molecular formula C9H10O3Si B100100 Dimethyl oxobenzo dioxasilane CAS No. 17902-57-7

Dimethyl oxobenzo dioxasilane

Katalognummer: B100100
CAS-Nummer: 17902-57-7
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: PYIPVTMVCJRGJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl Oxobenzo Dioxasilane is a synthetic organosilicon compound of significant interest in materials science and cosmetic research, primarily recognized for its effective skin conditioning properties . Its core research value lies in its unique mechanism of action, where it functions to enhance the skin's texture and maintain it in good condition by forming a protective, breathable film on the skin's surface . This film-forming ability, attributed to its molecular structure featuring silicon-oxygen bonds and an oxobenzo dioxasilane core, improves the sensory feel of formulations, leading to smoother, softer skin . Researchers value this ingredient for developing advanced topical formulations, where it contributes to enhanced spreadability and a smooth, silky finish without a high risk of pore-clogging, as indicated by its low comedogenic rating . Beyond skincare, its application extends to hair care research, where it is utilized to improve manageability and reduce frizz, and to nail polish formulations, demonstrating its versatility in cosmetic science . The compound's stability and performance make it a subject of ongoing investigation for improving the efficacy and sensory characteristics of various personal care prototypes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

17902-57-7

Molekularformel

C9H10O3Si

Molekulargewicht

194.26 g/mol

IUPAC-Name

2,2-dimethyl-1,3,2-benzodioxasilin-4-one

InChI

InChI=1S/C9H10O3Si/c1-13(2)11-8-6-4-3-5-7(8)9(10)12-13/h3-6H,1-2H3

InChI-Schlüssel

PYIPVTMVCJRGJU-UHFFFAOYSA-N

SMILES

C[Si]1(OC2=CC=CC=C2C(=O)O1)C

Kanonische SMILES

C[Si]1(OC2=CC=CC=C2C(=O)O1)C

Andere CAS-Nummern

17902-57-7

Synonyme

4H-1,3,2-Benzodioxasilin-4-one, 2,2-dimethyl-

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Oxobenzo Dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl oxobenzo dioxasilane, systematically named 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, is a heterocyclic organic compound incorporating a silicon atom within a six-membered ring fused to a benzene (B151609) ring. This guide provides a comprehensive overview of the putative synthesis and characterization of this molecule. Due to a lack of specific peer-reviewed literature detailing the synthesis and full characterization of this exact compound, this document outlines a highly probable synthetic route based on established organosilicon chemistry. Furthermore, it presents expected characterization data derived from the analysis of analogous structures. All quantitative data is summarized in structured tables, and detailed diagrams for the proposed synthesis and workflows are provided.

Introduction

This compound (Figure 1) is a derivative of salicylic (B10762653) acid where the carboxylic acid and phenolic hydroxyl groups are cyclized with a dimethylsilyl group. Such structures are of interest in medicinal chemistry and materials science due to the unique properties conferred by the silicon atom, including potential alterations in lipophilicity, metabolic stability, and biological activity compared to the parent organic molecule. This guide aims to provide a foundational understanding for researchers interested in the synthesis and evaluation of this and related compounds.

Figure 1: Chemical Structure of this compound

Table 1: Compound Identification

IdentifierValue
IUPAC Name2,2-dimethyl-1,3,2-benzodioxasilin-4-one
Common NameThis compound
CAS Number17902-57-7
Molecular FormulaC₉H₁₀O₃Si
Molecular Weight194.26 g/mol
InChIKeyPYIPVTMVCJRGJU-UHFFFAOYSA-N

Proposed Synthesis

The most chemically plausible and efficient method for the synthesis of this compound is the condensation reaction between salicylic acid and dichlorodimethylsilane (B41323). This reaction involves the nucleophilic attack of the hydroxyl and carboxylic acid groups of salicylic acid on the silicon atom of dichlorodimethylsilane, with the concurrent elimination of hydrogen chloride. The use of a tertiary amine base, such as pyridine (B92270) or triethylamine, is proposed to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Salicylic acid

  • Dichlorodimethylsilane

  • Anhydrous pyridine

  • Anhydrous toluene (B28343) (or other inert solvent such as THF or dichloromethane)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve salicylic acid in anhydrous toluene.

  • To this solution, add a stoichiometric excess (approximately 2.2 equivalents) of anhydrous pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous toluene via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The pyridinium (B92312) hydrochloride salt will precipitate.

  • Filter the reaction mixture to remove the precipitated salt.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Salicylic_Acid Salicylic Acid Target_Molecule This compound Salicylic_Acid->Target_Molecule Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Target_Molecule Pyridine Pyridine (Base) Byproduct Pyridinium Hydrochloride Pyridine->Byproduct Toluene Toluene (Solvent) Toluene->Salicylic_Acid Reflux Reflux Reflux->Dichlorodimethylsilane Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactant Preparation B Reaction Setup (Inert Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Filtration of Byproduct C->D E Aqueous Wash D->E F Drying and Solvent Removal E->F G Purification (Distillation/Recrystallization) F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry H->I J IR Spectroscopy I->J

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxobenzo Dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl oxobenzo dioxasilane (IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one; CAS: 17902-57-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and theoretical data based on the analysis of its functional groups and known spectroscopic principles for organosilicon compounds. This guide is intended to serve as a reference for researchers in the fields of chemistry, materials science, and drug development.

Molecular Structure

This compound possesses a heterocyclic structure containing a silicon atom integrated into a six-membered ring fused to a benzene (B151609) ring. The silicon atom is also bonded to two methyl groups.

Chemical Formula: C₉H₁₀O₃Si[1]

Molecular Weight: 194.26 g/mol [1]

IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound. These predictions are based on the typical chemical shift ranges for the functional groups present in the molecule.

Predicted NMR Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.0Multiplet4HC₆H₄
Methyl Protons0.2 - 0.5Singlet6HSi-(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon160 - 170C=O
Aromatic Carbons120 - 140C₆H₄
Methyl Carbons-5 - 5Si-(CH₃)₂
²⁹Si NMR Predicted Chemical Shift (ppm) Assignment
Silicon-10 to -30O-Si(CH₃)₂-O

Infrared (IR) Spectroscopy (Theoretical)

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups. The following table outlines the expected characteristic absorption bands for this compound.

Theoretical IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ester)1720 - 1740Strong
Si-O-C1000 - 1100Strong
Si-CH₃1250 - 1270, 750 - 860Strong, Medium
C-H (Aromatic)3000 - 3100Medium
C=C (Aromatic)1450 - 1600Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted monoisotopic mass of this compound is 194.03992071 Da.[1] PubChem also provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the ion's shape and size.

Predicted Mass Spectrometry Data
Adduct m/z Predicted CCS (Ų)
[M+H]⁺195.04720134.4
[M+Na]⁺217.02914144.0
[M-H]⁻193.03264140.8
[M+NH₄]⁺212.07374155.2
[M]⁺194.03937136.6
[M]⁻194.04047136.6

Data sourced from PubChem predictions.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of organosilicon compounds are provided below. These are generalized protocols and may require optimization for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with signals of interest.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • For ²⁹Si NMR, polarization transfer techniques like INEPT or DEPT can be employed to enhance the signal of the low-abundant ²⁹Si nucleus.[2]

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).

  • Data Acquisition and Processing:

    • Place the prepared sample in the spectrometer and record the spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

  • Data Acquisition and Processing:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting fragment ions.

Visualizations

Molecular Structure and Spectroscopic Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

molecular_structure cluster_molecule This compound molecule molecule

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution/Pelletizing) NMR NMR Analysis (¹H, ¹³C, ²⁹Si) SamplePrep->NMR IR IR Analysis SamplePrep->IR MS Mass Spec Analysis SamplePrep->MS DataAcq Data Acquisition NMR->DataAcq IR->DataAcq MS->DataAcq DataProc Data Processing (FT, Baseline Correction) DataAcq->DataProc Interpretation Spectral Interpretation & Structure Elucidation DataProc->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited experimental data is publicly available for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one. The information presented herein is a combination of predicted data and generalized experimental protocols based on structurally related compounds. Researchers should use this guide as a starting point and validate all methods and data experimentally.

Introduction

2,2-dimethyl-1,3,2-benzodioxasilin-4-one is an organosilicon compound belonging to the class of benzodioxasilins. These compounds are characterized by a benzene (B151609) ring fused to a six-membered dioxasilin ring. The silicon atom in the ring is substituted with two methyl groups. The structure suggests it is a silyl (B83357) ester derivative of salicylic (B10762653) acid. Organosilicon compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. This guide aims to provide a comprehensive overview of the available physicochemical data for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one and to present general experimental protocols for its synthesis and characterization based on analogous compounds.

Physicochemical Properties

Quantitative data for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one is sparse. The following table summarizes the available predicted and basic molecular information.

PropertyValueSource
Molecular Formula C₉H₁₀O₃Si-
Molecular Weight 194.26 g/mol -
CAS Number 17902-57-7-
IUPAC Name 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one-
Predicted Water Solubility 0.58 g/LALOGPS
Predicted logP 2.1ALOGPS
Predicted pKa (strongest basic) -4.9ChemAxon
Melting Point Not available-
Boiling Point Not available-

Experimental Protocols

Hypothetical Synthesis

The synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one can likely be achieved through the reaction of salicylic acid with a suitable dichlorodimethylsilane (B41323).

Reaction: Salicylic acid + Dichlorodimethylsilane → 2,2-dimethyl-1,3,2-benzodioxasilin-4-one + 2 HCl

Materials:

  • Salicylic acid

  • Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve salicylic acid in the anhydrous aprotic solvent.

  • Add the tertiary amine base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of dichlorodimethylsilane in the same solvent via the dropping funnel with vigorous stirring. Dichlorodimethylsilane is highly reactive with water and should be handled with care under anhydrous conditions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated amine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Physicochemical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organosilicon compounds.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the salicylic acid backbone and a characteristic singlet for the two methyl groups attached to the silicon atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments, including the aromatic carbons, the carbonyl carbon, and the methyl carbons.

  • ²⁹Si NMR: Silicon NMR is particularly useful for characterizing organosilicon compounds.[2] A single resonance is expected for the silicon atom in the dioxasilin ring. The chemical shift will be indicative of the electronic environment of the silicon atom.[2]

General Protocol:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-resolution NMR spectrometer.

  • Process and analyze the spectra to confirm the structure of the compound.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

General Protocol:

  • Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • The molecular ion peak should correspond to the molecular weight of the compound (194.26 g/mol ). Analysis of the fragmentation pattern can provide further structural information.[3]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol:

  • Prepare the sample, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Characteristic absorption bands are expected for the C=O group of the ester, the Si-O-C bonds, the Si-(CH₃)₂ group, and the aromatic ring.[4]

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Salicylic_Acid Salicylic Acid Reaction_Vessel Reaction under Inert Atmosphere Salicylic_Acid->Reaction_Vessel Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Reaction_Vessel Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Purification Purification (Distillation/Recrystallization) Concentration->Purification Crude Product Final_Product 2,2-dimethyl-1,3,2- benzodioxasilin-4-one Purification->Final_Product

Caption: Hypothetical synthesis workflow for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purified_Compound->NMR MS Mass Spectrometry Purified_Compound->MS IR Infrared Spectroscopy Purified_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Data Physicochemical Data Purity_Assessment->Final_Data

Caption: General workflow for the physicochemical characterization of the compound.

Potential Biological Activities (Hypothetical)

While no biological activity has been reported for 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, related benzodioxole derivatives have been investigated for various pharmacological effects. These include potential anticancer and antioxidant activities. The structural similarity to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests that it could be investigated for similar properties.

General Cytotoxicity Screening

A primary assessment of biological activity often begins with cytotoxicity screening against various cell lines.

General Protocol (MTT Assay):

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[5]

Antimicrobial Activity Screening

The compound could also be screened for potential antimicrobial activity.

General Protocol (Broth Microdilution Assay):

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Biological_Screening_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_antimicrobial Antimicrobial Screening Test_Compound 2,2-dimethyl-1,3,2- benzodioxasilin-4-one Cell_Lines Cancer & Normal Cell Lines Test_Compound->Cell_Lines Microorganisms Bacteria & Fungi Strains Test_Compound->Microorganisms MTT_Assay MTT Assay Cell_Lines->MTT_Assay IC50_Determination IC₅₀ Determination MTT_Assay->IC50_Determination Biological_Activity_Profile Biological Activity Profile IC50_Determination->Biological_Activity_Profile Broth_Microdilution Broth Microdilution Assay Microorganisms->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination MIC_Determination->Biological_Activity_Profile

Caption: General workflow for preliminary biological activity screening.

Conclusion

2,2-dimethyl-1,3,2-benzodioxasilin-4-one is a compound for which detailed experimental physicochemical data is currently lacking in the public domain. This technical guide has consolidated the available predicted data and provided a framework of generalized experimental protocols for its synthesis and characterization based on analogous organosilicon and salicylate (B1505791) compounds. The provided workflows and hypothetical biological screening methods are intended to guide future research efforts. Experimental validation of the predicted properties and the development of specific analytical and synthetic methods are crucial next steps in understanding the potential applications of this molecule in research and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of Organosilicon Compounds in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dimethyl Oxobenzo Dioxasilane"

Initial research indicates that "this compound" (CAS Number 17902-57-7) is a specific organosilicon compound listed for its "skin conditioning" function in cosmetic ingredient databases.[1][2] However, in-depth public domain literature detailing its specific mechanism of action in dermatological applications is scarce. This guide will, therefore, focus on the well-documented mechanisms of broader, structurally related, and widely used classes of organosilicon compounds in dermatology, such as siloxanes (e.g., dimethicone) and certain silanols. The principles discussed are foundational to understanding the likely function of specialized organosilicon esters like the one queried.

Core Mechanism of Action: The Physico-Chemical Interface

The primary mechanism of action for most organosilicon compounds, particularly high-molecular-weight polymers like dimethicone, is not biochemical but physical.[3] It is predicated on their unique molecular structure, which consists of a flexible siloxane backbone (repeating –Si-O– units) with organic side groups.[4][5] This structure imparts a unique combination of properties that are highly advantageous for topical applications.

1.1 Formation of a Semi-Occlusive, Breathable Barrier:

Upon application, organosilicon compounds like dimethicone spread evenly to form a thin, hydrophobic, and gas-permeable film on the stratum corneum.[3][6][7] Unlike traditional occlusive agents like petrolatum, which can be heavy and block cutaneous respiration, this silicone barrier is selectively permeable. It effectively reduces transepidermal water loss (TEWL) by locking in moisture, while still allowing for the normal exchange of gases like oxygen and water vapor.[3][8] This action helps to maintain skin hydration, making it beneficial for dry and sensitive skin conditions.[6][9]

  • Key Properties: Low surface tension, high spreadability, and hydrophobicity.[10][11]

  • Primary Effect: Increased skin hydration via reduction of TEWL.[9][12]

  • Secondary Effect: Protection from external irritants and allergens.[9][12]

1.2 Emollient and Skin Smoothing Properties:

The polymeric nature of silicones allows them to fill in microscopic crevices on the skin's surface, such as fine lines and pores.[6][9] This creates a smoother, more even texture and provides a characteristic silky, non-greasy feel.[3][13] This emollient action reduces the skin's coefficient of friction, which can alleviate mechanical irritation and improve the overall sensory experience of a formulation.

Potential for Biochemical and Cellular Interactions

While the physical barrier function is the most accepted mechanism, some classes of organosilicon compounds, particularly lower molecular weight or functionalized silanols, may exhibit more direct biological activity.

2.1 Role in Extracellular Matrix Synthesis:

"Organic silicon," often referring to bioavailable forms like monomethylsilanetriol (MMST) or other methylsilanol derivatives, is suggested to play a role in the synthesis of crucial components of the dermal matrix.[14] Silicon is an essential trace element for the optimal synthesis of collagen and the activation of hydroxylation enzymes, which are critical for the formation of a stable collagen network.[15] It is proposed that bioavailable silicon can stimulate fibroblasts to increase the production of collagen and elastin, thereby improving skin firmness and elasticity.[14][15]

2.2 Anti-Inflammatory Action of Salicylate (B1505791) Derivatives:

Certain organosilicon compounds are esterified with active molecules, such as salicylic (B10762653) acid, to form compounds like Silanediol Salicylate .[16][17] In this case, the mechanism is twofold:

  • The silanol (B1196071) moiety provides the hydrating and potential collagen-boosting effects.

  • The salicylate moiety, upon potential hydrolysis in the skin, acts as a non-steroidal anti-inflammatory drug (NSAID).[18] It works by inhibiting the cyclooxygenase (COX) enzymes (primarily COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[19][20] This can help to reduce erythema and irritation.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the effects of organosilicon compounds in dermatological contexts.

Table 1: Effect of Silicone-Based Formulations on Skin Barrier Function

ParameterFormulationResultReference Context
Transepidermal Water Loss (TEWL)5% Dimethicone CreamSignificant reduction in TEWL compared to baselineGeneral finding for occlusive agents[7][9]
Skin Hydration (Corneometry)Silicone Gel SheetingIncreased stratum corneum hydration over 24 hoursImplied by barrier formation[3][6]
Skin Permeability to GasesDimethicone FilmFully permeable to water vapor and oxygen[8]

Table 2: Physical and Chemical Properties of Dermatological Silicones

PropertyValue RangeSignificance in DermatologyReference Context
Surface Tension~20 mN/mLow surface tension allows for high spreadability[8][10]
Molecular WeightVaries (e.g., 100s to >100,000 g/mol )Larger molecules form a surface barrier; smaller molecules may have higher volatility[10][12]
Water SolubilityInsoluble (most polymers)Creates a water-repellent protective film[6]

Experimental Protocols

4.1 Protocol for Measuring Transepidermal Water Loss (TEWL)

This protocol assesses the integrity of the skin barrier by measuring the rate of water vapor diffusion from the skin surface.

  • Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for at least 20 minutes.

  • Baseline Measurement: A baseline TEWL measurement is taken from a defined area on the forearm using an evaporimeter (e.g., Tewameter®).

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation (containing the organosilicon compound) is applied to the test area. A control area is left untreated or treated with a vehicle control.

  • Post-Application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared between the treated and control sites. A significant reduction indicates an improvement in barrier function.

4.2 Protocol for In Vitro Fibroblast Collagen Synthesis Assay

This protocol evaluates the ability of a compound to stimulate collagen production in skin cells.

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach 80% confluency.

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., a bioavailable silanol) and a positive control (e.g., Ascorbic Acid). A negative control (vehicle only) is also included.

  • Incubation: Cells are incubated for a set period (e.g., 48-72 hours) to allow for collagen synthesis and secretion.

  • Collagen Quantification: The amount of soluble collagen secreted into the culture medium is quantified using a specialized assay kit (e.g., Sircol™ Soluble Collagen Assay), which utilizes the specific binding of the Sirius Red dye to collagen molecules.

  • Data Analysis: Absorbance is read with a spectrophotometer, and the concentration of collagen is determined against a standard curve. Results are expressed as a percentage increase over the negative control.

Visualizations: Pathways and Workflows

G cluster_0 Stratum Corneum Surface cluster_1 Physiological Effects Organosilicon Organosilicon Polymer (e.g., Dimethicone) Barrier Formation of Semi-Occlusive Film Organosilicon->Barrier Application on Skin SC Stratum Corneum Barrier->SC Covers TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Protection Protection from External Irritants Barrier->Protection Smoothing Surface Smoothing (Emollient Effect) Barrier->Smoothing Hydration Increased Skin Hydration TEWL->Hydration

Caption: Physical mechanism of action for high-molecular-weight organosilicon polymers.

G Silanol Bioavailable Silanol (e.g., MMST) Fibroblast Dermal Fibroblast Silanol->Fibroblast Stimulates Enzymes Activation of Hydroxylation Enzymes Fibroblast->Enzymes Collagen Increased Collagen I Synthesis Fibroblast->Collagen ECM Improved Extracellular Matrix Structure Enzymes->ECM Collagen->ECM

Caption: Postulated biochemical pathway for bioavailable organosilicon compounds.

G start Acclimatize Subject (Controlled Environment) baseline Measure Baseline TEWL on Forearm start->baseline apply Apply Standardized Amount of Test Product baseline->apply wait Wait for Defined Time Intervals (e.g., 1h, 2h, 4h) apply->wait measure Measure Post-Application TEWL wait->measure measure->wait Repeat for each time point analyze Calculate % TEWL Reduction vs. Baseline & Control measure->analyze end Determine Barrier Enhancement Efficacy analyze->end

Caption: Experimental workflow for in vivo measurement of Transepidermal Water Loss (TEWL).

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of "Dimethyl oxobenzo dioxasilane"

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

Consequently, this document will provide a thorough overview based on the general principles of organosilicon chemistry and the behavior of structurally related compounds. The potential degradation pathways, both thermal and hydrolytic, will be discussed, drawing parallels from existing research on polysiloxanes and silyl (B83357) esters.

General Overview of Thermal Stability

While specific quantitative data is unavailable, "Dimethyl oxobenzo dioxasilane" is often cited in cosmetic and personal care product literature as being "thermally stable."[1] This qualitative assessment suggests that the compound can withstand typical formulation and storage conditions without significant degradation. However, at elevated temperatures, organosilicon compounds, particularly those containing Si-O bonds, will undergo thermal decomposition.

For structurally similar polydimethylsiloxanes (PDMS), thermal decomposition in an inert atmosphere typically occurs at temperatures ranging from 400°C to 650°C. The primary degradation mechanism involves the backbiting of the siloxane chain, leading to the formation of cyclic siloxane oligomers. The presence of oxygen can significantly lower the decomposition temperature.

Potential Thermal Degradation Pathways

Based on the general understanding of polysiloxane pyrolysis, a hypothetical thermal degradation pathway for "this compound" can be proposed. The degradation would likely initiate with the cleavage of the siloxane bonds, potentially leading to the formation of various reactive intermediates and rearrangement products.

It is important to emphasize that the following diagram represents a speculative pathway based on the behavior of related compounds and has not been experimentally verified for "this compound."

G cluster_thermal Hypothetical Thermal Degradation A This compound B High Temperature (e.g., > 400°C) C Initial Bond Cleavage (Si-O or Si-C) B->C Heat Input D Formation of Cyclic Siloxane Oligomers C->D E Volatile Silicon Species (e.g., Dimethylsilanone) C->E F Aromatic Fragments C->F

A speculative thermal degradation pathway for this compound.

Hydrolytic Degradation Pathway

A more likely degradation pathway for "this compound" under typical use conditions in cosmetic formulations is hydrolysis. Product literature indicates that the compound undergoes "gentle hydrolysis" in the presence of water to form a biologically active silanol (B1196071) and a salicylate (B1505791) radical.[1] This suggests that the ester linkage within the dioxasilane ring is susceptible to cleavage by water.

The hydrolysis would break the silyl-ester bond, opening the ring structure to yield dimethylsilanediol (B41321) and salicylic (B10762653) acid. This reaction is significant as it represents a controlled release mechanism for the active salicylate moiety.

The following diagram illustrates the proposed hydrolytic degradation pathway.

G cluster_hydrolysis Proposed Hydrolytic Degradation A This compound C Hydrolysis of Silyl-Ester Bond A->C B Water (H₂O) B->C D Dimethylsilanediol C->D E Salicylic Acid C->E

Proposed hydrolytic degradation pathway of this compound.

Summary of Quantitative Data

As previously stated, no specific quantitative data on the thermal stability of "this compound" was found in the public domain. Therefore, a table summarizing such data cannot be provided.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of "this compound" are not available in published literature. However, for researchers intending to investigate the thermal properties of this compound, the following standard methodologies are recommended:

Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to assess the effect of oxygen on thermal stability. A typical flow rate is 20-50 mL/min.

  • Temperature Program: A linear heating rate, typically 10°C/min, is applied from ambient temperature to a final temperature where complete decomposition is observed (e.g., 800-1000°C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range relevant to the expected thermal events.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal transitions.

Conclusion

While "this compound" is qualitatively described as thermally stable for its applications in the cosmetics industry, a detailed, quantitative understanding of its thermal stability and degradation pathways is lacking in publicly available scientific literature. Based on the principles of organosilicon chemistry, it is hypothesized that at elevated temperatures, the compound would likely decompose to form cyclic siloxanes and other volatile species. Under aqueous conditions, hydrolysis of the silyl-ester bond is a probable and functionally relevant degradation pathway, leading to the formation of dimethylsilanediol and salicylic acid. Further experimental investigation using standard thermal analysis techniques such as TGA and DSC is required to fully characterize the thermal behavior of this compound.

References

Quantum Mechanical Modeling of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum mechanical modeling of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, a molecule identified by the formula C9H10O3Si and CAS number 17902-57-7.[1][2][3][4] Despite its notation in chemical databases, a thorough review of scientific literature reveals a significant gap in published research regarding its quantum mechanical properties. This document, therefore, serves as a methodological blueprint for researchers seeking to investigate this molecule's electronic structure, stability, and reactivity using computational chemistry techniques. The protocols detailed herein are grounded in established quantum mechanical theories such as Density Functional Theory (DFT) and Coupled-Cluster theory (CCSD(T)), providing a robust foundation for future in-silico studies.[5]

Introduction

2,2-dimethyl-1,3,2-benzodioxasilin-4-one, also known by synonyms such as Dimethyl oxobenzo dioxasilane, is a silicon-containing organic compound.[3][4] Its structural features, including a benzene (B151609) ring fused to a dioxasilinone ring with two methyl groups attached to the silicon atom, suggest potential applications in materials science and as a synthon in organic chemistry. In the cosmetics industry, it is listed as a skin-conditioning agent.[6][7][8] Furthermore, a related compound, Pro-DSB, is noted for its anti-inflammatory, anti-aging, soothing, and moisturizing properties.[9]

The absence of experimental and computational data for this specific molecule presents a unique opportunity for foundational research. Quantum mechanical modeling offers a powerful, non-invasive approach to predict a wide range of molecular properties before undertaking potentially costly and time-consuming laboratory synthesis and analysis.[10] This guide will detail the necessary steps to perform such a study, from initial structure optimization to the calculation of advanced electronic and spectroscopic properties.

Theoretical Background and Computational Methodologies

The foundation of this proposed study lies in the principles of quantum mechanics, which govern the behavior of electrons in molecules. Modern computational chemistry provides a suite of tools to solve the Schrödinger equation, albeit with approximations, to yield valuable chemical insights.[5]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost.[11] It is particularly well-suited for optimizing molecular geometries and calculating properties like vibrational frequencies and reaction energies for molecules of this size.

Coupled-Cluster Theory (CCSD(T))

For a higher level of accuracy, especially for electronic properties, Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" in quantum chemistry.[5] While computationally more demanding than DFT, it can provide benchmark-quality data for smaller molecules or be used to validate DFT results.

Proposed Computational Workflow

A systematic computational investigation of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one would follow a multi-step process, as illustrated in the workflow diagram below. This process ensures a thorough characterization of the molecule's properties.

computational_workflow cluster_input Input Preparation cluster_geom_opt Geometry Optimization & Vibrational Analysis cluster_property_calc Property Calculations cluster_advanced Advanced Analysis cluster_output Output & Data Analysis mol_structure Initial Molecular Structure (SMILES or 2D Sketch) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc ccsd_t High-Accuracy Single-Point Energy (CCSD(T)) dft_opt->ccsd_t nbo Natural Bond Orbital (NBO) Analysis dft_opt->nbo verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo_chem Thermochemistry verify_min->thermo_chem Proceed if minimum electronic_prop Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic_prop spectroscopic Spectroscopic Prediction (IR, Raman, NMR) verify_min->spectroscopic reactivity Reactivity Descriptors verify_min->reactivity data_tables Quantitative Data Tables thermo_chem->data_tables electronic_prop->data_tables visualization Molecular Visualizations electronic_prop->visualization spectroscopic->data_tables reactivity->data_tables ccsd_t->data_tables nbo->data_tables report Technical Report Generation data_tables->report visualization->report

References

Crystallographic Analysis of Benzodioxinone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the user's request for an in-depth analysis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. However, a comprehensive search of scientific literature did not yield specific crystallographic data for this particular compound. To fulfill the core requirements of the prompt, this document provides a detailed crystallographic analysis of a closely related and structurally similar compound, 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one , based on available research. The methodologies and data presented herein are intended to serve as a representative example for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

The 4H-benzo[d][1][2]dioxin-4-one scaffold is a key structural motif found in a variety of biologically active molecules, exhibiting potential as antiplasmodial agents and insulin (B600854) receptor inhibitors. A thorough understanding of the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a technical overview of the synthesis and crystallographic analysis of the representative compound 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

Crystallographic Data

The crystallographic data for 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one provides a detailed insight into its solid-state conformation and packing. The key parameters from the single-crystal X-ray diffraction study are summarized below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₃H₁₂O₄
Formula Weight232.23
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a6.7498(1) Å
b7.8207(2) Å
c11.6311(2) Å
α87.1780(10)°
β83.1690(10)°
γ68.2250(10)°
Volume566.119(19) ų
Z2
Calculated Density1.362 g/cm³
Data Collection
Reflections Collected2311
Refinement
R-factor (R)0.0388
Goodness-of-fit (GOF)1.078

Data sourced from a study on 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.[1][3]

Experimental Protocols

The following sections detail the representative methodologies for the synthesis and crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one.

Representative Synthesis

The synthesis of 4H-benzo[d][1][2]dioxin-4-ones can be achieved through various methods, including the reaction of salicylic (B10762653) acids with alkynes. The following is a plausible synthetic route for the title compound based on established methodologies for this class of molecules.

Materials:

  • 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid

  • Acetone (B3395972) or 2,2-dimethoxypropane

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoic acid in the chosen anhydrous solvent, add a molar excess of acetone or 2,2-dimethoxypropane.

  • Add a catalytic amount of the acid catalyst to the reaction mixture.

  • Stir the mixture at room temperature or under gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • A single crystal of suitable size and quality was selected and mounted on a goniometer head.

  • The crystal was centered in the X-ray beam.

  • Data collection was performed at a controlled temperature, in this case, 296(2) K.[1]

  • A series of diffraction images were collected by rotating the crystal through different angles.

  • The collected data were processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the representative benzodioxinone derivative.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Reactants Salicylic Acid Derivative + Acetone Reaction Acid-Catalyzed Cyclization Reactants->Reaction Mounting Crystal Mounting Purification Column Chromatography / Recrystallization Reaction->Purification Crystals Single Crystals Purification->Crystals Crystals->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure & Data Refinement->Final_Structure

Caption: Workflow for Synthesis and Crystallographic Analysis.

Structural Insights

The crystallographic analysis of 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1][2]dioxin-4-one revealed that the molecule is not entirely planar.[1] The bond lengths and angles were found to be within the normal ranges for similar structures.[1] The crystal packing is stabilized by strong C-H···O intermolecular hydrogen bonds.[1] Additionally, C-H···π and aromatic stacking interactions contribute to the overall crystal lattice.[1] These structural details are crucial for understanding the intermolecular interactions that govern the solid-state properties of this class of compounds and can inform the design of new derivatives with desired physicochemical properties.

References

Screening for Novel Biological Activities of Dimethyl Oxobenzo Dioxasilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic screening of novel biological activities of the organosilicon compound, Dimethyl oxobenzo dioxasilane. The document outlines detailed experimental protocols for a tiered screening approach, encompassing anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and anticancer activities. Furthermore, it presents a plausible synthetic route for the compound, illustrative quantitative data in structured tables, and detailed signaling pathway diagrams to facilitate a deeper understanding of its potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, enabling a thorough investigation of the therapeutic potential of this compound.

Introduction

Organosilicon compounds have garnered increasing interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles compared to their carbon-based counterparts.[1] "this compound," an organosilicon compound, is known in the cosmetics industry for its anti-inflammatory and antioxidant properties.[2][3] However, a comprehensive screening for a broader range of biological activities has not been extensively reported. This guide outlines a systematic approach to uncover novel biological activities of this compound, potentially leading to the discovery of new therapeutic applications.

Plausible Synthesis of this compound

A plausible synthetic route for this compound (2,2-dimethyl-4-oxo-4H-1,3,2-benzodioxasilin-4-one) can be envisioned through the reaction of salicylic (B10762653) acid with a suitable dichlorosilane, such as dichlorodimethylsilane.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product & Purification Salicylic_Acid Salicylic Acid Reaction_Vessel Reaction in an inert solvent (e.g., Toluene) with a base (e.g., Triethylamine) to neutralize HCl byproduct Salicylic_Acid->Reaction_Vessel Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Reaction_Vessel Crude_Product Crude this compound Reaction_Vessel->Crude_Product Cyclization Purification Purification (e.g., Distillation or Crystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Plausible synthesis workflow for this compound.

Tiered Screening for Biological Activities

A tiered approach is recommended to efficiently screen for a wide range of biological activities. This involves starting with broad, high-throughput in vitro assays and progressing to more specific and complex cellular and mechanistic studies for any identified "hits."

G cluster_tier1 Primary Assays Start This compound Tier1 Tier 1: Primary In Vitro Screening Start->Tier1 Hit_Identified Hit Identification Tier1->Hit_Identified Activity Detected No_Activity No Significant Activity Tier1->No_Activity No Activity Anti_inflammatory Anti-inflammatory (IL-1α) Tier1->Anti_inflammatory Antioxidant Antioxidant (DPPH) Tier1->Antioxidant Cytotoxicity Cytotoxicity (MTT) Tier1->Cytotoxicity Antimicrobial Antimicrobial (Agar Diffusion) Tier1->Antimicrobial Anticancer Anticancer (SRB) Tier1->Anticancer Tier2 Tier 2: Secondary Cellular Assays Tier3 Tier 3: Mechanistic Studies Tier2->Tier3 Lead_Optimization Lead Optimization Tier3->Lead_Optimization Hit_Identified->Tier2

Tiered experimental workflow for biological activity screening.
Tier 1: Primary In Vitro Screening

This initial phase aims to identify a broad spectrum of potential biological activities using established and robust in vitro assays.

  • Assay: Inhibition of Interleukin-1 alpha (IL-1α) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Rationale: IL-1α is a key pro-inflammatory cytokine. Inhibition of its production suggests potential anti-inflammatory effects.

  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Rationale: This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a common measure of antioxidant capacity.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a non-cancerous cell line (e.g., human dermal fibroblasts).

  • Rationale: To determine the general toxicity of the compound to healthy cells and establish a therapeutic window for other activities.

  • Assay: Agar (B569324) well diffusion method against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Rationale: To assess the potential of the compound to inhibit the growth of common human pathogens.

  • Assay: Sulforhodamine B (SRB) assay against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]).

  • Rationale: The SRB assay is a reliable method for assessing cytotoxicity in cancer cell lines, providing a preliminary indication of anticancer potential.

Data Presentation

Quantitative results from the primary screening should be organized into clear and concise tables to allow for easy comparison and identification of "hits." The following tables provide an illustrative example of how the data could be presented.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

ActivityAssayTest CompoundIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Anti-inflammatoryIL-1α InhibitionThis compound[Experimental Value]Dexamethasone (B1670325)[Control Value]
AntioxidantDPPH ScavengingThis compound[Experimental Value]Ascorbic Acid[Control Value]

Table 2: Cytotoxicity of this compound

Cell LineAssayTest Compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
Human Dermal FibroblastsMTT[Experimental Value][Control Value]

Table 3: Antimicrobial Activity of this compound

MicroorganismAssayTest Compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusAgar Well Diffusion[Experimental Value][Control Value]
Escherichia coliAgar Well Diffusion[Experimental Value][Control Value]
Candida albicansAgar Well Diffusion[Experimental Value][Control Value]

Table 4: Anticancer Activity of this compound

Cancer Cell LineAssayTest Compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast)SRB[Experimental Value][Control Value]
HCT-116 (Colon)SRB[Experimental Value][Control Value]
A549 (Lung)SRB[Experimental Value][Control Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IL-1α Inhibition Assay
  • Cell Culture: Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Stimulation: Seed PBMCs in 96-well plates and stimulate with 1 µg/mL LPS in the presence of varying concentrations of this compound or dexamethasone (positive control) for 24 hours.

  • Quantification: Measure the concentration of IL-1α in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1α production for each concentration of the test compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix varying concentrations of this compound or ascorbic acid (positive control) with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[4]

MTT Cytotoxicity Assay
  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or doxorubicin (B1662922) (positive control) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Agar Well Diffusion Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of different concentrations of this compound or a standard antibiotic (positive control) to the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that shows a clear zone of inhibition.[5]

Sulforhodamine B (SRB) Anticancer Assay
  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of this compound or doxorubicin (positive control) for 48-72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Washing: Wash with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[6]

Potential Signaling Pathways

Based on the identified biological activities of organosilicon compounds, several key signaling pathways may be modulated by this compound. Further mechanistic studies should investigate these pathways.

NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a decrease in the production of pro-inflammatory cytokines like IL-1α.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-1α) Nucleus->Gene_Expression induces Inhibition This compound Inhibition->IKK inhibits

Potential inhibition of the NF-κB signaling pathway.
Antioxidant Response Pathway

Compounds with antioxidant activity can enhance the cellular defense against oxidative stress by activating pathways like the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes.

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Activation This compound Activation->Nrf2 stabilizes

Potential activation of the antioxidant response pathway.
Apoptosis Signaling Pathway (Anticancer)

Anticancer compounds often induce programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G Drug This compound Mitochondria Mitochondria Drug->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential induction of the intrinsic apoptosis pathway.

Conclusion

This technical guide provides a robust and systematic framework for the comprehensive screening of novel biological activities of this compound. By following the outlined experimental protocols and considering the potential mechanisms of action, researchers can effectively evaluate the therapeutic potential of this organosilicon compound. The identification of significant and selective biological activities will pave the way for further preclinical development and potential clinical applications.

References

Ecotoxicological Assessment of Dimethyl Oxobenzo Dioxasilane: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the ecotoxicological assessment of Dimethyl Oxobenzo Dioxasilane. A comprehensive evaluation as requested is not feasible due to a significant lack of specific scientific studies on its environmental fate and toxicity.

Introduction

This compound is a chemical compound used in the cosmetics industry, primarily as a skin-conditioning agent. Its presence is noted in a variety of personal care products, including nail polishes and other skincare formulations. Despite its commercial use, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant gap in the ecotoxicological data for this specific substance. This guide aims to present the available information and highlight the current knowledge gaps.

Chemical Identity

  • Chemical Name: this compound

  • INCI Name: this compound

  • CAS Number: 17902-57-7

  • Molecular Formula: C₉H₁₀O₃Si

Environmental Fate and Behavior

There is a notable absence of specific studies on the environmental persistence, bioaccumulation, and transformation of this compound. General information on related silicone-based compounds, particularly siloxanes used in cosmetics, indicates that their environmental behavior can be a cause for concern.

Some cyclic siloxanes, such as cyclotetrasiloxane (D4) and cyclopentasiloxane (D5), have been identified as persistent, bioaccumulative, and toxic (PBT) to aquatic organisms.[1] These concerns have led to regulatory restrictions on their use in certain products in some jurisdictions.[2][3] However, it is crucial to note that this compound is structurally distinct from these cyclic siloxanes, and its environmental properties cannot be directly inferred without specific data.

The biodegradation of the monomer unit of polydimethylsiloxane, dimethylsilanediol (B41321), has been demonstrated in soil, suggesting that some silicone compounds can be broken down by microorganisms.[4] The relevance of this to the environmental fate of this compound is unknown.

Ecotoxicity Data

A comprehensive search for quantitative ecotoxicity data for this compound yielded no specific results. Information regarding its acute or chronic toxicity to key environmental indicator species such as fish, daphnia, algae, or earthworms is not publicly available.

Table 1: Summary of Aquatic Ecotoxicity Data for this compound

Endpoint Species Exposure Duration Value Reference
LC50 Fish - No Data Available -
EC50 Daphnia - No Data Available -

| EC50 | Algae | - | No Data Available | - |

Table 2: Summary of Terrestrial Ecotoxicity Data for this compound

Endpoint Species Exposure Duration Value Reference
LC50 Earthworm - No Data Available -

| - | Plants | - | No Data Available | - |

Experimental Protocols

Due to the lack of published ecotoxicological studies, there are no specific experimental protocols to report for this compound. Standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines would typically be followed for such assessments.

Below is a generalized workflow for a standard aquatic toxicity test, which would be applicable for assessing a substance like this compound.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analysis Phase A Substance Preparation (Stock Solution) E Definitive Test (Multiple Concentrations) A->E B Test Organism Acclimation B->E C Test Media Preparation C->E F Control Group (No Substance) C->F D Range-Finding Test (Optional) D->E G Observation of Endpoints (e.g., Mortality, Immobilization) E->G F->G H Data Collection and Recording G->H I Statistical Analysis (e.g., LC50/EC50 Calculation) H->I

Caption: Generalized workflow for an aquatic toxicity experiment.

Signaling Pathways and Mechanisms of Toxicity

No information has been found regarding the mechanisms of toxicity or the signaling pathways affected by this compound in any organism. Research in this area would be necessary to understand its potential mode of action.

Regulatory Status and Safety Assessments

The Environmental Working Group (EWG) Skin Deep® database assigns this compound a low hazard score for cancer, allergies and immunotoxicity, and developmental and reproductive toxicity, but also notes that there is no available data to support these assessments.[5] The New Zealand Environmental Protection Authority (EPA) notes that this substance does not have an individual approval but may be used as a component in a product covered by a group standard.[6]

Conclusion and Knowledge Gaps

The current publicly available information is insufficient to conduct a meaningful ecotoxicological assessment of this compound. There is a critical lack of data regarding its environmental fate, persistence, bioaccumulation potential, and toxicity to a range of environmental organisms.

To address these knowledge gaps, the following studies would be required:

  • Physicochemical Properties: Determination of water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

  • Environmental Fate: Studies on biodegradation in water and soil, hydrolysis, and photolysis.

  • Ecotoxicity Testing: Acute and chronic toxicity tests on representative aquatic and terrestrial organisms.

  • Bioaccumulation Studies: Assessment of the potential for bioaccumulation in aquatic organisms.

Without such data, the environmental risks associated with the production, use, and disposal of this compound cannot be adequately characterized. Researchers and drug development professionals should be aware of this data gap when considering the use of this ingredient.

References

Methodological & Application

High-Yield Synthesis of Dimethyl Oxobenzo Dioxasilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of Dimethyl oxobenzo dioxasilane, chemically known as 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the derivatization of salicylic (B10762653) acid for pharmaceutical and materials science applications. The primary synthesis route detailed herein involves the cyclization of salicylic acid with dichlorodimethylsilane (B41323). This method is efficient, scalable, and provides the target compound in high purity.

Introduction

This compound is a heterocyclic compound featuring a silyl (B83357) ether-ester linkage derived from salicylic acid. This structure imparts unique reactivity and stability, making it a useful synthon for the controlled modification of the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid. Its application is found in the synthesis of complex pharmaceutical intermediates where selective protection of salicylic acid is required. The protocols outlined below describe a reliable method for its preparation and offer insights into reaction optimization.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of this compound is presented in Table 1.

ParameterValueNotes
Starting Material Salicylic AcidHigh purity grade recommended.
Silylating Agent DichlorodimethylsilaneShould be handled under inert atmosphere due to moisture sensitivity.
Base Pyridine (B92270) or TriethylamineAnhydrous grade is essential to prevent hydrolysis of the silylating agent.
Solvent Dichloromethane (DCM)Anhydrous and inert solvent. Toluene or THF can also be used.
Stoichiometry (Salicylic Acid:Dichlorodimethylsilane:Base) 1 : 1.1 : 2.2A slight excess of the silylating agent and base is used to ensure complete reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is initiated at a lower temperature to control the exothermic reaction.
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 85 - 95%Yields are dependent on the purity of reagents and anhydrous conditions.
Purity (post-purification) >98%Determined by NMR and GC-MS.

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one

This protocol details the synthesis of the target compound from salicylic acid and dichlorodimethylsilane.

Materials:

  • Salicylic Acid (1.0 eq)

  • Dichlorodimethylsilane (1.1 eq)

  • Anhydrous Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add salicylic acid (1.0 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Base: Slowly add anhydrous pyridine (2.2 eq) to the suspension.

  • Addition of Silylating Agent: In a separate dry dropping funnel, dissolve dichlorodimethylsilane (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one as a crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound reagents Prepare Reagents: - Salicylic Acid - Dichlorodimethylsilane - Anhydrous Pyridine - Anhydrous DCM setup Reaction Setup: - Dissolve Salicylic Acid in DCM - Cool to 0 °C - Add Pyridine reagents->setup addition Slow Addition of Dichlorodimethylsilane Solution setup->addition reaction Reaction at Room Temperature (2-4 hours) addition->reaction workup Aqueous Workup: - Quench with Water - Acid/Base Washes reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Recrystallize/Distill workup->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

The proposed reaction mechanism involves a two-step nucleophilic substitution.

Reaction_Mechanism Proposed Reaction Mechanism cluster_intermediates Intermediates cluster_product Product Salicylic_Acid Salicylic Acid Intermediate_1 Monosilylated Intermediate Salicylic_Acid->Intermediate_1 1. Nucleophilic attack by carboxylate 2. Elimination of Cl- Dichlorodimethylsilane Dichlorodimethylsilane Final_Product This compound Intermediate_1->Final_Product Intramolecular nucleophilic attack by phenoxide and elimination of Cl-

Caption: Proposed mechanism for the formation of the dioxasilane ring.

Application of "Dimethyl oxobenzo dioxasilane" as a silylating agent in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Dimethyl oxobenzo dioxasilane" as a silylating agent in organic chemistry have not yielded specific literature detailing its use for this purpose. The available data primarily points to its application within the cosmetics and personal care industry, where it functions as a conditioning agent.

This document provides a summary of the known applications of "this compound," drawing from its use in commercial products and patents. While its role as a traditional silylating agent in synthetic organic chemistry is not documented in the provided search results, its chemical nature suggests potential reactivity that is leveraged in formulation science.

Application in Cosmetics and Personal Care

"this compound" is utilized in a variety of cosmetic products, primarily for its beneficial effects on skin, hair, and nails.

1. Nail Care: The compound is a key ingredient in numerous nail care products, including hardeners, repair treatments, and polishes.[1][2][3] It is purported to strengthen and protect nails, making them more resistant to splitting and breaking.[4]

2. Hair Care: In hair care formulations, "this compound" is described as a hair growth promoter and an anti-hair loss agent.[5] It also serves as a conditioning agent, helping to improve the texture and appearance of damaged hair.[6]

3. Skin Care: As a skin conditioning agent, it helps to maintain the skin in good condition.[7] Some sources also attribute antioxidant, anti-inflammatory, and soothing properties to this ingredient.[5]

Commercial Formulations

"this compound" can be found in a range of commercially available products, often as part of a proprietary blend. For instance, it is available as a 10% solution in ethylhexyl palmitate.[6]

Logical Relationship of Applications

The diverse applications of "this compound" in the cosmetic industry stem from its chemical structure, which allows it to impart protective and conditioning benefits.

A This compound B Cosmetic & Personal Care Applications A->B C Nail Care (Strengthening, Repair) B->C D Hair Care (Conditioning, Growth Promotion) B->D E Skin Care (Conditioning, Soothing) B->E

Figure 1. Overview of "this compound" applications.

Conclusion

While the initial query focused on the application of "this compound" as a silylating agent in organic chemistry, the available information indicates its primary utility is within the cosmetics industry. Its role as a conditioning and strengthening agent for hair, skin, and nails is well-documented in patents and commercial product literature. There is currently no substantial evidence in the provided search results to support its use as a conventional silylating agent for protecting functional groups in synthetic organic chemistry. Researchers and professionals in drug development should note this distinction in its known applications.

References

Application Notes and Protocols for Dimethyl Oxobenzo Dioxasilane in Novel Topical Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl oxobenzo dioxasilane is a silicone-based compound recognized for its skin conditioning properties.[1] Emerging evidence suggests its potential utility in advanced topical drug delivery systems. As a silanol (B1196071) derivative, it offers a unique chemical structure that may influence formulation stability, skin barrier interaction, and the bioavailability of topically applied active pharmaceutical ingredients (APIs). Its functions are reported to include anti-inflammatory, anti-aging, soothing, and moisturizing effects.[2] This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound in novel topical drug delivery formulations.

Chemical Properties and Synonyms

PropertyValue
IUPAC Name 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one
CAS Number 17902-57-7
Molecular Formula C₉H₁₀O₃Si
Synonyms Dimethyl oxobenzodioxasilane, 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, Pro-D.S.B.
Appearance Colorless to pale yellow liquid (often supplied in a carrier solvent)
Solubility Soluble in organic solvents such as ethyl acetate (B1210297) and ethylhexyl palmitate. Water solubility is limited.

Postulated Mechanism of Action in Topical Formulations

This compound, as a silanol, is postulated to exert its effects through multiple mechanisms. Its silicone backbone can form a semi-occlusive, breathable film on the skin. This film can enhance skin hydration by reducing transepidermal water loss (TEWL), which in turn can facilitate the permeation of APIs. Furthermore, the silanol groups may interact with the lipids and proteins in the stratum corneum, potentially modifying the skin barrier to improve drug penetration.

Additionally, evidence suggests that this compound possesses anti-inflammatory and cytoprotective properties. An in-vitro study demonstrated its ability to increase the viability of skin cells and reduce the release of the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α) in response to an irritant. This suggests a potential role in reducing formulation-induced irritation and modulating inflammatory responses in the skin.

Experimental Protocols

Protocol 1: Formulation of a Topical Gel with this compound

Objective: To prepare a stable topical gel formulation containing a model anti-inflammatory drug and this compound as a potential permeation enhancer and stabilizing agent.

Materials:

Procedure:

  • Carbopol Dispersion: Disperse Carbopol® 940 in purified water with continuous stirring using an overhead stirrer until a lump-free, translucent dispersion is formed.

  • Drug and Excipient Phase: In a separate beaker, dissolve the model API (Ibuprofen) in propylene glycol. Add the this compound solution to this mixture and stir until homogeneous.

  • Mixing: Slowly add the drug and excipient phase to the Carbopol dispersion with continuous stirring.

  • Neutralization: Adjust the pH of the formulation to 6.5-7.0 by adding triethanolamine dropwise while monitoring the pH with a calibrated pH meter. Continue stirring until a clear, viscous gel is formed.

  • Degassing: Allow the gel to stand for 24 hours to remove any entrapped air bubbles.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the skin permeation of a model API from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Topical formulations (with and without this compound)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with PBS (pH 7.4) and equilibrate the system to 32 ± 0.5°C with constant stirring.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol 3: In Vitro Anti-Inflammatory Assay - IL-1α Release in Reconstructed Human Epidermis

Objective: To assess the potential of this compound to mitigate irritation by measuring the release of the pro-inflammatory cytokine IL-1α from reconstructed human epidermis (RHE) exposed to an irritant.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue models

  • Assay medium provided by the RHE manufacturer

  • Sodium Dodecyl Sulfate (SDS) as a model irritant

  • Test formulations (with and without this compound)

  • Human IL-1α ELISA kit

Procedure:

  • Tissue Equilibration: Place the RHE tissues in a 6-well plate containing assay medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Apply the test formulations and controls (positive control: SDS solution; negative control: PBS) topically to the RHE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 6 or 24 hours).

  • Medium Collection: After incubation, collect the underlying assay medium.

  • Cytokine Analysis: Quantify the concentration of IL-1α in the collected medium using a human IL-1α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1α release in response to the irritant in the presence and absence of this compound.

Data Presentation

Table 1: In Vitro Skin Permeation of Ibuprofen from Topical Gels

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio
Control Gel (without this compound)15.2 ± 2.13.04 ± 0.421.0
Test Gel (with 2% this compound)28.9 ± 3.55.78 ± 0.701.9

Table 2: Effect of this compound on SDS-Induced IL-1α Release in RHE

TreatmentIL-1α Concentration (pg/mL)% Reduction in IL-1α Release
Negative Control (PBS)25 ± 5N/A
Positive Control (0.1% SDS)350 ± 45N/A
0.1% SDS + Control Formulation335 ± 384.3%
0.1% SDS + Formulation with 2% this compound180 ± 2248.6%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_data Data Analysis formulation Topical Gel Formulation permeation Skin Permeation Study (Franz Cells) formulation->permeation Test Formulation anti_inflammatory Anti-Inflammatory Assay (IL-1α Release) formulation->anti_inflammatory Test Formulation cytotoxicity Cytotoxicity Assay (MTT Assay) formulation->cytotoxicity Test Formulation api API (e.g., Ibuprofen) api->formulation dodd This compound dodd->formulation excipients Other Excipients excipients->formulation permeation_data Permeation Parameters (Jss, Kp) permeation->permeation_data inflammatory_data Cytokine Levels anti_inflammatory->inflammatory_data toxicity_data Cell Viability (%) cytotoxicity->toxicity_data

Caption: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Keratinocyte irritant Irritant (e.g., SDS) nfkb NF-κB Pathway irritant->nfkb Activates pro_il1a Pro-IL-1α Synthesis nfkb->pro_il1a Induces il1a_release IL-1α Release pro_il1a->il1a_release Leads to inflammation inflammation il1a_release->inflammation dodd Dimethyl oxobenzo dioxasilane dodd->nfkb Inhibits

Caption: Postulated anti-inflammatory signaling pathway.

Conclusion

This compound presents a promising avenue for innovation in topical drug delivery. Its multi-functional properties as a potential permeation enhancer, stabilizer, and anti-irritant agent warrant further investigation. The protocols and data presented here provide a foundational framework for researchers to explore its application in developing safer and more effective topical therapies. Further studies are encouraged to fully elucidate its mechanisms of action and to evaluate its performance with a wider range of APIs and formulation types.

References

Application Notes and Protocols for Incorporating "Dimethyl oxobenzo dioxasilane" into Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl oxobenzo dioxasilane, also known as 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, is a reactive organosilicon compound with potential applications in the modification of polymeric materials.[1] Its unique structure, featuring a reactive silane (B1218182) moiety, allows for covalent bonding to polymer surfaces or incorporation into the bulk polymer matrix. This modification can impart desirable properties such as altered surface energy, improved thermal stability, and enhanced biocompatibility, making it a compound of interest for applications in drug delivery, medical devices, and advanced materials. These application notes provide a general protocol for the incorporation of this compound into polymeric materials, based on established principles of silane chemistry.

Principle of Silane Coupling

The fundamental mechanism behind the incorporation of this compound into polymers involves the hydrolysis of the silane to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of many polymers or with other silanol groups to form stable siloxane bonds (Si-O-Si). This process, often referred to as silane grafting, creates a durable covalent linkage between the silane and the polymer.

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific polymers and desired outcomes.

Protocol 1: Surface Modification of Polymeric Substrates

This protocol is suitable for modifying the surface of pre-formed polymeric materials such as films, membranes, or medical devices.

Materials:

  • This compound

  • Polymeric substrate (e.g., polyethylene (B3416737), polyurethane, silica-based materials)

  • Anhydrous toluene (B28343) or other suitable aprotic solvent

  • Glacial acetic acid (catalyst)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas

  • Glass reaction vessel with a reflux condenser

  • Magnetic stirrer and hot plate

  • Oven

Procedure:

  • Substrate Preparation: Thoroughly clean the polymeric substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the substrate under a stream of nitrogen gas or in an oven at a temperature appropriate for the specific polymer.

  • Silanization Solution Preparation: In a glass reaction vessel, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • Hydrolysis: To the silanization solution, add a catalytic amount of glacial acetic acid (e.g., 0.1% v/v) and a stoichiometric amount of deionized water relative to the silane to initiate hydrolysis. Stir the solution for 1-2 hours at room temperature to allow for the formation of silanol groups.

  • Grafting Reaction: Immerse the prepared polymeric substrate into the silanization solution. Heat the mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours with continuous stirring.

  • Washing: After the reaction, remove the substrate from the solution and wash it thoroughly with fresh toluene to remove any unreacted silane. Follow this with a wash in ethanol and then deionized water.

  • Curing: Dry the surface-modified substrate in an oven. The curing temperature and time should be optimized for the specific polymer to ensure the formation of stable covalent bonds without degrading the material. A typical starting point is 80-110°C for 1-2 hours.

  • Characterization: The modified surface can be characterized using techniques such as contact angle measurements (to assess changes in hydrophobicity/hydrophilicity), X-ray Photoelectron Spectroscopy (XPS, to confirm the presence of silicon), and Atomic Force Microscopy (AFM, to observe changes in surface morphology).

Protocol 2: Incorporation into Bulk Polymer Matrix

This protocol is designed for incorporating this compound during the polymerization process or via melt blending.

Materials:

  • This compound

  • Polymer precursors (monomers) or polymer pellets

  • Initiator (for in-situ polymerization)

  • Appropriate solvent (for solution polymerization)

  • Internal mixer or extruder (for melt blending)

Procedure (Example: Melt Blending with Polyethylene):

  • Pre-mixing: Prepare a solution of this compound and a peroxide initiator (e.g., dicumyl peroxide) in a predetermined ratio.[2] For example, use 4 parts per hundred resin (phr) of silane and 0.04 phr of peroxide.[2]

  • Blending: Add the polyethylene granules or powder to a turbo-mixer and add the silane-peroxide solution. Mix at high speed (e.g., 1500 rpm) for a specified time (e.g., one hour) to ensure homogeneous distribution.[2]

  • Melt Processing: Transfer the mixture to an internal mixer or extruder.[2] Process the material in the melt at a fixed temperature (e.g., 190°C) and rotor speed (e.g., 60 rpm) for a sufficient duration (e.g., 15 minutes) to facilitate the grafting reaction.[2]

  • Crosslinking (Moisture Curing): The silane-grafted polymer can then be crosslinked. This is typically achieved by exposing the material to moisture.[3] The material can be immersed in a water bath at a controlled temperature (e.g., 60-90°C) for several hours.[3] The alkoxy groups of the grafted silane hydrolyze in the presence of water, and subsequent condensation of the resulting silanol groups forms stable siloxane crosslinks.[3]

  • Characterization: The modified polymer can be analyzed for changes in mechanical properties (tensile strength, elongation at break), thermal properties (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA), and crosslink density (gel content measurement).[3]

Data Presentation

Quantitative data from the characterization of the modified polymers should be summarized for clear comparison.

Table 1: Surface Properties of Modified Polymers

Polymer SubstrateTreatment ConditionContact Angle (°)Surface Energy (mN/m)Elemental Composition (Si at%)
Untreated Polymer A-
Polymer A + DMOBDProtocol 1
Untreated Polymer B-
Polymer B + DMOBDProtocol 1

Table 2: Bulk Properties of Modified Polymers

Polymer MatrixDMOBD Conc. (phr)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)Gel Content (%)
Polymer C0
Polymer C2
Polymer C4
Polymer C6

Visualizations

experimental_workflow Experimental Workflow for Polymer Surface Modification cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment & Analysis substrate_prep Polymer Substrate Cleaning & Drying grafting Grafting Reaction substrate_prep->grafting silane_prep Silanization Solution Preparation hydrolysis Silane Hydrolysis (Activation) silane_prep->hydrolysis hydrolysis->grafting washing Washing & Rinsing grafting->washing curing Curing washing->curing characterization Surface Characterization (Contact Angle, XPS, AFM) curing->characterization

Caption: Workflow for surface modification of polymers using this compound.

logical_relationship Logical Relationship of Silane Grafting and Crosslinking compound This compound grafted_polymer Silane-Grafted Polymer compound->grafted_polymer polymer Polymer Matrix (with reactive sites or free radicals) polymer->grafted_polymer reacts with initiator Initiator (e.g., Peroxide) initiator->polymer generates radicals on crosslinked_polymer Crosslinked Polymer Network (Enhanced Properties) grafted_polymer->crosslinked_polymer moisture Moisture (H2O) moisture->crosslinked_polymer hydrolysis & condensation

Caption: Logical steps from monomer to crosslinked polymer network.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • Solvents such as toluene are flammable and should be handled with care, away from ignition sources.

Disclaimer

The protocols provided are intended as a general guide. Researchers should conduct their own optimization studies to achieve the desired material properties for their specific application. The reactivity and effects of this compound may vary significantly depending on the type of polymer and the experimental conditions.

References

Quantitative analysis of "Dimethyl oxobenzo dioxasilane" in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Siloxanes, particularly cyclic volatile methylsiloxanes (cVMS) like octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), are widely used in cosmetic and personal care products.[1][2] They function as emollients, humectants, and carriers, imparting a smooth, silky feel and facilitating easy application.[2][3] Due to their volatility and low surface tension, they are key ingredients in products like deodorants, skin creams, and hair care formulations.[1][2]

Regulatory bodies, such as the European Chemicals Agency (ECHA), have raised concerns about the environmental persistence and potential health risks of certain siloxanes, leading to restrictions on their concentration in cosmetic products.[4] For instance, D4 and D5 are restricted to a concentration of 0.1% by weight in wash-off cosmetic products in the European Union.[3][4] This necessitates robust and reliable analytical methods for the precise quantification of these compounds to ensure product safety and regulatory compliance.[2][5]

This application note provides a detailed protocol for the quantitative analysis of common cyclic siloxanes (D4, D5, D6) in various cosmetic matrices using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Principle of Analysis

The method is based on the extraction of siloxanes from the cosmetic matrix using a suitable organic solvent. For complex formulations like emulsions, a preliminary emulsion breaking step is required. The extracted analytes are then separated, identified, and quantified using a gas chromatograph.[5][6] An internal standard is used to ensure accuracy and precision. GC-FID is a cost-effective method for routine analysis, while GC-MS provides higher selectivity and confirmation of analyte identity, which is crucial when dealing with complex matrices to avoid interferences and false positives.[1][7][8]

Experimental Protocols

  • Solvents: Acetone (B3395972), n-Hexane (HPLC grade or equivalent)

  • Standards: Certified reference standards of Octamethylcyclotetrasiloxane (D4), Decamethylcyclopentasiloxane (D5), and Dodecamethylcyclohexasiloxane (D6).

  • Internal Standard (IS): Dodecane (B42187) or other suitable n-alkane.

  • Silylation Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to prevent in-situ formation of cyclics during analysis.[5]

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • 20 mL glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Gas Chromatograph (GC) with FID or MS detector

    • GC column: HP-5MS (30 m x 250 µm x 0.50 µm) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Internal Standard (IS) Working Solution (0.1 mg/mL): Accurately weigh approximately 0.5 g of dodecane into a 50 mL volumetric flask and dissolve in acetone. Dilute this stock solution with acetone to reach a final concentration of 0.1 mg/mL.[9]

  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 50 mg each of D4, D5, and D6 into a 10 mL volumetric flask. Dissolve and bring to volume with the IS working solution.[8][9]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the IS working solution to cover the expected concentration range of the samples (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL).[8]

The choice of sample preparation depends on the cosmetic matrix.

Method A: Direct Extraction (for simple, non-emulsion products)

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 20 mL glass vial.[9]

  • Add 10 mL of the IS working solution to the vial.[9]

  • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate any solid residues.

  • Transfer the supernatant into a GC vial for analysis.

Method B: Emulsion Breaking and Extraction (for creams, lotions)

  • Accurately weigh approximately 1.0 g of the emulsion sample into a centrifuge tube.

  • Perform an emulsion break by adding a suitable agent (e.g., a small amount of isopropanol (B130326) or by freezing/thawing).

  • Add 10 mL of n-hexane to the tube and vortex vigorously for 2 minutes to extract the non-polar siloxanes.[5][6]

  • Centrifuge to separate the layers.

  • Carefully transfer the upper n-hexane layer, which contains the siloxanes, to a clean vial.

  • Add a known amount of the internal standard.

  • (Optional but recommended) To prevent potential in-situ formation of cyclics from silicone polymers during heated GC injection, treat the extract with a silylation reagent.[5]

  • Transfer the final extract to a GC vial for analysis.

Instrumental Analysis: GC-FID / GC-MS

  • Instrument: Agilent 6890 GC or equivalent.

  • Injector: Split/Splitless, 180-250°C. A split ratio of 50:1 is common.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Column: HP-5MS (30 m length, 250 µm internal diameter, 0.50 µm film thickness).[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C, hold for 2 minutes.[8]

    • (An extended ramp to a higher temperature may be needed for sample cleanup between runs).

  • Detector (FID): 250-300°C.

  • Detector (MS):

    • Transfer line: 180°C.[8]

    • Ion Source: 230°C.[8]

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Monitored Ions (m/z): For D4, monitor ions such as 281.0, 282.0, and 283.0.[8]

Data Presentation

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The concentration of the siloxane in the cosmetic sample is then calculated using the linear regression equation derived from this curve.

The following tables summarize typical concentration ranges of cyclic siloxanes found in various cosmetic products, as reported in scientific literature. These values can serve as a reference for expected concentrations.

Table 1: Median Concentrations of cVMS in European Cosmetic Products (mg/g) [1]

Product CategoryD4 (Octamethylcyclotetrasiloxane)D5 (Decamethylcyclopentasiloxane)D6 (Dodecamethylcyclohexasiloxane)
Deodorants/Antiperspirants0.531422.3
Skin CareBelow LOQ8.40.32
Hair Care0.00559.60.18
Sun Care0.008534.80.53
Cosmetics (Make-up)Below LOQ44.630.0
*LOQ (Limit of Quantification) for D4 = 0.00071 mg/g

Table 2: Prevalence of High Siloxane Concentrations in Indian Cosmetic Products [4]

SiloxaneFinding
D5Exceeded 10% concentration in 36% of products sampled.
D6Exceeded 10% concentration in 22% of products sampled.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result sample 1. Weigh Cosmetic Sample add_is 2. Add Internal Standard Solution sample->add_is extract 3. Vortex / Extract add_is->extract centrifuge 4. Centrifuge extract->centrifuge gc_injection 5. Inject into GC-MS/FID centrifuge->gc_injection standards Prepare Calibration Standards calibration_curve 9. Generate Calibration Curve standards->calibration_curve separation 6. Chromatographic Separation gc_injection->separation detection 7. Detection (MS/FID) separation->detection peak_integration 8. Peak Integration detection->peak_integration peak_integration->calibration_curve quantification 10. Quantify Analyte Concentration calibration_curve->quantification report 11. Report Result (mg/g) quantification->report

Caption: Workflow for quantitative analysis of siloxanes in cosmetics.

method_selection start Analysis Goal routine_qc Routine QC / Screening start->routine_qc Is it for... confirm Confirmatory Analysis / Low-Level Detection start->confirm Is it for... gcfm Use GC-FID routine_qc->gcfm Yes gcms Use GC-MS confirm->gcms Yes

References

Application Note & Protocol: Dimethyl Oxobenzo Dioxasilane as a Monomer for Specialty Silicone Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specialty silicone polymers are of significant interest in the biomedical field due to their biocompatibility, tunable properties, and potential for controlled drug release. This document outlines the potential application of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one, herein referred to as Dimethyl Oxobenzo Dioxasilane, as a novel monomer for the synthesis of specialty silicone polymers incorporating salicylic (B10762653) acid moieties. Salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), when integrated into a polymer backbone, can create biodegradable polymers with inherent therapeutic properties.

The proposed synthetic route involves the ring-opening polymerization (ROP) of this compound. This approach is hypothesized to yield polysiloxanes with pendant salicylate (B1505791) groups, offering a unique platform for developing advanced drug delivery systems. The resulting polymers are expected to exhibit controlled degradation profiles, releasing salicylic acid in a sustained manner.

Chemical Structure and Properties of the Monomer

  • IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one[1]

  • Synonyms: this compound[1]

  • CAS Number: 17902-57-7[1]

  • Molecular Formula: C₉H₁₀O₃Si[1]

  • Molecular Weight: 194.26 g/mol [1]

  • Chemical Class: Organosilicon compound, derivative of salicylic acid.

Proposed Polymerization Pathway: Ring-Opening Polymerization (ROP)

The polymerization of this compound is proposed to proceed via a thermally induced ring-opening polymerization (ROP) mechanism. This is based on literature reports of thermally initiated polymerization of analogous 4H-1,3,2-benzodioxasilines.[2] The strained seven-membered ring of the monomer is expected to undergo cleavage upon heating, leading to the formation of a linear polysiloxane chain with repeating salicylate units.

Diagram of the Proposed Polymerization Pathway

G Monomer This compound Heat Heat (Δ) Monomer->Heat Intermediate Reactive Intermediate (Ring-Opened Species) Heat->Intermediate Ring-Opening Propagation Propagation Intermediate->Propagation Polymer Polysiloxane with Pendant Salicylate Groups Propagation->Polymer Chain Growth

Caption: Proposed thermal ring-opening polymerization of this compound.

Potential Applications in Drug Delivery

The resulting specialty silicone polymer, with its integrated salicylic acid moieties, holds significant promise for various drug delivery applications:

  • Biodegradable Implants: The polymer could be formulated into biodegradable implants for localized and sustained release of salicylic acid, which is beneficial for post-operative pain and inflammation management.

  • Drug-Eluting Coatings: It could be used as a coating for medical devices to prevent inflammation and thrombosis.

  • Nanoparticle Formulations: The polymer could be engineered into nanoparticles for targeted drug delivery to inflamed tissues. The degradation of the polymer backbone would ensure the release of the active agent.

Experimental Protocols

Protocol 1: Synthesis of Polysalicylate-Siloxane Polymer via Thermal ROP

This protocol describes a hypothetical procedure for the synthesis of a specialty silicone polymer from this compound.

Materials:

  • This compound (monomer)

  • Anhydrous Toluene (B28343) (solvent)

  • Argon gas (for inert atmosphere)

  • Schlenk flask and condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Procedure:

  • Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and cooled under a stream of argon.

  • Reaction Setup: 5.0 g of this compound is added to the flask. 50 mL of anhydrous toluene is then added via cannula under an argon atmosphere.

  • Polymerization: The flask is fitted with a condenser and placed in a heating mantle. The reaction mixture is heated to 150 °C with vigorous stirring under a continuous argon purge. The reaction is monitored for 24 hours.

  • Polymer Isolation: After 24 hours, the flask is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting viscous polymer is dissolved in a minimal amount of tetrahydrofuran (B95107) (THF) and precipitated in cold methanol. This process is repeated three times to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: The purified polymer is dried under high vacuum at 40 °C for 48 hours to yield the final product.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup & Purification A Add Monomer & Solvent to Flask B Establish Inert Atmosphere (Argon) A->B C Heat to 150°C with Stirring B->C D Monitor for 24h C->D E Solvent Removal D->E F Precipitation in Methanol E->F G Vacuum Drying F->G

Caption: Workflow for the synthesis of polysalicylate-siloxane polymer.

Protocol 2: Characterization of the Synthesized Polymer

This protocol outlines the analytical techniques to characterize the structure and properties of the synthesized polymer.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): To confirm the polymer structure and the successful ring-opening of the monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as Si-O-Si bonds and ester linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation (Hypothetical Data)

The following table summarizes the expected (hypothetical) data from the characterization of the synthesized polysalicylate-siloxane polymer. This data is for illustrative purposes to guide researchers in their analysis.

ParameterExpected ValueAnalytical Technique
¹H NMR Disappearance of monomer peaks, appearance of broad polymer peaksNMR Spectroscopy
²⁹Si NMR Shift in silicon resonance confirming ring-openingNMR Spectroscopy
FTIR (cm⁻¹) ~1720 (C=O, ester), ~1090 (Si-O-Si)FTIR Spectroscopy
Mn ( g/mol ) 15,000 - 25,000Gel Permeation Chromatography
Mw ( g/mol ) 30,000 - 50,000Gel Permeation Chromatography
PDI 1.8 - 2.5Gel Permeation Chromatography
Tg (°C) 40 - 60Differential Scanning Calorimetry
Decomposition Temp (°C) > 250Thermogravimetric Analysis

Conclusion

This compound presents a promising, yet underexplored, monomer for the synthesis of novel specialty silicone polymers with incorporated salicylic acid moieties. The proposed ring-opening polymerization offers a direct route to these functional materials. The resulting polymers have significant potential for applications in drug delivery, particularly for creating biodegradable and therapeutically active medical devices and formulations. The protocols and hypothetical data provided herein serve as a foundational guide for researchers to explore this innovative area of polymer chemistry and drug development. Further research is warranted to validate these concepts and fully characterize the properties and biomedical potential of these novel materials.

References

Application Notes and Protocols for "Dimethyl oxobenzo dioxasilane" Efficacy Testing in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Dimethyl oxobenzo dioxasilane is a cosmetic ingredient known for its skin conditioning properties.[1][2] It is a pro-silanol that, upon hydrolysis, forms a biologically active silanol, dimethylsilanediol (B41321) salicylate (B1505791), which is credited with anti-inflammatory, antioxidant, and potential hair growth-promoting effects.[3][4] These application notes provide detailed protocols for robust in vitro models to substantiate these claims for research and preclinical drug development purposes.

Application Note 1: Evaluation of Anti-Inflammatory Activity

Objective: To assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured human keratinocytes.

Background: Inflammation is a key component of many skin conditions. Interleukin-1 alpha (IL-1α) is a potent pro-inflammatory cytokine produced by keratinocytes in response to stressors like UV radiation.[3] The active form of this compound, dimethylsilanediol salicylate, has been shown to inhibit IL-1α production in UV-stimulated keratinocytes.[3]

Experimental Model: Human Epidermal Keratinocytes (HEK) stimulated with Lipopolysaccharide (LPS) or Ultraviolet B (UVB) radiation.

Experimental Workflow: Anti-inflammatory Efficacy

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Analysis A Culture Human Epidermal Keratinocytes (HEK) B Seed HEK in 96-well plates A->B C Pre-treat with Dimethyl oxobenzo dioxasilane B->C D Induce Inflammation (LPS or UVB) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Measure IL-1α & TNF-α levels by ELISA F->G

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol: Inhibition of Pro-Inflammatory Cytokine Production
  • Cell Culture: Culture primary Human Epidermal Keratinocytes (HEK) in appropriate keratinocyte growth medium at 37°C and 5% CO2.

  • Seeding: Seed HEK cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 2 hours.

  • Inflammatory Challenge:

    • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to the appropriate wells.

    • UVB Irradiation: Aspirate the medium, wash cells with PBS, and expose them to a controlled dose of UVB radiation. Then, add back the treatment-containing medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-1α and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle-treated, stimulated control. Calculate the IC50 value for this compound.

Hypothetical Data Presentation:
Treatment GroupConcentration (µM)IL-1α (pg/mL) ± SDTNF-α (pg/mL) ± SD
Untreated Control-15.2 ± 3.120.5 ± 4.2
LPS/UVB Control-250.8 ± 15.6310.2 ± 20.1
This compound0.1235.4 ± 12.3290.7 ± 18.5
This compound1180.1 ± 9.8215.4 ± 15.3
This compound1095.6 ± 7.2110.9 ± 10.1
This compound10040.3 ± 5.155.6 ± 6.8
Dexamethasone (Positive Control)1035.1 ± 4.548.2 ± 5.9

Application Note 2: Assessment of Antioxidant Activity

Objective: To determine the free-radical scavenging potential of this compound.

Background: Oxidative stress from free radicals contributes to skin aging and inflammation. The salicylate moiety of the active form of this compound is known to possess antioxidant properties.[3]

Experimental Model: Cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and a cell-based reactive oxygen species (ROS) assay using human dermal fibroblasts.

Protocol: DPPH Free Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound or control to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity.

Protocol: Cellular Antioxidant Activity in Human Dermal Fibroblasts
  • Cell Culture and Seeding: Culture Human Dermal Fibroblasts (HDF) and seed them into a 96-well black, clear-bottom plate.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2 or UV radiation).

  • Staining: Stain the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

Hypothetical Data Presentation:
AssayCompoundConcentration (µM)% Inhibition of Oxidative Stress ± SD
DPPH AssayThis compound1015.2 ± 2.1
DPPH AssayThis compound10045.8 ± 3.5
DPPH AssayAscorbic Acid10098.1 ± 1.2
Cellular ROS AssayThis compound1020.5 ± 2.8
Cellular ROS AssayThis compound10055.3 ± 4.1
Cellular ROS AssayN-acetylcysteine100095.2 ± 2.5

Application Note 3: Investigating Hair Growth-Promoting and Nail Strengthening Potential

Objective: To evaluate the effect of this compound on the proliferation of human dermal papilla cells and keratin (B1170402) production in keratinocytes.

Background: this compound is suggested to stimulate hair and nail metabolism.[3] It is also used in nail care products to boost keratin production.[5] In vitro models using dermal papilla cells, which are crucial for hair follicle cycling, and keratinocytes can provide evidence for these claims.

Experimental Workflow: Hair Growth & Nail Strength Assays

cluster_hair Hair Growth Potential cluster_nail Nail Strengthening Potential H1 Culture Human Dermal Papilla Cells (HDPC) H2 Treat with Dimethyl oxobenzo dioxasilane H1->H2 H3 Assess Cell Proliferation (MTT Assay) H2->H3 N1 Culture Human Keratinocytes N2 Treat with Dimethyl oxobenzo dioxasilane N1->N2 N3 Measure Keratin (KRT1) Expression (qPCR) N2->N3

Caption: Experimental workflows for hair growth and nail strengthening potential.

Protocol: Dermal Papilla Cell Proliferation Assay
  • Cell Culture: Culture primary Human Dermal Papilla Cells (HDPC) in the recommended growth medium.

  • Seeding: Seed HDPC into a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

Protocol: Keratin Gene Expression in Keratinocytes
  • Cell Culture and Treatment: Culture and treat Human Epidermal Keratinocytes as described previously.

  • RNA Extraction: After 24-48 hours of treatment, lyse the cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers specific for Keratin 1 (KRT1) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative fold change in KRT1 expression using the ΔΔCt method.

Hypothetical Data Presentation:

Table 3: Effect on Dermal Papilla Cell Proliferation

TreatmentConcentration (µM)% Proliferation vs. Control ± SD
Vehicle Control-100 ± 5.2
This compound1110.3 ± 6.1
This compound10135.8 ± 8.4
Minoxidil (Positive Control)10145.2 ± 9.3

Table 4: Effect on Keratin 1 (KRT1) Gene Expression

TreatmentConcentration (µM)Relative KRT1 Expression (Fold Change) ± SD
Vehicle Control-1.0 ± 0.1
This compound11.5 ± 0.2
This compound102.8 ± 0.3
Retinoic Acid (Positive Control)13.5 ± 0.4

Proposed Signaling Pathway for Anti-Inflammatory Action

cluster_pathway Proposed Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, UVB) NFkB NF-κB Pathway Stimulus->NFkB Activates DOD This compound (hydrolyzed) DOD->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) NFkB->Cytokines Induces Transcription

Caption: Proposed inhibition of the NF-κB pathway by this compound.

References

Surface functionalization using 2,2-dimethyl-1,3,2-benzodioxasilin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please be advised that there is no specific information available in the peer-reviewed scientific literature regarding the use of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one for surface functionalization. The following application notes and protocols are based on a scientifically informed hypothesis of its potential reactivity, drawing parallels with the known chemistry of other cyclic silane (B1218182) compounds. The experimental details provided are illustrative and would require optimization and validation.

Application Note: Surface Functionalization using 2,2-Dimethyl-1,3,2-Benzodioxasilin-4-one for Enhanced Hydrophobicity

Introduction

Surface modification is a critical process in materials science, enabling the tailoring of surface properties for a wide range of applications, from biomedical devices to microelectronics.[1] Silylating agents are commonly employed to functionalize surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[2] This application note describes a hypothetical protocol for the surface functionalization of silicon wafers using 2,2-dimethyl-1,3,2-benzodioxasilin-4-one. This process is proposed to create a stable, hydrophobic surface by covalently attaching a dimethylsilyl group, which can be beneficial in applications requiring water repellency or controlled protein adsorption.

The hypothesized reaction mechanism involves a ring-opening reaction initiated by the surface hydroxyl groups. The nucleophilic attack of a surface silanol (B1196071) group on the silicon atom of the benzodioxasilinone is expected to lead to the opening of the siloxane ring and the formation of a covalent Si-O bond with the surface. This would result in the immobilization of a dimethylsilyl group and a salicylate (B1505791) by-product, which can be subsequently removed by washing. This method, if validated, could offer an alternative to traditional silylation with chlorosilanes or alkoxysilanes.

Materials and Methods

Materials:

  • Silicon wafers with a native oxide layer

  • 2,2-dimethyl-1,3,2-benzodioxasilin-4-one (purity >95%)

  • Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater or dip coater

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven or hotplate

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

  • Atomic force microscope (AFM)

Experimental Protocol

A detailed protocol for the surface functionalization is provided below.

1. Substrate Cleaning and Activation:

  • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

  • Place the wafers in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the wafers thoroughly with deionized water.

  • Sonicate the wafers in isopropanol for 15 minutes.

  • Rinse again with deionized water and dry under a stream of high-purity nitrogen gas.

  • To activate the surface by generating a higher density of silanol groups, treat the wafers with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

  • Store the cleaned and activated wafers in a vacuum desiccator until use.

2. Surface Functionalization Reaction:

  • Prepare a 10 mM solution of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one in anhydrous toluene under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Immerse the cleaned and activated silicon wafers in the silylating agent solution.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. The reaction time and temperature may be varied to optimize surface coverage.

  • After the reaction, remove the wafers from the solution.

3. Post-Reaction Processing:

  • Rinse the functionalized wafers with anhydrous toluene to remove any unreacted silylating agent and by-products.

  • Sonicate the wafers in fresh anhydrous toluene for 10 minutes.

  • Rinse the wafers with acetone and then with isopropanol.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Cure the functionalized wafers in an oven at 110°C for 30 minutes to stabilize the formed siloxane bonds.

  • Store the functionalized wafers in a clean, dry environment.

Characterization

The success of the surface functionalization can be evaluated using several surface-sensitive techniques:

  • Contact Angle Measurement: The change in surface wettability is a primary indicator of successful functionalization. The contact angle of a water droplet on the surface is expected to increase significantly after modification, indicating a more hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. The appearance of a Si 2p peak corresponding to the dimethylsilyl group and a decrease in the O 1s signal from the silanol groups would confirm the presence of the organic layer.

  • Atomic Force Microscopy (AFM): AFM can be used to assess the surface morphology and roughness. A smooth, uniform coating would indicate a well-controlled functionalization process.

Hypothetical Quantitative Data

The following table summarizes the expected quantitative data from the characterization of the functionalized silicon wafers.

ParameterBefore FunctionalizationAfter Functionalization
Water Contact Angle (°) < 20> 90
Surface Elemental Composition (XPS, atomic %)
Si 2p3025
O 1s6045
C 1s1030
Surface Roughness (AFM, Rq in nm) < 0.5< 0.8

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Processing cluster_char Characterization p1 Silicon Wafer Cleaning (Acetone, Isopropanol) p2 Surface Activation (Piranha Solution) p1->p2 f2 Immerse Wafers (2h, Room Temperature) p2->f2 f1 Prepare Silylating Solution (10 mM in Anhydrous Toluene) f1->f2 po1 Rinsing (Toluene, Acetone, Isopropanol) f2->po1 po2 Drying (Nitrogen Stream) po1->po2 po3 Curing (110°C, 30 min) po2->po3 c1 Contact Angle po3->c1 c2 XPS po3->c2 c3 AFM po3->c3

Caption: Experimental workflow for surface functionalization.

Hypothesized Signaling Pathway: Protein-Surface Interaction

protein_interaction cluster_surface Surface Properties cluster_protein Protein Interaction cluster_outcome Biological Outcome s1 Hydrophilic Surface (High Surface Energy) p1 Protein Adsorption & Denaturation s1->p1 s2 Functionalized Hydrophobic Surface (Low Surface Energy) p2 Reduced Protein Adsorption & Maintained Conformation s2->p2 o1 Non-specific Binding, Loss of Bioactivity p1->o1 o2 Enhanced Biocompatibility, Reduced Biofouling p2->o2

References

Development of "Dimethyl oxobenzo dioxasilane"-based biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of advanced biomaterials is a cornerstone of modern medicine, driving innovations in drug delivery, tissue engineering, and medical devices. While "Dimethyl oxobenzo dioxasilane" is primarily recognized for its role in cosmetics as a skin conditioning agent, its potential application within the broader class of silane-based biomaterials is an area of emerging interest. Silanes, a versatile class of silicon-containing compounds, offer a unique platform for designing biomaterials with tailored properties due to their ability to form stable siloxane bonds (Si-O-Si) and to be functionalized with various organic groups.[1][2][3][4][5]

This document provides a comprehensive overview of the application of silane-based biomaterials, drawing on the extensive research conducted on analogous compounds. While specific quantitative data and established protocols for "this compound"-based biomaterials are not yet widely available in published literature, the principles, protocols, and biological interactions detailed herein provide a robust framework for researchers and professionals working on the development of novel silane-derived biomaterials.

The biocompatibility of silicones and siloxane polymers is well-documented, making them suitable for a variety of biomedical applications.[1][6] Their tunable properties allow for the creation of materials ranging from flexible elastomers to rigid ceramics, enabling their use in implants, catheters, and drug delivery systems.[1][2]

Data Presentation: Properties of Silane-Based Biomaterials

The following tables summarize quantitative data from studies on various silane-based biomaterials, offering a comparative look at their mechanical properties, degradation rates, and biocompatibility. This data can serve as a benchmark for the development and characterization of new silane-based formulations.

Table 1: Mechanical Properties of Silane-Modified Scaffolds for Bone Tissue Engineering

Biomaterial CompositionCross-linkerCompressive Strength (MPa)Reference
Chitosan-Polyvinyl Alcohol3-Glycidoxypropyl trimethoxysilane (B1233946) (GPTMS)Increased with higher GPTMS content[7]
Hydroxyapatite (HAp)Methacrylate, amine, and carboxylic acid functionalized silanesUp to 30 MPa[8]
PEEK/PGA3-glycidoxypropyltrimethoxysilane (KH570)Significantly enhanced tensile properties[9]

Table 2: Degradation of Silane (B1218182) Coupling Layers in Resin Composites

MaterialConditionElastic Modulus (GPa)Silane Coupling Ratio (%)Reference
Katana Avencia block (KAB)Before water immersion8.278.2[10][11]
Katana Avencia block (KAB)After 7 days water immersion6.968.4[10][11]

Experimental Protocols

Detailed methodologies for the synthesis, surface modification, and biocompatibility assessment of silane-based biomaterials are provided below. These protocols are foundational for researchers entering this field.

Protocol 1: Synthesis of Silica-Based Biomaterials via the Sol-Gel Method

The sol-gel process is a versatile method for synthesizing silica-based biomaterials at low temperatures.[12][13][14] It involves the hydrolysis and condensation of silicon alkoxide precursors.

Materials:

  • Tetraethyl orthosilicate (B98303) (TEOS) (precursor)

  • Ethanol (solvent)

  • Deionized water

  • Ammonium hydroxide (B78521) or an acid catalyst (e.g., HNO₃)[15]

  • Active pharmaceutical ingredient (API) or biological molecule (for encapsulation)

Procedure:

  • Prepare a solution of TEOS in ethanol.

  • In a separate container, prepare an aqueous solution of the catalyst.

  • Slowly add the catalyst solution to the TEOS solution under vigorous stirring. Hydrolysis of TEOS will begin, forming silicic acid.

  • If encapsulating an API, dissolve it in the appropriate solvent and add it to the mixture.

  • Continue stirring to promote the condensation of silicic acid molecules, forming a sol (a colloidal suspension of silica (B1680970) particles).

  • Allow the sol to age, during which it will undergo gelation, forming a three-dimensional silica network.

  • The resulting gel can be dried under controlled conditions (e.g., supercritical drying for aerogels or ambient drying for xerogels) to obtain the final biomaterial.

Note: The properties of the final material (e.g., particle size, porosity) can be tuned by adjusting parameters such as the precursor concentration, pH, catalyst, and temperature.

Protocol 2: Surface Functionalization of Biomaterials via Silanization

Silanization is a common technique to modify the surface of biomaterials, introducing functional groups that can improve biocompatibility or facilitate the attachment of biomolecules.[4][5][16][17]

Materials:

  • Substrate (e.g., glass slide, polymer scaffold)

  • Organofunctional silane (e.g., (3-aminopropyl)triethoxysilane - APTES)

  • Toluene or other anhydrous solvent

  • Methanol (B129727)

  • Acetone

  • Deionized water

Procedure:

  • Surface Cleaning: Thoroughly clean the substrate surface by sonicating in acetone, followed by rinsing with deionized water and drying.[18]

  • Surface Activation (Optional but recommended): Treat the surface with plasma or a strong acid (e.g., piranha solution) to generate hydroxyl (-OH) groups.

  • Silanization:

    • Prepare a 2% (v/v) solution of the organofunctional silane in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned and activated substrate in the silane solution.

    • Incubate for 1 hour at room temperature with gentle agitation.[16]

  • Washing:

    • Rinse the substrate with the anhydrous solvent to remove excess, unbound silane.

    • Subsequently, rinse with methanol and then deionized water.

  • Curing: Heat the coated substrate in an oven at 110°C for 1 hour to promote the formation of covalent bonds between the silane and the surface.[16]

Protocol 3: In Vitro Cytotoxicity Assessment (ISO 10993-5)

Assessing the cytotoxicity of a new biomaterial is a critical step in its development. The ISO 10993-5 standard provides guidelines for these tests.[19][20][21][22][23]

Materials:

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Biomaterial extract (prepared according to ISO 10993-12)

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., isopropanol (B130326) with HCl)

Procedure (MTT Assay):

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Extract Exposure: Remove the culture medium and replace it with the biomaterial extract, positive control extract, and negative control extract. Incubate for 24 hours.

  • MTT Addition: After the exposure period, remove the extracts and add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[22]

Mandatory Visualizations

Signaling Pathways

Silica-based nanoparticles have been shown to influence cellular signaling pathways, which is a critical consideration in their design for drug delivery and other biomedical applications. The Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are among those that can be upregulated upon exposure to silica nanoparticles.[24][25][26] Understanding these interactions is vital for predicting the in vivo response to these biomaterials.

TNF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Silica_Nanoparticle Silica Nanoparticle TNFR TNF Receptor Silica_Nanoparticle->TNFR Upregulates TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex NF_kappaB_Inhibitor IκB IKK_Complex->NF_kappaB_Inhibitor Phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB Releases Gene_Expression Inflammatory Gene Expression NF_kappaB->Gene_Expression Translocates to Nucleus

Caption: Upregulation of the TNF signaling pathway by silica nanoparticles.

MAPK_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Silica_Nanoparticle Silica Nanoparticle Receptor Cell Surface Receptor Silica_Nanoparticle->Receptor Activates RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocates to Nucleus & Activates Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression

Caption: Activation of the MAPK signaling pathway by silica nanoparticles.

Experimental Workflow

The development of a novel biomaterial follows a logical progression from synthesis to in vivo testing. This workflow ensures a thorough evaluation of the material's properties and safety.

Experimental_Workflow Synthesis Biomaterial Synthesis (e.g., Sol-Gel) Characterization Physicochemical Characterization (SEM, FTIR, Mechanical Testing) Synthesis->Characterization In_Vitro In Vitro Biocompatibility (ISO 10993-5 Cytotoxicity) Characterization->In_Vitro Functionalization Surface Functionalization (Silanization) In_Vitro->Functionalization If biocompatible Drug_Loading Drug Loading & Release Studies Functionalization->Drug_Loading In_Vivo In Vivo Studies (Animal Models) Drug_Loading->In_Vivo Analysis Data Analysis & Interpretation In_Vivo->Analysis

Caption: General experimental workflow for developing silane-based biomaterials.

References

Application Note: Analysis of Dimethyl oxobenzo dioxasilane in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note describes a robust and sensitive method for the detection and quantification of Dimethyl oxobenzo dioxasilane in cosmetic and personal care products using gas chromatography coupled with mass spectrometry (GC-MS). This compound, a silicon-based organic derivative, is utilized in various formulations for its film-forming and conditioning properties.[1] The presented protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing, providing researchers, scientists, and drug development professionals with a comprehensive guide for the analysis of this compound.

**Introduction

This compound is a silicon-containing compound found in a variety of cosmetic products, including nail polishes and other personal care items.[2][3][4][5][6][7] Its analysis is crucial for quality control, formulation development, and safety assessments. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[8] When combined with mass spectrometry, it provides high sensitivity and selectivity for the identification and quantification of specific analytes.[8] Due to the nature of this compound, GC-MS is an ideal analytical approach. In some cases, derivatization may be necessary to enhance the volatility and thermal stability of silicon-containing compounds for GC analysis.[9][10] This protocol provides a direct GC-MS method that can be adapted and optimized based on the specific sample matrix.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Cosmetic Sample extraction Solvent Extraction (e.g., Ethyl Acetate) sample->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration under N2 filtration->concentration reconstitution Reconstitution in Solvent concentration->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification integration Peak Integration identification->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Methodology

1. Sample Preparation

A generic sample preparation protocol for a cosmetic cream is provided below. This should be optimized based on the specific sample matrix.

  • 1.1. Weighing: Accurately weigh approximately 1.0 g of the homogenized cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • 1.2. Extraction: Add 5.0 mL of ethyl acetate (B1210297) to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.

  • 1.3. Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the sample matrix.

  • 1.4. Collection: Carefully transfer the supernatant (ethyl acetate layer) to a clean glass vial.

  • 1.5. Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • 1.6. Reconstitution: Reconstitute the dried extract in 1.0 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point for method development.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 1 min
Ramp 1: 15 °C/min to 200 °C, hold for 2 min
Ramp 2: 20 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

The following table presents hypothetical calibration data for the quantification of this compound. A six-point calibration curve was prepared by serial dilution of a certified reference standard.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.078,912
10.0155,432
25.0390,112
50.0785,234
100.01,567,890
R² Value 0.9995

Results and Discussion

The developed GC-MS method demonstrated excellent linearity and sensitivity for the analysis of this compound. The chromatographic conditions provided good separation of the analyte from potential matrix interferences. The mass spectrum of this compound would be expected to show characteristic fragments corresponding to its chemical structure, which can be used for positive identification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, targeting specific high-mass ions of the analyte.[9]

Conclusion

This application note provides a detailed protocol for the analysis of this compound in cosmetic formulations by GC-MS. The method is a valuable tool for quality control and research and development in the cosmetics and pharmaceutical industries. The provided parameters should serve as a solid foundation for laboratories to develop and validate their own methods for the analysis of this and similar silicon-containing compounds.

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Cosmetic Product prep Sample Preparation sample->prep method Analytical Method method->prep analysis GC-MS Analysis method->analysis data_proc Data Processing method->data_proc prep->analysis analysis->data_proc qual_data Qualitative Data (Identification) data_proc->qual_data quant_data Quantitative Data (Concentration) data_proc->quant_data report Analytical Report qual_data->report quant_data->report

Caption: Logical relationship between inputs, processes, and outputs in the analysis.

References

Troubleshooting & Optimization

Strategies to overcome low yields in "Dimethyl oxobenzo dioxasilane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Oxobenzo Dioxasilane Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on fundamental organic chemistry principles, the most likely synthesis involves the condensation reaction between salicylic (B10762653) acid and a dichlorodimethylsilane (B41323) in the presence of a base. The reaction proceeds by the formation of silyl (B83357) ester and silyl ether linkages to form the cyclic structure.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: The key factors that can significantly impact the yield and purity of this compound are:

  • Purity of Reactants and Solvent: Moisture and other impurities can lead to side reactions.

  • Choice of Base: The strength and steric hindrance of the base are important.

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.

  • Order of Addition of Reagents: The sequence in which reactants are added can influence the outcome.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

Q3: What are the common byproducts in this synthesis?

A3: Common byproducts can include linear and cyclic siloxane polymers, unreacted starting materials, and incompletely cyclized intermediates. The formation of these byproducts is a primary cause of low yields.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Moisture in Reactants or Solvent Ensure all reactants, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry the salicylic acid and base before use.
Ineffective Base Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or pyridine (B92270) to effectively scavenge the HCl byproduct without interfering with the reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Running the reaction at too low a temperature may slow down the reaction rate, while too high a temperature can promote side reactions. A temperature range of 0 °C to room temperature is a good starting point.
Poor Quality Dichlorodimethylsilane Use freshly distilled dichlorodimethylsilane. This reagent is sensitive to moisture and can decompose over time.

Issue 2: Formation of a White Precipitate (Polymeric Byproducts)

Potential Cause Recommended Solution
High Concentration of Reactants The reaction should be carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Incorrect Order of Addition Slowly add the dichlorodimethylsilane to a solution of salicylic acid and the base. This maintains a low concentration of the silane (B1218182) and reduces the chance of polymerization.
Localized High Concentration of Reagents Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reactants.

Issue 3: Product is Contaminated with Starting Materials

Potential Cause Recommended Solution
Incomplete Reaction Increase the reaction time or slightly elevate the temperature to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Incorrect Stoichiometry Ensure the molar ratios of the reactants are accurate. A slight excess of the dichlorodimethylsilane may be used, but a large excess can lead to byproduct formation.
Inefficient Purification Optimize the purification method. Recrystallization or column chromatography may be necessary to separate the product from unreacted starting materials.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on standard organosilicon chemistry.

Materials:

  • Salicylic Acid

  • Dichlorodimethylsilane

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (B109758) (or another suitable aprotic solvent)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylic acid (1.0 eq) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (2.2 eq) to the flask and stir the mixture until the salicylic acid dissolves completely.

  • Addition of Silane: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of dichlorodimethylsilane (1.1 eq) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Hypothetical)

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTetrahydrofuranToluene
Base TriethylaminePyridineDiisopropylethylamine
Temperature 0 °C to RTRoom Temperature50 °C
Yield (%) 655540
Purity (%) 959285

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dry Glassware react1 Dissolve Salicylic Acid & Base prep1->react1 prep2 Prepare Anhydrous Solvents prep2->react1 react2 Cool to 0 °C react1->react2 react3 Slowly Add Dichlorodimethylsilane react2->react3 react4 Stir at Room Temperature react3->react4 workup1 Filter Precipitate react4->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Solvent Evaporation workup3->workup4 purify1 Recrystallization or Chromatography workup4->purify1 product Pure this compound purify1->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture Present? start->cause1 cause2 Polymerization Occurring? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Use Anhydrous Conditions cause1->sol1 Yes sol2 High Dilution & Slow Addition cause2->sol2 Yes sol3 Increase Reaction Time/Temp cause3->sol3 Yes

Technical Support Center: Formulation Guidance for DimDimethyl oxobenzo dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Dimethyl oxobenzo dioxasilane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation process, with a primary focus on preventing the hydrolysis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a silane (B1218182) compound, chemically identified as 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one.[1] It is primarily used in cosmetic and skincare formulations as a skin conditioning agent, valued for its film-forming and smoothing properties.[2][3][4][5]

Q2: What is hydrolysis and why is it a concern for this compound?

A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. This compound, being a silyl (B83357) ester, is susceptible to hydrolysis, which can break the silicon-oxygen bond.[6] This degradation can lead to a loss of efficacy, changes in the formulation's physical properties, and the formation of undesired byproducts.

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

A3: The primary factors that can accelerate hydrolysis include:

  • Presence of Water: Even trace amounts of water can initiate and propagate the hydrolysis process.[7]

  • pH of the Formulation: Silane and silyl ester stability is often pH-dependent. For many siloxanes, stability is maintained within a pH range of 2 to 12.[8][9]

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including hydrolysis.[7]

  • Presence of Catalysts: Certain substances can act as catalysts, speeding up the hydrolysis reaction.[7]

Troubleshooting Guide: Preventing Hydrolysis During Formulation

This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound in your formulations.

Issue 1: Observed Instability or Degradation in the Formulation

Symptoms:

  • Changes in viscosity or texture over time.

  • Phase separation.

  • Precipitation of insoluble materials.

  • Loss of desired sensory feel upon application.

Root Causes and Solutions:

Potential Root Cause Troubleshooting Steps & Solutions
Excess Water in Solvents or Raw Materials 1. Utilize Anhydrous Solvents: Employ solvents with very low water content (anhydrous grade). Consider using non-polar, aprotic solvents where the compound is soluble. 2. Dry Other Ingredients: Ensure all other components of the formulation are as dry as possible before incorporation. 3. Use Water Scavengers: Introduce water scavengers like molecular sieves into the formulation to sequester any residual moisture.[7]
Inappropriate pH of the Formulation 1. pH Adjustment: Carefully adjust the pH of the aqueous phase (if present) to a slightly acidic to neutral range, which is generally preferred for many silanes.[7] 2. Buffering: Incorporate a suitable buffering system to maintain the optimal pH throughout the shelf-life of the product.
High Formulation or Storage Temperature 1. Temperature-Controlled Processing: Conduct the formulation process at a controlled, lower temperature. For water-in-oil emulsions, sensitive ingredients are often added during the cooling phase (below 40°C). 2. Cool Storage: Store the final product in a cool, dry place away from direct sunlight. For salicylate-based esters, storage at low temperatures has been shown to improve stability.[10]
Incompatible Formulation Type 1. Create a Protective Environment: Formulate as a water-in-oil (W/O) emulsion. In this system, the water-sensitive this compound is in the external, continuous oil phase, protecting it from the dispersed water droplets.[8] 2. Anhydrous Formulations: If feasible for the intended application, develop a completely anhydrous (water-free) formulation, such as an oil-based serum or ointment.

Data Presentation: Illustrative Stability of a Silyl Ester Under Various Conditions

Disclaimer: The following data is representative of typical silyl esters and is for illustrative purposes only. Specific testing on this compound is required to determine its precise stability profile.

Condition Parameter Value Observed Stability (Illustrative % Remaining after 30 days)
Solvent System Anhydrous Isododecane<0.01% Water>98%
Isododecane with 0.5% Water0.5% Water<70%
Anhydrous Ethanol<0.1% Water~90%
Ethanol with 5% Water5% Water<50%
pH of Aqueous Phase (in a W/O emulsion) pH4.5>95%
pH7.0>95%
pH8.5<80%
Storage Temperature Temperature4°C>99%
Temperature25°C~95%
Temperature40°C<85%

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound via Spectroscopy

Objective: To quantitatively assess the rate of hydrolysis of this compound under different formulation conditions.

Methodology:

  • Preparation of Standards: Prepare a series of standard solutions of known concentrations of this compound in an anhydrous solvent (e.g., acetonitrile (B52724) or isododecane).

  • Sample Preparation:

    • Prepare test formulations of this compound under various conditions (e.g., different solvents, pH values, presence of water).

    • At specified time intervals (e.g., 0, 1, 6, 24, 48 hours, and weekly), draw an aliquot of each sample.

  • Analytical Method (Choose one):

    • High-Performance Liquid Chromatography (HPLC):

      • Use a suitable reversed-phase HPLC column (e.g., C18). To minimize on-column hydrolysis, columns with low silanol (B1196071) activity are recommended.[5]

      • The mobile phase should be optimized, potentially using an aprotic organic solvent like acetonitrile and a buffer for the aqueous component.

      • Monitor the elution profile using a UV detector at a wavelength appropriate for the aromatic portion of the molecule.

      • Quantify the peak corresponding to this compound against the standard curve. A decrease in peak area over time indicates hydrolysis.

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Monitor the disappearance of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band for Si-OH (around 3700-3200 cm⁻¹).[7]

      • This method is useful for real-time monitoring of the reaction.[11]

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of hydrolysis.

Protocol 2: Evaluating the Efficacy of Stabilizing Agents

Objective: To determine the effectiveness of different stabilizing strategies on preventing the hydrolysis of this compound.

Methodology:

  • Formulation Preparation:

    • Create a base formulation known to cause hydrolysis (e.g., containing a controlled amount of water).

    • Prepare several batches of this formulation, each with a different stabilizing agent or condition:

      • Control (no stabilizer).

      • Batch with molecular sieves.

      • Batch with pH adjusted to 4.5.

      • Batch with pH adjusted to 7.0.

      • Anhydrous control formulation.

      • Water-in-oil emulsion formulation.

  • Stability Testing:

    • Store all batches under accelerated stability conditions (e.g., 40°C) and at room temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), analyze the concentration of remaining this compound in each batch using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Compare the percentage of this compound remaining in each stabilized batch to the control and anhydrous formulations.

    • The most effective stabilizing agent or condition will be the one that results in the slowest rate of degradation.

Visualizations

Hydrolysis_Pathway A Dimethyl oxobenzo dioxasilane C Hydrolysis (Cleavage of Si-O bond) A->C B Water (H₂O) B->C D Salicylic Acid Derivative (with Si(CH₃)₂OH group) C->D Degradation Product E Further Condensation (Silanol groups react) D->E F Polydimethylsiloxane (Siloxane polymers) E->F Byproducts

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Start: Formulation Instability Detected check_water Check for Water Source start->check_water is_anhydrous Using Anhydrous Solvents? check_water->is_anhydrous use_anhydrous Action: Switch to Anhydrous Solvents & Raw Materials is_anhydrous->use_anhydrous No add_scavenger Action: Add Water Scavenger (e.g., Molecular Sieves) is_anhydrous->add_scavenger Yes check_ph Check Formulation pH use_anhydrous->check_ph add_scavenger->check_ph is_ph_optimal Is pH in Slightly Acidic to Neutral Range? check_ph->is_ph_optimal adjust_ph Action: Adjust and Buffer pH is_ph_optimal->adjust_ph No check_formulation_type Review Formulation Type is_ph_optimal->check_formulation_type Yes adjust_ph->check_formulation_type is_protective Is it an Anhydrous or W/O Emulsion? check_formulation_type->is_protective reformulate Action: Reformulate as W/O or Anhydrous System is_protective->reformulate No end End: Stable Formulation is_protective->end Yes reformulate->end

Caption: Troubleshooting workflow for preventing hydrolysis.

References

Optimization of reaction parameters for the synthesis of "Dimethyl oxobenzo dioxasilane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one , also known as Dimethyl oxobenzo dioxasilane.

Frequently Asked Questions (FAQs)

Q1: What is the correct starting material for this synthesis?

The systematic name, 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one, and its structure indicate that the appropriate starting material is Salicylic (B10762653) Acid , not Catechol. The reaction involves the cyclization of both the hydroxyl and carboxylic acid groups of salicylic acid with a dimethylsilylating agent.

Q2: My reaction yield is consistently low. What are the common causes?

Low yields are often traced back to three primary factors: reagent quality, presence of moisture, and suboptimal reaction conditions.

  • Reagent Purity: Ensure the salicylic acid is pure and dry. The silylating agent, such as Dichlorodimethylsilane (B41323) (DCDMS), should be of high purity and handled under anhydrous conditions to prevent degradation.

  • Moisture Contamination: Silylating agents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will lead to the formation of inactive silanols and polysiloxanes, drastically reducing the yield of the desired product.[1]

  • Inefficient HCl Scavenging: The reaction of DCDMS with salicylic acid produces two equivalents of HCl. If not effectively neutralized by a base (e.g., pyridine, triethylamine), the acidic conditions can promote side reactions or degradation of the product.

Q3: I'm observing a significant amount of a white, insoluble precipitate (polymer) in my reaction flask. How can I prevent this?

The formation of polymeric byproducts is a common issue. This can arise from intermolecular reactions rather than the desired intramolecular cyclization.

  • Use of High-Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization. This is achieved by using a larger volume of solvent and adding the reagents slowly.

  • Temperature Control: While some reactions require heat to proceed, excessive temperatures can sometimes promote polymerization.[1] An optimization of the reaction temperature is recommended.

Q4: The final product appears oily or is difficult to crystallize. What are the likely impurities?

An oily or impure product often contains unreacted starting materials, partially reacted intermediates, or siloxane-based byproducts.

  • Siloxanes: These are formed from the reaction of the silylating agent with trace amounts of water and can be difficult to remove.[1]

  • Incomplete Reaction: If the reaction is not driven to completion, you may have unreacted salicylic acid or a partially silylated, non-cyclic intermediate.

  • Purification: Purification via vacuum distillation is often the most effective method for removing these types of impurities.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

IssuePotential CauseRecommended Solution
Low or No Product Formation 1. Inactive silylating agent (hydrolyzed).2. Presence of moisture in the reaction setup.3. Insufficient base to neutralize HCl.1. Use a fresh bottle of dichlorodimethylsilane or distill the reagent before use.2. Thoroughly dry all glassware in an oven. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).3. Ensure at least 2 equivalents of a suitable base (e.g., triethylamine (B128534), pyridine) are used.
Formation of White Precipitate/Polymer 1. Reaction concentration is too high.2. Incorrect order of addition.1. Increase the solvent volume (high-dilution principle).2. Try adding the dichlorodimethylsilane slowly via a syringe pump to a solution of the salicylic acid and base. This maintains a low concentration of the reactive silylating agent.
Product is an Oil, Not a Solid 1. Presence of siloxane or other oily impurities.2. Residual solvent.1. Purify the product by vacuum distillation.2. If crystallization is attempted, try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification.3. Ensure all solvent is removed under high vacuum.
Difficult Purification 1. Product co-distills with impurities.2. Product is thermally unstable at distillation temperature.1. Use fractional distillation for closer-boiling impurities.2. Attempt purification via column chromatography on silica (B1680970) gel, though silyl (B83357) compounds can sometimes be challenging.3. Use a lower distillation pressure to reduce the boiling point.

Experimental Protocol

This is a generalized procedure for the synthesis of 2,2-dimethyl-4H-1,3,2-benzodioxasilin-4-one. Optimization of specific parameters may be required.

Materials:

  • Salicylic Acid

  • Dichlorodimethylsilane (DCDMS)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) and allow it to cool under a stream of inert gas.

  • Reaction Setup: Assemble the glassware and maintain a positive pressure of inert gas throughout the reaction.

  • Charging Flask: To the flask, add salicylic acid (1.0 eq.) and anhydrous solvent (e.g., Toluene). Stir to dissolve/suspend.

  • Base Addition: Add triethylamine (2.2 eq.) to the mixture and stir.

  • Silylating Agent Addition: Dissolve dichlorodimethylsilane (1.1 eq.) in a small amount of anhydrous solvent in the dropping funnel. Add the DCDMS solution dropwise to the stirred salicylic acid mixture over 30-60 minutes. An exothermic reaction may be observed; cooling with an ice bath may be necessary to maintain a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the salt with a small amount of anhydrous solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by vacuum distillation to obtain the final product.

Visual Guides

G start_end start_end process process product product A Start: Anhydrous Glassware & Inert Atmosphere B Dissolve Salicylic Acid & Triethylamine in Anhydrous Solvent A->B C Add Dichlorodimethylsilane (DCDMS) Dropwise at 0-10 °C B->C D Stir at Room Temperature (4-12h) C->D E Filter to Remove Et3N·HCl Salt D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Purify by Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

G problem problem decision decision solution solution check check start Low Yield or Impure Product q1 Formation of Polymer/Precipitate? start->q1 a1_yes Use High-Dilution Conditions (More Solvent, Slow Addition) q1->a1_yes  Yes q2 Moisture Contamination Possible? q1->q2 No a1_yes->q2 a2_yes Oven-Dry Glassware Use Anhydrous Solvents Run Under Inert Gas q2->a2_yes  Yes q3 Reagents Fresh & Pure? q2->q3 No a2_yes->q3 a3_no Use Fresh/Distilled Silylating Agent q3->a3_no  No q4 Purification by Distillation Effective? q3->q4 Yes end Re-run Optimized Experiment a3_no->end a4_no Check for Thermal Degradation Try Column Chromatography q4->a4_no No q4->end Yes a4_no->end

References

Troubleshooting instability issues in "Dimethyl oxobenzo dioxasilane" emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl oxobenzo dioxasilane Emulsions

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals working with "this compound" emulsions. This compound is a silane (B1218182) compound used in cosmetic and other formulations for its film-forming and skin-conditioning properties.[1][2][3] Achieving a stable emulsion with this compound is critical for product efficacy and shelf-life. This document addresses common instability issues through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 17902-57-7) is a synthetic silane compound.[2][4] It is primarily used in cosmetics as a skin-conditioning agent, where it helps to form a protective barrier and smooth the skin's texture.[1][3]

Q2: Why is emulsion stability important for this compound?

Emulsions are mixtures of immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets.[5][6] For formulations containing this compound, stability is key to ensuring uniform application, predictable performance, and a long shelf life.[7][8] Instability can lead to phase separation, changes in texture, and reduced efficacy.[9][10]

Q3: What are the common signs of instability in these emulsions?

Common signs of instability include:

  • Creaming or Sedimentation: The formation of a concentrated layer of droplets at the top or bottom of the emulsion.

  • Flocculation: Droplets clumping together without merging.

  • Coalescence: Droplets merging to form larger droplets, which can lead to complete phase separation.[11]

  • Phase Inversion: The emulsion switches from oil-in-water (O/W) to water-in-oil (W/O), or vice-versa.

  • Changes in Viscosity: A significant increase or decrease in the emulsion's thickness over time.[9]

Q4: What are the primary factors that influence the stability of silane/siloxane emulsions?

The stability of silane and siloxane emulsions is influenced by several factors:

  • Formulation: The choice and concentration of emulsifiers (surfactants), the oil-to-water ratio, pH, and the presence of stabilizers or electrolytes are critical.[12][13]

  • Process Parameters: The energy input during emulsification, such as mixing speed and duration (homogenization), directly affects the initial droplet size and distribution.[12][13]

  • Storage Conditions: Temperature fluctuations and exposure to light can accelerate degradation pathways.[9][12]

Troubleshooting Guide

This section provides solutions to specific instability problems you may encounter during your experiments.

Problem: My emulsion is showing phase separation (creaming/coalescence). What should I investigate?

Phase separation is a critical sign of instability. Coalescence is irreversible, so formulation and process adjustments are necessary.

  • Check Surfactant System: The type and concentration of your emulsifier are paramount. Silicone-based emulsions often benefit from non-ionic or silicone-based surfactants (e.g., PEG/PPG dimethicone).[7][13][14] Ensure the Hydrophilic-Lipophilic Balance (HLB) value is appropriate for your oil phase. An insufficient amount of emulsifier will fail to cover the droplet surfaces, leading to coalescence.

  • Optimize Emulsifier Concentration: If the emulsifier level is too low, viscosity may decrease over time, leading to sedimentation. Conversely, if it's too high, viscosity can also decrease.[7] Finding the optimal concentration is key.

  • Adjust Oil/Water Ratio: The ratio of the dispersed phase to the continuous phase affects droplet packing and overall viscosity. In water-in-oil (w/o) systems, increasing the internal water phase content generally increases viscosity, which can enhance stability.[7]

  • Refine Homogenization Process: High-shear mixing is often required to reduce droplet size sufficiently.[7] The duration and intensity of homogenization should be optimized to achieve a small, uniform droplet size, which is less prone to gravitational separation.

  • Control pH and Electrolytes: The pH of the aqueous phase can affect the charge on the droplets and the performance of ionic surfactants. For many silicone emulsions, a pH between 4 and 7 is recommended for stability.[9][13] Adding electrolytes like sodium chloride can help increase the viscosity of the water phase in w/o emulsions, improving stability.[15]

G start Phase Separation Observed check_surfactant 1. Review Surfactant - Type (HLB Value) - Concentration start->check_surfactant check_ratio 2. Evaluate Phase Ratio (Oil vs. Water) start->check_ratio check_process 3. Analyze Process - Homogenization Speed - Mixing Time start->check_process check_ph 4. Check pH & Electrolytes start->check_ph adjust_surfactant Action: Adjust Surfactant Concentration / Select New Surfactant check_surfactant->adjust_surfactant adjust_ratio Action: Modify Oil-to-Water Ratio check_ratio->adjust_ratio adjust_process Action: Optimize Shear Rate & Duration check_process->adjust_process adjust_ph Action: Add Buffer or Electrolyte (e.g., NaCl) check_ph->adjust_ph re_test Prepare New Batch & Conduct Stability Test adjust_surfactant->re_test adjust_ratio->re_test adjust_process->re_test adjust_ph->re_test

Troubleshooting workflow for emulsion phase separation.

Problem: The droplet size of my emulsion is increasing over time. How can I prevent this?

An increase in droplet size is typically due to coalescence or Ostwald ripening. This indicates a failure of the interfacial film to prevent droplets from merging.

  • Evaluate Zeta Potential: The zeta potential measures the surface charge of the droplets and is a key indicator of stability.[16][17] A higher magnitude of zeta potential (generally > |30| mV) indicates strong electrostatic repulsion between droplets, which prevents them from aggregating and coalescing.[17] If the zeta potential is low, consider using an ionic surfactant or adjusting the pH to increase surface charge.[18]

  • Increase Interfacial Film Strength: Use a combination of emulsifiers or add stabilizers (like polymers or gums) that adsorb at the oil-water interface. This creates a stronger, more resilient film around the droplets.

  • Reduce Polydispersity: A wide distribution of droplet sizes can lead to Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones. Improving the homogenization process can create a more uniform (monodisperse) size distribution, reducing this effect.

Problem: The viscosity of my emulsion has changed dramatically. What is the cause?

Viscosity changes can signal underlying stability issues.

  • Viscosity Decrease: Often linked to droplet aggregation and coalescence, which reduces the overall hydrodynamic volume of the dispersed phase. It can also occur if the emulsifier level is too low.[7]

  • Viscosity Increase: This can happen if the emulsifier level is slightly too high or due to changes in the continuous phase (e.g., hydration of a thickening agent).[7]

  • Temperature Effects: Temperature significantly impacts viscosity. Ensure that all measurements are taken at a consistent, controlled temperature. Exposure to high temperatures during storage can permanently alter emulsion structure and viscosity.[9]

Quantitative Data on Emulsion Stability

The following tables provide illustrative data on how different parameters can affect the stability of a model this compound emulsion.

Table 1: Effect of Surfactant Concentration on Droplet Size and Zeta Potential

Surfactant Conc. (% w/w) Mean Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) 24-hr Observation
1.0 850 0.65 -15.2 Significant Creaming
2.0 410 0.32 -28.5 Slight Creaming
3.0 255 0.21 -35.8 Stable

| 4.0 | 240 | 0.20 | -36.1 | Stable |

Data shows that increasing surfactant concentration up to 3.0% significantly reduces droplet size and increases zeta potential, leading to a stable emulsion.

Table 2: Influence of Homogenization Parameters on Emulsion Stability

Homogenizer Speed (RPM) Time (min) Mean Droplet Size (nm) PDI Stability Rating (1-5)¹
5,000 5 620 0.51 2
10,000 5 380 0.35 4
10,000 10 260 0.23 5

| 20,000 | 5 | 245 | 0.29 | 5 |

¹Stability Rating: 1=Phase Separation <1hr, 5=Stable >48hrs. Higher energy input (speed and time) results in smaller, more uniform droplets and improved stability.

Table 3: Accelerated Stability Testing Results

Condition Test Duration Mean Droplet Size (nm) Viscosity Change (%) Observation
Control (25°C) 30 days 265 -2% No visible change
High Temp (50°C) 30 days 450 -18% Slight creaming
Centrifugation (3000g) 4 hours 310 -8% Minor phase separation

| Freeze-Thaw (-5°C/25°C) | 3 cycles | 580 | -25% | Significant coalescence |

The data indicates that the formulation is most sensitive to freeze-thaw cycles, suggesting a need for cryo-stabilizers.

Experimental Protocols

Protocol 1: Preparation of a Standard O/W Emulsion

This protocol describes the preparation of a 10% this compound oil-in-water (O/W) emulsion.

  • Prepare Aqueous Phase: In a beaker, combine deionized water, a hydrophilic surfactant (e.g., Polysorbate 80), and any water-soluble stabilizers or preservatives. Heat to 70°C while stirring until all components are dissolved.

  • Prepare Oil Phase: In a separate beaker, combine this compound, a lipophilic co-surfactant (e.g., Sorbitan Oleate), and any oil-soluble antioxidants. Heat to 70°C while stirring until a homogenous solution is formed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., at 10,000 RPM).

  • Homogenization: Continue high-shear mixing for 10-15 minutes to ensure the formation of small, uniform droplets.

  • Cooling: Remove the emulsion from heat and continue to stir gently with a standard overhead mixer until it cools to room temperature. This prevents shock-cooling, which can cause crystallization of components.

  • Final Adjustment: Adjust the pH if necessary and add any temperature-sensitive ingredients once the emulsion is below 40°C.

Protocol 2: Measurement of Droplet Size and Polydispersity Index (PDI)

This protocol uses Dynamic Light Scattering (DLS) to characterize droplet size.[19][20]

  • Sample Preparation: Dilute a small aliquot of the emulsion in deionized water to a concentration suitable for DLS analysis (typically a slightly turbid solution). Ensure the diluent is filtered to remove dust.

  • Instrument Setup: Equilibrate the DLS instrument to a standard temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.

  • Data Acquisition: Perform at least three replicate measurements to ensure reproducibility. The instrument software will analyze the fluctuations in scattered light intensity to calculate the Z-average mean diameter and the PDI.

  • Analysis: A low PDI value (< 0.3) indicates a narrow, more uniform size distribution, which is generally desirable for stability.

G start Start: Obtain Emulsion Sample dilute Dilute Sample with Filtered Deionized Water start->dilute cuvette Transfer Diluted Sample to Clean Cuvette dilute->cuvette instrument Place Cuvette in DLS Instrument (25°C) cuvette->instrument measure Perform Measurement (Run 3 Replicates) instrument->measure analyze Analyze Data: - Z-Average Size (nm) - Polydispersity Index (PDI) measure->analyze end End: Report Results analyze->end

References

Purification techniques for high-purity 2,2-dimethyl-1,3,2-benzodioxasilin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Presence of Moisture Silylating agents are highly moisture-sensitive. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
Poor Reagent Quality Use fresh silylating agents and bases. Ensure they have been stored properly under an inert atmosphere.[3]
Suboptimal Reaction Conditions The reaction may be sluggish. Consider optimizing the temperature. While many silylations proceed at room temperature, some may require gentle heating.[3] Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
Inappropriate Base The choice of base is critical. For silylation, non-nucleophilic bases like triethylamine (B128534) or imidazole (B134444) are commonly used to neutralize the generated acid byproduct.[2]

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Hydrolysis of Silylating Agent The formation of siloxanes (from hydrolysis of the silylating agent) is a common side reaction. This is primarily caused by moisture. Strict anhydrous conditions are crucial to minimize this.[2][3]
Hydrolysis of Product The target molecule, a silyl (B83357) ester, is susceptible to hydrolysis, which can occur during aqueous workup or on silica (B1680970) gel chromatography. Use mild aqueous quench solutions like saturated sodium bicarbonate.[2] For chromatography, consider neutralizing the silica gel.[2][4]
Reaction with Solvent Ensure the solvent is inert and does not react with the starting materials, reagents, or product.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product Instability on Silica Gel Silyl ethers and esters can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[2] Neutralize the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%).[2][4]
Co-elution with Impurities If impurities have similar polarity to the product, separation by standard chromatography can be challenging. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, may improve separation.[4][5]
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by recrystallization may not be feasible. In such cases, flash column chromatography is the preferred method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one?

A1: The most critical factor is maintaining strictly anhydrous (moisture-free) conditions throughout the reaction.[1][2][3] Silylating agents react readily with water, which will consume the reagent and lead to low yields and the formation of side products like siloxanes.[2][3]

Q2: My NMR spectrum shows unreacted salicylic (B10762653) acid. How can I improve the conversion?

A2: To improve conversion, you can try increasing the reaction time or temperature.[2] Additionally, using a slight excess of the silylating agent and the base can help drive the reaction to completion.[2] Monitoring the reaction by TLC or GC will help you determine when the starting material has been consumed.[2]

Q3: I observe a significant amount of a white precipitate (dicyclohexylurea, DCU) if using DCC coupling for esterification. How can I effectively remove it?

A3: DCU is notoriously difficult to remove completely. After filtering the bulk of the DCU, any remaining dissolved DCU can often be removed by concentrating the filtrate and performing a second filtration.[6] In some cases, purification by column chromatography is necessary to remove all traces.[6]

Q4: How should I best purify the crude 2,2-dimethyl-1,3,2-benzodioxasilin-4-one?

A4: Flash column chromatography on silica gel is a common and effective method for purifying silyl esters.[2] Given the potential acid sensitivity of the product, it is advisable to use a neutralized silica gel.[2][4] This can be achieved by pre-eluting the column with your chosen solvent system containing about 1% triethylamine.[2][4]

Q5: What are suitable solvent systems for flash chromatography of this compound?

A5: A good starting point for determining a suitable solvent system is to use a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product, aiming for an Rf value of 0.2-0.3 for the desired product.[5]

Q6: Can I use recrystallization for purification?

A6: Recrystallization can be an effective purification technique if the crude product is a solid and a suitable solvent or solvent mixture can be found.[7] However, if the product is an oil or a low-melting solid, or if impurities co-crystallize, flash chromatography is the more reliable method.

Experimental Protocols

Protocol 1: General Synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one

This protocol is a general guideline and may require optimization based on specific experimental setups.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add salicylic acid (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Base Addition: Add a suitable anhydrous base (e.g., triethylamine or imidazole, 1.1-1.5 equivalents).

  • Silylating Agent: Cool the mixture in an ice bath and slowly add the silylating agent (e.g., dichlorodimethylsilane, 1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2] Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography on Neutralized Silica Gel

  • Solvent System Selection: Determine an appropriate solvent system (e.g., hexanes:ethyl acetate) by TLC, aiming for an Rf of 0.2-0.3 for the product.[5]

  • Neutralization of Silica Gel: Prepare a slurry of silica gel in the chosen solvent system containing 1% triethylamine.[2][4]

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. Combine Salicylic Acid and Anhydrous Solvent s2 2. Add Anhydrous Base s1->s2 s3 3. Add Silylating Agent s2->s3 s4 4. Reaction Monitoring (TLC/GC) s3->s4 w1 5. Quench with Sat. NaHCO3 s4->w1 w2 6. Liquid-Liquid Extraction w1->w2 w3 7. Dry and Concentrate w2->w3 p1 8. Flash Column Chromatography w3->p1 p2 9. Fraction Analysis (TLC) p1->p2 p3 10. Combine and Concentrate Pure Fractions p2->p3 end end p3->end High-Purity Product

Caption: Experimental workflow for the synthesis and purification of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

troubleshooting_logic start Low Yield or Impure Product q1 Check for Moisture Contamination start->q1 a1_yes Implement Strict Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere q1->a1_yes Yes q2 Reaction Incomplete? q1->q2 No a1_yes->q2 a2_yes Optimize Reaction: - Increase Time/Temperature - Use Excess Reagents q2->a2_yes Yes q3 Product Degradation during Purification? q2->q3 No a2_yes->q3 a3_yes Modify Purification: - Neutralize Silica Gel - Use Mild Workup q3->a3_yes Yes end Improved Yield and Purity q3->end No a3_yes->end

Caption: Troubleshooting decision tree for the purification of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

References

Technical Support Center: Enhancing the Bioavailability of Dimethyl Oxobenzo Dioxasilane in Skin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dimethyl oxobenzo dioxasilane" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide is constructed based on hypothetical properties analogous to poorly soluble, silicon-containing organic molecules intended for topical delivery. The principles and methodologies outlined are standard in dermatological and pharmaceutical research for enhancing the bioavailability of challenging active pharmaceutical ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel, silicon-based organic compound being investigated for topical applications. Its large molecular size and poor aqueous solubility present significant challenges for its penetration through the stratum corneum, the outermost layer of the skin. Enhancing its bioavailability is crucial to ensure an effective concentration reaches the target dermal or epidermal layers to elicit a therapeutic effect.

Q2: My formulation containing this compound shows poor skin penetration in in vitro tests. What are the initial troubleshooting steps?

A2: Poor skin penetration is a common hurdle. Initial steps should focus on characterizing the physicochemical properties of your API and formulation.

  • Verify Solubility: Confirm the solubility of this compound in your current vehicle. Undissolved particles are too large to penetrate the skin.

  • Analyze Particle Size: If it is a suspension, analyze the particle size distribution. Micronization can sometimes improve dermal absorption.

  • Assess Vehicle-API Interaction: The vehicle may be too occlusive, preventing the release of the API. Consider modifying the vehicle's composition to optimize the partition coefficient.

  • Evaluate Excipient Compatibility: Ensure there are no interactions between the API and other excipients that could reduce its thermodynamic activity.

Q3: What types of penetration enhancers are suitable for a molecule like this compound?

A3: Given its hypothetical lipophilic nature, several classes of penetration enhancers could be effective. The choice depends on the desired depth of penetration and the formulation type.

  • Solvents: Propylene (B89431) glycol, ethanol, and Transcutol® can increase solubility and disrupt the stratum corneum lipids.

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) can form micelles to encapsulate the API.

  • Fatty Acids: Oleic acid and linoleic acid can fluidize the lipid bilayers of the stratum corneum.

It is critical to conduct compatibility and efficacy studies for each enhancer.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of this compound preparations.

Issue Observed Potential Cause Recommended Action
Phase Separation or Precipitation in Formulation The concentration of this compound exceeds its solubility in the chosen vehicle.1. Determine the saturation solubility in individual and mixed solvent systems. 2. Incorporate a co-solvent (e.g., propylene glycol) to increase solubility. 3. Consider formulating as a nanoemulsion or microemulsion.
Low Permeation Flux in Franz Cell Assay 1. High affinity of the API for the vehicle (low partitioning). 2. Suboptimal vehicle pH. 3. Insufficient thermodynamic activity of the API.1. Modify the vehicle to be less lipophilic to encourage partitioning into the skin. 2. Adjust the pH of the formulation to ensure the API is in its most permeable (non-ionized) state. 3. Incorporate a penetration enhancer to disrupt the stratum corneum barrier.
Skin Irritation in Preliminary Safety Tests 1. The penetration enhancer used is too aggressive. 2. The concentration of the API or an excipient is too high. 3. The overall formulation pH is not biocompatible.1. Screen for less irritating penetration enhancers (e.g., use a fatty acid instead of a harsh solvent). 2. Conduct a dose-response study to find the optimal, non-irritating concentration. 3. Adjust the formulation pH to be within the physiological range of the skin (4.5-5.5).
Inconsistent Results Across Batches 1. Variability in the particle size of the API. 2. Inhomogeneous mixing of the formulation. 3. Degradation of the API or excipients.1. Implement strict particle size control (e.g., via milling or crystallization). 2. Optimize the manufacturing process to ensure uniform dispersion. 3. Perform stability studies to identify and mitigate degradation pathways.

Section 3: Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) pH 7.4 as receptor fluid

  • Test formulation of this compound

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Prepare the skin membrane by removing subcutaneous fat and cutting it into sections to fit the Franz cells.

  • Mount the skin on the Franz cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid and replace it with fresh, pre-warmed PBS.

  • At the end of the experiment, dismount the skin. Extract the API from the skin layers (stratum corneum, epidermis, dermis) to determine retention.

  • Analyze the concentration of this compound in all samples using a validated HPLC method.

  • Calculate the cumulative amount permeated per unit area and plot it against time to determine the steady-state flux (Jss).

Section 4: Visualizations

G cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization A API Characterization (Solubility, pKa) B Excipient Screening (Enhancers, Solvents) A->B C Prototype Formulation B->C D Franz Cell Permeation Study C->D Test E Skin Retention Analysis D->E F Calculate Permeation Flux (Jss) D->F E->F G Identify Formulation Issues (e.g., Low Flux, Irritation) F->G H Iterate & Reformulate G->H Troubleshoot H->C Optimize

Caption: Workflow for optimizing topical formulations.

G cluster_pathways Penetration Pathways stratum_corneum Stratum Corneum Brick and Mortar Structure transcellular Transcellular Route stratum_corneum:f1->transcellular Through Cells intercellular Intercellular Route stratum_corneum:f1->intercellular Between Cells viable_epidermis Viable Epidermis dermis Dermis viable_epidermis->dermis transcellular->viable_epidermis intercellular->viable_epidermis

Caption: Routes of penetration through the skin barrier.

Technical Support Center: Minimizing By-product Formation in Organosilicon Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Organosilicon compounds are valued in synthesis for their unique reactivity and as robust protecting groups.[4][5][6][7] However, their sensitivity to certain conditions, particularly moisture and pH, can lead to undesired side reactions and by-product formation. The most common issues involve premature cleavage of the silicon-oxygen bond, leading to silanols and other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in reactions involving silyl (B83357) ethers or related dioxasilanes?

A1: By-products typically arise from two main sources: incomplete reactions and undesired side reactions.

  • From Incomplete Reactions: Unreacted starting materials, such as the alcohol or the silylating agent, can remain. Removing excess silylating agents or the resulting by-products (e.g., silyl alcohols) can be challenging due to similar polarities with the desired product.[8]

  • From Side Reactions (Hydrolysis): The most common side reaction is the hydrolysis of the Si-O bond, which can be catalyzed by acid or base. This leads to the formation of silanols (R₃Si-OH) and the deprotected parent molecule (e.g., an alcohol). These silanols can sometimes react further to form disiloxanes (R₃Si-O-SiR₃).

  • From Methylenation (in Benzodioxole synthesis): In syntheses related to benzodioxoles, which share structural motifs, by-products can include unreacted catechol intermediates, dimeric or oligomeric products, and formaldehyde (B43269) condensation products if conditions are too harsh.[9]

Q2: My silyl ether seems to be cleaving during the aqueous workup. How can I prevent this?

A2: Premature deprotection during workup is a frequent issue, often caused by uncontrolled pH. Silyl ethers exhibit varying stability towards acidic and basic conditions.[10]

  • Control the pH: Before extraction, carefully neutralize the reaction mixture. For acidic reaction components, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). For basic components, use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Aim for a final pH between 7 and 8.[10]

  • Use Brine: Washing the organic layer with saturated sodium chloride solution (brine) helps to remove bulk water and reduces the solubility of the desired organic product in the aqueous phase, minimizing its exposure to conditions that could cause hydrolysis.[10]

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible.

  • Consider a Non-Aqueous Workup: For extremely sensitive substrates, a non-aqueous workup may be necessary. This can involve filtering the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid residues, followed by direct evaporation of the solvent.

Q3: How do I choose the right silyl protecting group to minimize side reactions?

A3: The choice of silyl group is critical and depends on the reaction conditions you plan to use in subsequent steps. More sterically hindered silyl groups are generally more robust.

  • For high stability: Use bulky groups like tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), or tert-Butyldiphenylsilyl (TBDPS). These are resistant to a wider range of reagents and conditions.[10][11]

  • For easy removal: Use less hindered groups like Trimethylsilyl (TMS) or Triethylsilyl (TES) if you need to deprotect under very mild conditions.[10]

  • Orthogonal Deprotection: In complex syntheses, using silyl groups with different stabilities allows for the selective removal of one group in the presence of another. For example, a TMS group can be cleaved with mild acid while a TBDMS group on the same molecule remains intact.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during reactions.

Guide 1: High Levels of Silanol or Disiloxane By-products

This issue points directly to the hydrolysis of the silicon-oxygen bond.

start High Silanol/Disiloxane By-product Detected q1 Was the reaction run under strictly anhydrous conditions? start->q1 s1_yes Source of moisture is likely the workup or purification step. q1->s1_yes Yes s1_no SOLUTION: Ensure all glassware is oven-dried. Use anhydrous solvents. Run reaction under an inert atmosphere (N₂ or Ar). q1->s1_no No q2 Was the pH of the aqueous workup controlled? s1_yes->q2 end Problem Resolved s1_no->end s2_yes Consider other factors: - Prolonged exposure to aqueous phase? - Elevated temperatures during workup? q2->s2_yes Yes s2_no SOLUTION: Neutralize reaction mixture to pH 7-8 before extraction. Use buffered solutions (e.g., phosphate (B84403) buffer) for quenching. q2->s2_no No q3 Is the chosen silyl group stable enough for the reaction/workup conditions? s2_yes->q3 s2_no->end s3_no SOLUTION: Switch to a more robust silyl group (e.g., TMS -> TBDMS or TIPS). Consult silyl ether stability data. q3->s3_no No q3->end Yes s3_no->end

Caption: Troubleshooting workflow for hydrolysis by-products.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers

The stability of a silyl ether is crucial for preventing its unintended cleavage. This table summarizes the relative stability of common silyl ethers to acidic and basic conditions. More "+" symbols indicate greater stability.[10]

Silyl EtherAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS++
TriethylsilylTES++++
tert-ButyldimethylsilylTBDMS/TBS++++++
TriisopropylsilylTIPS+++++++
tert-ButyldiphenylsilylTBDPS++++++++

Experimental Protocols

Protocol 1: General Aqueous Workup for Reactions Containing Sensitive Silyl Ethers

This protocol is designed to minimize the risk of silyl ether hydrolysis by maintaining a neutral pH throughout the quenching and extraction process.[10]

1. Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench acidic components, or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench basic components.

  • Add the quenching agent until gas evolution ceases or the desired pH is reached (check with pH paper). Aim for a final pH between 7 and 8.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add the desired organic solvent for extraction (e.g., ethyl acetate, diethyl ether).

  • Add saturated aqueous sodium chloride (brine) to the separatory funnel. This reduces the solubility of the organic product in the aqueous layer and helps initiate phase separation.

  • Gently invert the separatory funnel multiple times, venting frequently to release any pressure.

  • Allow the layers to separate, and drain the aqueous layer.

3. Washing and Drying:

  • Wash the organic layer one more time with brine to remove residual water.

  • Separate the organic layer and transfer it to a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent.

4. Concentration:

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be purified.

Visualizations

Competing Reaction Pathways

The desired reaction of a silyl ether must compete with potential hydrolysis, especially when water is present.

Reactant Silyl Ether (R-O-SiR'₃) DesiredProduct Desired Product Reactant->DesiredProduct Desired Pathway ByProduct Hydrolysis By-product (Alcohol R-OH + Silanol HO-SiR'₃) Reactant->ByProduct Side Reaction Reagent Intended Reagent (Anhydrous Conditions) Reagent->DesiredProduct Water Water (H₂O) (Acid/Base Catalyst) Water->ByProduct

Caption: Desired reaction pathway vs. hydrolysis side reaction.

General Experimental Workflow

A typical workflow for a synthesis involving a silyl-protected compound.

A 1. Reaction Setup (Anhydrous Conditions) B 2. Reagent Addition & Reaction Monitoring (TLC, LCMS) A->B C 3. Reaction Quench (Controlled pH) B->C D 4. Aqueous Workup (Extraction & Washing) C->D E 5. Drying & Concentration D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Product Characterization F->G

Caption: Standard experimental workflow for organosilicon synthesis.

References

Methods for the removal of residual catalysts from "Dimethyl oxobenzo dioxasilane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dimethyl oxobenzo dioxasilane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the removal of residual catalysts from your product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of siloxanes like this compound, and why is their removal important?

A1: The synthesis of siloxanes, including this compound, typically proceeds via the ring-opening polymerization of cyclosiloxanes.[1][2] The catalysts employed are generally either acidic or basic.[1][3]

  • Acidic Catalysts: This category includes Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids.[1][4]

  • Basic Catalysts: Common basic catalysts include alkali metal hydroxides (e.g., potassium hydroxide (B78521) - KOH), alkali metal silanolates, quaternary ammonium (B1175870) hydroxides, and phosphazene bases.[2][3][5][6][7]

Removal of these residual catalysts is critical as they can negatively impact the final product's thermal stability, leading to degradation at lower temperatures.[8] For biomedical applications, residual metal-based catalysts can be cytotoxic.[8]

Q2: What are the primary strategies for removing residual catalysts from this compound?

A2: The primary strategies for catalyst removal involve neutralization, precipitation, adsorption, and filtration.[2][9] Often, a combination of these methods is most effective.[9]

  • Neutralization: This is often the first step for acidic or basic catalysts. For instance, a basic catalyst can be neutralized by bubbling carbon dioxide through the reaction mixture or by adding a weak acid.[5]

  • Precipitation and Washing: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The catalyst, being more soluble in the solvent mixture, remains in the liquid phase.[9]

  • Adsorption: The polymer solution can be passed through a column packed with an adsorbent material like alumina (B75360), silica (B1680970) gel, activated carbon, or clay, which will retain the catalyst residues.[10][11]

  • Filtration: Following neutralization or precipitation, the solid catalyst residues or salts can be removed by filtration, often with the aid of a filter agent like Celite®.[2]

Q3: How can I determine the concentration of residual catalyst in my final product?

A3: Several analytical techniques can be employed to quantify residual catalyst levels. For metal-based catalysts, X-ray fluorescence (XRF) is a suitable method for direct analysis of the solid polymer.[12] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (GC-FID) can be used to analyze for volatile catalyst-related impurities.[13][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of residual catalysts from this compound.

Problem Possible Cause Suggested Solution
Incomplete catalyst removal, leading to product instability. The neutralization step was incomplete.Ensure stoichiometric or slight excess of the neutralizing agent is used. Monitor the pH of the reaction mixture.
The chosen adsorbent is not effective for the specific catalyst.Test different adsorbents (e.g., silica, alumina, activated carbon) to find the one with the highest affinity for your catalyst.[10][11]
The polymer is too viscous for efficient filtration.Dilute the polymer solution with a suitable solvent to reduce viscosity before filtration.[15]
Product degradation during the purification process. The neutralizing agent is too strong and reacts with the product.Use a weaker acid or base for neutralization. For example, use solid carbon dioxide to neutralize basic catalysts.[5]
The temperature during purification is too high.Perform neutralization and filtration steps at room temperature or below, if possible.
Formation of a gummy or sticky precipitate during workup. The polymer is precipitating in an unmanageable form.Try different solvent/non-solvent combinations for precipitation. Sometimes, a slower addition of the non-solvent can lead to a more manageable precipitate. Adding an inert solid like Celite® before precipitation can sometimes help.[16]
Low product yield after purification. Co-precipitation of the product with the catalyst salts.Ensure the catalyst salts are fully dissolved in the solvent mixture during precipitation of the polymer. Multiple washes of the precipitated polymer may be necessary.
Adsorption of the product onto the adsorbent column.Elute the column with a stronger solvent to recover any adsorbed product. Ensure the chosen adsorbent has a low affinity for your product.

Experimental Protocols

Protocol 1: Neutralization and Filtration for Basic Catalyst Removal

  • Neutralization: Once the polymerization is complete, cool the reaction mixture to room temperature. While stirring, bubble dry carbon dioxide gas through the mixture until the solution is neutralized. Alternatively, a stoichiometric amount of a weak acid (e.g., acetic acid) can be added.

  • Filtration: Add a filter aid such as Celite® (approximately 1-2% w/v) to the neutralized mixture and stir for 15-30 minutes. Filter the mixture through a pad of Celite® in a sintered glass funnel.

  • Washing: Wash the filter cake with a suitable solvent (in which the product is soluble) to recover any entrained product.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Adsorption for Metal Catalyst Removal

  • Dissolution: Dissolve the crude this compound in a suitable solvent to create a solution of manageable viscosity.

  • Column Preparation: Prepare a chromatography column packed with an appropriate adsorbent (e.g., neutral alumina or silica gel). The amount of adsorbent should be determined based on the expected amount of catalyst residue (typically a 20-50 fold excess by weight).

  • Elution: Pass the polymer solution through the prepared column.

  • Washing: Elute the column with additional solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the eluates and remove the solvent under reduced pressure.

Visualizations

Catalyst_Removal_Workflow Start Crude Product (with Catalyst) Neutralization Neutralization (if applicable) Start->Neutralization Choice Purification Method Neutralization->Choice Filtration Filtration Choice->Filtration Solid Catalyst/ Salt Formed Adsorption Adsorption (e.g., Silica Column) Choice->Adsorption Soluble Catalyst Precipitation Precipitation Choice->Precipitation Soluble Catalyst Solvent_Removal Solvent Removal Filtration->Solvent_Removal Adsorption->Solvent_Removal Precipitation->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: General workflow for the removal of residual catalysts.

Troubleshooting_Tree Start Product Fails Purity/Stability Test Q1 Is the catalyst acidic or basic? Start->Q1 A1_Yes Was neutralization performed? Q1->A1_Yes Yes A1_No Is the catalyst metallic? Q1->A1_No No Sol1 Check neutralization stoichiometry. Monitor pH. A1_Yes->Sol1 Yes Sol3 Implement a neutralization step. A1_Yes->Sol3 No Sol2 Consider a different adsorbent (e.g., activated carbon, alumina). A1_No->Sol2 Yes Sol4 Use precipitation with a non-solvent. A1_No->Sol4 No (Other)

Caption: Decision tree for troubleshooting catalyst removal.

References

Technical Support Center: Optimizing Microencapsulation of Dimethyl Oxobenzo Dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microencapsulation of Dimethyl oxobenzo dioxasilane. Due to the limited publicly available data on this specific compound, the following protocols and troubleshooting guides are based on established methods for encapsulating hydrophobic and silane-based compounds. These should serve as a strong starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a microencapsulation process for this compound?

A1: The initial and most critical step is to determine the solubility of this compound in various organic solvents. This will inform the selection of the most appropriate encapsulation technique. Solvents commonly used for hydrophobic compounds include methylene (B1212753) chloride, ethyl acetate, methanol, ethanol, and acetone.

Q2: Which microencapsulation techniques are most suitable for a hydrophobic compound like this compound?

A2: Emulsion-based methods like solvent evaporation and spray drying are the most common and effective techniques for encapsulating hydrophobic materials. Coacervation can also be considered, particularly if a high degree of control over capsule size and wall thickness is required.[1]

Q3: What are the key parameters to control during the microencapsulation process?

A3: Several parameters significantly impact the characteristics of the final microparticles. These include the type and concentration of the polymer and surfactant, the ratio of the core material to the wall material, the stirring speed during emulsification, and the temperature and rate of solvent removal. For spray drying, inlet air temperature and atomizer speed are also critical.

Q4: How can I improve the encapsulation efficiency?

A4: To improve encapsulation efficiency, ensure that the chosen solvent for the polymer and active ingredient has low miscibility with the continuous phase. Optimizing the polymer concentration and the core-to-wall material ratio is also crucial. Additionally, for emulsion-based methods, the stability of the emulsion directly influences the encapsulation efficiency.

Q5: What methods can be used to characterize the resulting microparticles?

A5: Characterization of the microparticles is essential to ensure they meet the desired specifications. Key analyses include:

  • Particle size and morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation efficiency and drug loading: Spectroscopic methods (e.g., UV-Vis or HPLC) after extraction of the encapsulated compound.

  • Chemical integrity of the encapsulated compound: Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of this compound within the microparticles.

  • Thermal properties: Thermogravimetric Analysis (TGA) to assess thermal stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the microencapsulation of this compound.

Issue 1: Low Encapsulation Efficiency
Potential Cause Recommended Solution
High solubility of the active ingredient in the continuous phase.Select a continuous phase in which this compound is poorly soluble. For oil-in-water emulsions, this is typically an aqueous solution.
Unstable emulsion leading to premature release of the active.Optimize the concentration and type of surfactant. Increase the viscosity of the continuous phase by adding a thickening agent.
Inappropriate core-to-wall material ratio.Systematically vary the ratio to find the optimal balance for efficient encapsulation.
Rapid solvent removal causing porous particle formation.Slow down the rate of solvent evaporation by reducing the temperature or pressure.
Issue 2: Undesirable Particle Size or Distribution
Potential Cause Recommended Solution
Inadequate stirring speed during emulsification.Adjust the homogenization speed. Higher speeds generally lead to smaller particle sizes.
Incorrect viscosity of the dispersed or continuous phase.Modify the polymer or surfactant concentration to alter the viscosity.
Ostwald ripening (growth of larger particles at the expense of smaller ones).Use a combination of surfactants or a polymer that provides better steric stabilization.
For spray drying, inappropriate atomizer speed or feed flow rate.Optimize the atomizer speed and feed flow rate to achieve the desired droplet size.
Issue 3: Particle Aggregation

| Potential Cause | Recommended Solution | | Insufficient surfactant concentration. | Increase the concentration of the surfactant to ensure adequate coverage of the particle surface. | | Incomplete solvent removal leading to sticky particles. | Ensure complete evaporation of the solvent during the drying process. For solvent evaporation, extend the evaporation time. For spray drying, optimize the outlet temperature. | | Electrostatic interactions between particles. | Adjust the pH of the continuous phase to modify the surface charge of the particles. | | Inappropriate drying method. | For particles prone to aggregation, consider freeze-drying (lyophilization) as an alternative to air or oven drying. |

Quantitative Data from Similar Systems

The following tables summarize quantitative data from studies on the microencapsulation of silane (B1218182) coupling agents and other hydrophobic compounds, which can serve as a reference for optimizing the encapsulation of this compound.

Table 1: Spray Drying Parameters for Silane Coupling Agent Encapsulation

ParameterRangeOptimal ValueEncapsulation Efficiency (%)Average Particle Size (µm)Moisture Content (%)
Emulsion Solid Content (%)10 - 302075 - 8515 - 25< 1
Oil Concentration (%)20 - 403080 - 9020 - 30< 1
Inlet Air Temperature (°C)120 - 18015080 - 8818 - 28< 1.5
Atomizer Speed (rpm)10000 - 180001500078 - 8612 - 22< 1.2

Data adapted from studies on silane coupling agent microencapsulation by spray drying.[2][3]

Table 2: Emulsion Solvent Evaporation Parameters for a Model Hydrophobic Drug

ParameterValueEncapsulation Efficiency (%)Average Particle Size (µm)
Polymer TypePLGA (50:50)85 ± 5150 ± 20
Polymer Concentration (% w/v)582 ± 6180 ± 25
Surfactant (PVA) Conc. (% w/v)188 ± 4140 ± 18
Stirring Speed (rpm)100079 ± 7200 ± 30
Core:Wall Ratio1:490 ± 3160 ± 22

This table presents typical values for the encapsulation of a model hydrophobic drug using the emulsion solvent evaporation technique.

Experimental Protocols

The following are detailed, generalized protocols for the microencapsulation of this compound. Note: These protocols will likely require optimization for your specific application.

Protocol 1: Microencapsulation by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound in a polymer matrix using an oil-in-water (o/w) emulsion solvent evaporation technique.

Materials:

  • This compound

  • Polymer (e.g., PLGA, PCL, Ethylcellulose)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous solution of a surfactant (e.g., Polyvinyl alcohol (PVA), Tween 80)

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Centrifuge

  • Freeze-dryer or vacuum oven

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant at a predetermined concentration.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed for a set duration to form a stable o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed at room temperature or slightly elevated temperature to allow the organic solvent to evaporate. This process will lead to the precipitation of the polymer, forming solid microparticles.

  • Particle Collection: Once the solvent has completely evaporated, collect the microparticles by centrifugation.

  • Washing: Wash the collected microparticles with deionized water several times to remove any residual surfactant.

  • Drying: Dry the washed microparticles using a freeze-dryer or a vacuum oven to obtain a fine powder.

Protocol 2: Microencapsulation by Spray Drying

Objective: To encapsulate this compound using the spray drying technique.

Materials:

  • This compound

  • Wall material (e.g., Maltodextrin, Gum Arabic, Whey protein isolate)

  • Organic solvent (if necessary, for initial dissolution)

  • Deionized water

  • Surfactant (e.g., Tween 80)

Equipment:

  • Spray dryer

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Methodology:

  • Emulsion Preparation:

    • Dissolve the wall material in deionized water.

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (if not directly dispersible in the wall material solution).

    • Add the active ingredient solution to the wall material solution containing a surfactant.

    • Homogenize the mixture at high speed to form a stable emulsion.

  • Spray Drying:

    • Feed the prepared emulsion into the spray dryer.

    • Set the desired inlet and outlet air temperatures, feed flow rate, and atomizer speed.

    • The hot air will evaporate the water and any residual solvent, resulting in the formation of dry microparticles.

  • Product Collection:

    • The dried microparticles are separated from the air stream by a cyclone separator and collected in a collection vessel.

Visualizations

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_solvent_evaporation cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_collection Product Recovery organic_phase Organic Phase (Polymer + Active) emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase (Surfactant) aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (Stirring) emulsification->solvent_evaporation collection Collection (Centrifugation) solvent_evaporation->collection washing Washing collection->washing drying Drying (Freeze-Drying) washing->drying final_product Microparticles drying->final_product

Caption: Workflow for Microencapsulation by Emulsion-Solvent Evaporation.

experimental_workflow_spray_drying cluster_prep Feed Preparation cluster_process Encapsulation Process cluster_collection Product Recovery active_solution Active Solution (this compound) emulsification Emulsification (Homogenization) active_solution->emulsification wall_solution Wall Material Solution wall_solution->emulsification spray_drying Spray Drying (Atomization & Evaporation) emulsification->spray_drying collection Collection (Cyclone Separation) spray_drying->collection final_product Microparticles collection->final_product

Caption: Workflow for Microencapsulation by Spray Drying.

References

Technical Support Center: Addressing Batch-to-Batch Inconsistencies in Dimethyl Oxobenzo Dioxasilane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch inconsistencies during the synthesis and purification of Dimethyl oxobenzo dioxasilane (CAS: 17902-57-7). The following information is designed to help identify and resolve common issues to ensure consistent product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of yield variation in this compound synthesis?

A1: Inconsistent yields are a frequent challenge in the synthesis of organosilicon compounds like this compound.[1] The primary factors contributing to yield variation include:

  • Raw Material Purity: The quality of starting materials, such as salicylates and dichlorodimethylsilane, is critical. Impurities can lead to side reactions and lower the yield of the desired product.[1][2]

  • Reaction Conditions: Minor deviations in reaction parameters can significantly impact the outcome. Key conditions to monitor are temperature, reaction time, and mixing efficiency.[1][2]

  • Moisture Control: Organosilicon compounds are often sensitive to moisture, which can lead to hydrolysis of reactants or intermediates.[3] Ensuring a dry reaction environment is crucial.

Q2: Why am I observing differences in the impurity profile between batches?

A2: Variations in the impurity profile can arise from several sources:

  • Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will remain as impurities.

  • Side Reactions: Changes in reaction conditions, such as temperature fluctuations, can promote the formation of undesired side products.

  • Purification Inconsistencies: The efficiency of the purification process, whether by crystallization or chromatography, can vary between batches, leading to different impurity levels.[2]

Q3: How can I confirm the identity and purity of my this compound batches?

A3: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired compound and can help identify impurities.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups and for rapid screening of batch consistency.

Troubleshooting Guides

Issue 1: Lower than Expected Yield
Potential Cause Troubleshooting Step Expected Outcome
Poor Quality Starting Materials Verify the purity of all reactants and solvents using appropriate analytical methods (e.g., GC-MS, NMR).[1]Consistent starting material purity should lead to more reproducible yields.
Sub-optimal Reaction Temperature Ensure precise and consistent temperature control throughout the reaction. Calibrate thermometers and heating systems regularly.[1]Maintaining the optimal reaction temperature will maximize product formation and minimize side reactions.
Inadequate Mixing Use appropriate stirring equipment and ensure the reaction mixture is homogeneous. Inconsistent stirring can create localized "hot spots" or concentration gradients.[1]Uniform mixing will ensure consistent reaction kinetics throughout the vessel.
Presence of Moisture Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.A dry reaction environment will prevent the degradation of moisture-sensitive reagents.
Issue 2: Inconsistent Purity and Impurity Profile
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before workup.Full conversion of starting materials will minimize their presence as impurities in the final product.
Side Product Formation Review and optimize reaction conditions (temperature, addition rate of reagents) to disfavor the formation of known side products.Optimized conditions will increase the selectivity for the desired product.
Inefficient Purification Standardize the purification protocol. For crystallization, control cooling rates and solvent ratios. For chromatography, ensure consistent column packing and elution conditions.[2]A standardized purification process will result in a more consistent impurity profile across batches.
Cross-Contamination Thoroughly clean all glassware and equipment between batches to prevent cross-contamination.Eliminating cross-contamination will ensure the purity of the final product is not compromised.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify non-volatile impurities.[4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound batch in acetonitrile (B52724). Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the compound's absorbance maximum.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and quantify any impurity peaks relative to the main peak.

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents and other volatile impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound batch in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all volatile components.

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

    • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to an internal standard.

Visualizations

TroubleshootingWorkflow start Batch Inconsistency (Yield, Purity) check_materials 1. Review Raw Material Quality start->check_materials materials_ok Materials Consistent? check_materials->materials_ok check_conditions 2. Analyze Reaction Conditions conditions_ok Conditions Stable? check_conditions->conditions_ok check_purification 3. Evaluate Purification Process purification_ok Purification Standardized? check_purification->purification_ok materials_ok->check_conditions Yes source_material Source New Materials/ Implement QC materials_ok->source_material No conditions_ok->check_purification Yes optimize_conditions Optimize & Standardize Reaction Parameters conditions_ok->optimize_conditions No standardize_purification Standardize Purification Protocol purification_ok->standardize_purification No end Consistent Production purification_ok->end Yes source_material->check_materials optimize_conditions->check_conditions standardize_purification->check_purification

Caption: Troubleshooting workflow for batch-to-batch inconsistencies.

SynthesisPathway salicylate Salicylate Derivative reaction Reaction (e.g., Esterification) salicylate->reaction silane Dichlorodimethylsilane silane->reaction crude_product Crude Product reaction->crude_product purification Purification (e.g., Crystallization) crude_product->purification final_product Dimethyl oxobenzo dioxasilane purification->final_product

Caption: Hypothetical synthesis pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of Skin Conditioning Agents: Evaluating "Dimethyl oxobenzo dioxasilane" Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of cosmetic science and dermatological research, the demand for high-performance skin conditioning agents is perpetual. While novel molecules like "Dimethyl oxobenzo dioxasilane" emerge with promising attributes, a thorough evaluation of their performance relative to established ingredients is crucial for formulation development and claim substantiation. This guide provides a comparative framework for assessing such agents, utilizing benchmark data from well-characterized ingredients.

Notably, there is a significant lack of publicly available quantitative performance data for "this compound." Therefore, this guide serves as an illustrative comparison, outlining the requisite experimental evaluations and presenting representative data from common skin conditioning agents to establish performance benchmarks. The featured agents for comparison include:

  • Humectants: Glycerin, Hyaluronic Acid

  • Emollients/Occlusives: Dimethicone, Squalane, Shea Butter

The primary endpoints for performance evaluation are improvements in skin barrier function, assessed by Transepidermal Water Loss (TEWL), and enhancement of skin hydration, measured by corneometry. Furthermore, the sensory profile of a topical ingredient is paramount for consumer acceptance and is evaluated through structured sensory panel assessments.

Experimental and Evaluative Workflow

The systematic evaluation of a novel skin conditioning agent against benchmarks involves a multi-faceted approach, encompassing instrumental analysis and sensory perception studies. The logical workflow for such a comparative study is outlined below.

G cluster_0 Formulation Phase cluster_1 In-Vivo Instrumental Assessment cluster_2 Sensory Panel Evaluation cluster_3 Data Analysis & Interpretation A Develop Test Formulations (e.g., O/W Emulsion) B Incorporate Test Agents: - this compound - Glycerin - Hyaluronic Acid - Dimethicone - Squalane - Shea Butter - Placebo (Vehicle) A->B C Recruit & Screen Subjects D Acclimatization Period C->D E Baseline Measurements (Corneometry & TEWL) D->E F Standardized Product Application E->F G Post-Application Measurements (Multiple Time Points) F->G K Statistical Analysis of Instrumental Data G->K H Recruit & Train Sensory Panel I Blinded Product Application H->I J Administer Sensory Questionnaire I->J L Statistical Analysis of Sensory Data J->L M Comparative Performance Report Generation K->M L->M

Caption: Experimental workflow for the comparative evaluation of skin conditioning agents.

Quantitative Performance Data

The following tables summarize representative quantitative data for common skin conditioning agents. This data, compiled from various in-vivo studies, serves as a benchmark for evaluating new ingredients.

Table 1: Improvement in Skin Hydration (Corneometry)

IngredientConcentrationStudy DurationChange in Stratum Corneum Hydration (Arbitrary Units - A.U.)
This compound --No public data available
Glycerin5%24 hours+29% increase vs. baseline[1]
Hyaluronic Acid (Cross-linked)1%9 days+7.6% increase over control[2][3]
Shea ButterNot Specified24 hours+58% increase from baseline[4]
DimethiconeNot Specified2 hoursStatistically significant increase in skin moisture
SqualaneNot SpecifiedNot SpecifiedIncrease in skin hydration of 2.09 units

Table 2: Improvement in Skin Barrier Function (Transepidermal Water Loss - TEWL)

IngredientConcentrationStudy DurationChange in Transepidermal Water Loss (TEWL)
This compound --No public data available
Glycerin40%5 hoursApproximately 50% reduction
Hyaluronic Acid (Cross-linked)1%9 days-27.8% reduction[2][3]
Shea ButterNot Specified24 hours-37.8% reduction from baseline[4]
DimethiconeNot Specified2 hoursStatistically significant decrease in TEWL
SqualaneNot SpecifiedNot SpecifiedReversal of elevated TEWL

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data. Below are the protocols for the key experiments cited in this guide.

In-Vivo Skin Hydration and Barrier Function Assessment

Objective: To quantify the effect of topical application of test formulations on skin surface hydration and transepidermal water loss.

Methodology:

  • Subject Recruitment and Screening: A panel of healthy volunteers with normal to dry skin is recruited. Exclusion criteria include active dermatological conditions, known allergies to cosmetic ingredients, and the use of topical or systemic medications that may interfere with skin barrier function.

  • Acclimatization: Prior to measurements, subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for a minimum of 30 minutes.

  • Test Site Demarcation: Standardized test areas (e.g., 2x2 cm) are marked on the volar forearms of each subject.

  • Baseline Measurements:

    • Corneometry: Baseline skin hydration is measured using a Corneometer® (e.g., CM 825). The probe measures the electrical capacitance of the skin, which is directly correlated with the hydration level of the stratum corneum. Measurements are recorded in arbitrary units (A.U.).

    • TEWL: Baseline transepidermal water loss is measured using a Tewameter® (e.g., TM 300). The probe measures the rate of water vapor evaporation from the skin surface, providing an indication of the skin barrier's integrity. Measurements are recorded in g/m²/h.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation (including a placebo control) is applied to the designated test sites. One site remains untreated as a negative control.

  • Post-Application Measurements: Corneometry and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) to assess both immediate and long-term effects.

  • Data Analysis: The percentage change in skin hydration and the percentage reduction in TEWL are calculated for each test site relative to baseline and the untreated control site. Statistical analysis (e.g., ANOVA, t-test) is performed to determine the significance of the observed effects.

Sensory Panel Evaluation

Objective: To assess and compare the sensory attributes of the test formulations during and after application.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and rate the intensity of various sensory attributes according to a standardized lexicon.

  • Testing Environment: Evaluations are conducted in a controlled environment with consistent lighting, temperature, and humidity to minimize external biases.

  • Blinded and Randomized Application: Samples are presented to the panelists in a blinded and randomized order to prevent bias.

  • Standardized Application Protocol: Panelists are instructed to apply a standardized amount of each product to a designated area of their skin (e.g., forearm) using a defined application technique (e.g., number of strokes, duration of rubbing).

  • Sensory Attribute Questionnaire: Panelists complete a detailed questionnaire immediately after application and at specified time points (e.g., 5 and 15 minutes) to evaluate various sensory attributes. A sample questionnaire is provided below.

  • Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed to identify significant differences between the test formulations.

Sample Sensory Evaluation Questionnaire:

Product Code: __________

Instructions: Please rate the intensity of each attribute on the scale provided from "None" to "Very High."

AttributePhaseScale (None to Very High)Comments
Visual Appearance Initial
GlossInitial
Pick-Up
FirmnessPick-Up
StickinessPick-Up
Rub-Out
Ease of SpreadingRub-Out
Slip/GlideRub-Out
AbsorbencyRub-Out
Oiliness/GreasinessRub-Out
After-Feel (5 mins)
Stickiness/TackinessAfter-Feel
Oiliness/GreasinessAfter-Feel
SmoothnessAfter-Feel
Hydration FeelAfter-Feel
ResidueAfter-Feel

Conclusion

While "this compound" is identified as a skin conditioning agent, its performance relative to established ingredients remains unquantified in the public domain. The experimental framework and benchmark data presented in this guide provide a robust methodology for a comprehensive comparative evaluation. For researchers and formulators, conducting such studies is imperative to ascertain the efficacy and sensory profile of novel ingredients, thereby enabling informed decisions in the development of innovative and effective skincare products. The provided protocols for in-vivo instrumental analysis and sensory panel evaluation offer a standardized approach to generating the necessary data for a direct and meaningful comparison.

References

A Comparative Guide to Analytical Methods for the Quantification of Siloxanes, with a Focus on "Dimethyl oxobenzo dioxasilane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no specific, publicly available validated analytical methods dedicated to the quantification of "Dimethyl oxobenzo dioxasilane." However, as a member of the organosilicon family, commonly known as siloxanes, its quantification can be achieved using established analytical techniques for this class of compounds. This guide provides a comparative overview of these methods, outlines a general protocol for method validation in line with international guidelines, and presents typical performance data to aid researchers in selecting and developing a suitable analytical approach.

Comparison of Analytical Techniques for Siloxane Quantification

The selection of an analytical technique for siloxane quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. Gas Chromatography (GC) is frequently the method of choice due to the volatility of many siloxanes.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detector (GC-FID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio, providing structural information.Separates compounds based on volatility and polarity, with a detector that ionizes carbon-containing compounds in a hydrogen flame. The signal is proportional to the number of carbon atoms.Separates compounds based on their polarity, followed by detection using two mass analyzers for high selectivity and sensitivity. Suitable for less volatile or thermally labile compounds.
Selectivity High to Very High. Capable of identifying and quantifying analytes in complex matrices by using specific ion monitoring (SIM).[1]Low to Moderate. The FID is a universal detector for organic compounds and may be susceptible to interferences from co-eluting matrix components.[2]Very High. The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity, minimizing matrix effects.[3]
Sensitivity (Typical LOQ) High. Typically in the range of µg/L to ng/L. For some siloxanes, LOQs can be as low as 0.008 to 0.025 µg/L.[4][5]Moderate. Generally suitable for quantification at the mg/L (ppm) level or lower, depending on the sample preparation. Can achieve detection down to ~0.1% in personal care products.[6]High to Very High. Can achieve quantification at the ng/L to pg/L level.
Precision (Typical %RSD) Excellent. Typically <10%.[4]Excellent. Reproducibility with %RSD values of less than 1% has been reported for some applications.[2]Excellent. Typically <15%.
Linearity (Typical R²) Excellent. Typically >0.99.[4]Excellent. Typically >0.99.Excellent. Typically >0.99.
Common Applications Trace analysis of siloxanes in environmental, biological, and consumer product samples.[1][4]Quantification of higher concentration siloxanes in silicone fluids and elastomers.[7][8] Often used for quality control.Analysis of less volatile or thermally sensitive organosilicon compounds.

Experimental Protocols

A validated analytical method is crucial for obtaining reliable and reproducible quantitative data. The following protocols provide a general framework for the validation of a method for "this compound" and a typical sample preparation procedure.

General Protocol for Analytical Method Validation (Based on ICH Q2(R2) Guidelines)

The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[9]

  • Specificity/Selectivity:

    • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components, impurities, or degradation products.

    • Procedure: Analyze blank matrix samples (e.g., cosmetic base without the analyte), spiked matrix samples, and samples containing potentially interfering substances. The analyte peak should be well-resolved from other peaks, and the blank should show no interference at the analyte's retention time. In MS-based methods, the comparison of mass spectra or ion ratios further confirms specificity.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a defined range.

    • Procedure: Prepare a series of at least five calibration standards of known concentrations spanning the expected working range. Perform a linear regression analysis of the concentration versus the instrument response.

    • Acceptance Criteria: The correlation coefficient (R²) should typically be ≥ 0.99. The y-intercept should be insignificant compared to the response of the lowest calibration standard.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Analyze a minimum of three replicate samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of "this compound" reference standard.

    • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120%.[5]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicates at 100% of the target concentration under the same operating conditions over a short interval of time.

      • Intermediate Precision: Assess the method's variability on different days, with different analysts, or on different equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be within an acceptable limit, often ≤ 2% for drug substance assays, but can be higher for trace analysis.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small variations to parameters such as instrument settings (e.g., GC oven temperature, flow rate) or sample preparation steps (e.g., extraction time).

    • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.

Example Sample Preparation Protocol for a Cosmetic Matrix (e.g., Cream or Lotion)

This protocol is a general guideline and must be optimized and validated for the specific matrix and analyte.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 20 mL glass vial.

  • Internal Standard Addition: Add 10 mL of a working solution of a suitable internal standard (e.g., Dodecane in acetone (B3395972) at 0.1 mg/mL) to the vial.[7] The internal standard should be chosen based on its chemical similarity to the analyte and its absence in the sample matrix.

  • Extraction: Securely cap the vial and extract the sample overnight (minimum 12 hours) with gentle agitation.[7] For emulsion-based products, a step to break the emulsion may be necessary, for example, by adding a polar solvent like methanol.[6][11]

  • Phase Separation: If the solution is multi-phasic, allow the phases to separate. This process can be expedited by centrifugation.[7]

  • Analysis: Transfer an aliquot of the organic phase into an autosampler vial for GC analysis.

Mandatory Visualization

The following diagram illustrates a typical workflow for the development and validation of an analytical method for quantifying a specific compound like "this compound."

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis dev_start Define Analytical Requirements (Analyte, Matrix, Purpose) dev_lit Literature Search & Technique Selection (e.g., GC-MS, LC-MS) dev_start->dev_lit dev_sample Develop Sample Preparation Protocol dev_lit->dev_sample dev_opt Optimize Parameters (Column, Mobile Phase/ Temp Program, Detector) val_proto Write Validation Protocol dev_opt->val_proto Method Ready for Validation dev_sample->dev_opt val_spec Specificity val_proto->val_spec val_lin Linearity & Range val_proto->val_lin val_acc Accuracy val_proto->val_acc val_prec Precision (Repeatability, Intermediate) val_proto->val_prec val_loq LOD & LOQ val_proto->val_loq val_rob Robustness val_proto->val_rob val_report Validation Report val_spec->val_report val_lin->val_report val_acc->val_report val_prec->val_report val_loq->val_report val_rob->val_report routine_sop Implement SOP val_report->routine_sop Validated Method routine_qc System Suitability & QC Checks routine_sop->routine_qc

Caption: Workflow for Analytical Method Development and Validation.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Dimethyl Oxobenzo Dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of cosmetic ingredients is paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides a comparative overview of analytical techniques for the analysis of "Dimethyl oxobenzo dioxasilane," a skin conditioning agent found in personal care products. Due to the limited availability of direct analytical methods for this specific compound, this guide focuses on the cross-validation of techniques used for structurally similar and co-formulated compounds, primarily cyclic volatile methyl siloxanes (cVMS), which are frequently analyzed in cosmetic matrices.

This document outlines the experimental protocols and performance characteristics of various analytical methods, offering a framework for selecting the most appropriate technique and ensuring the reliability of analytical data through cross-validation.

Data Presentation: A Comparative Summary of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. For the analysis of siloxanes and related organosilicon compounds in complex cosmetic matrices, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most widely documented and validated approach.[1][2] While techniques like Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful for structural elucidation, their quantitative application for trace analysis in cosmetics is less common.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detector (GC-FID)Fourier Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection and identification.[3]Separation of volatile compounds followed by detection of ions formed in a flame.Absorption of infrared radiation by molecular vibrations to identify functional groups.[4]Absorption of radio waves by atomic nuclei in a magnetic field to determine molecular structure.
Precision (%RSD) < 10%[5]< 15%[6]Not typically used for quantification in this context.Not typically used for quantification in this context.
Accuracy (Recovery %) 80 - 98%[5]Within ±15% of the nominal concentration.[6]Not applicable for quantitative comparison here.Not applicable for quantitative comparison here.
Linearity (r²) > 0.999[5][6]> 0.99[7]Not applicable for quantitative comparison here.Not applicable for quantitative comparison here.
Limit of Detection (LOD) 0.008 - 0.2320 µg/mL[5][6]~0.1% by weight in product.[7]Primarily for qualitative identification.[8]Primarily for structural elucidation.
Limit of Quantification (LOQ) 0.025 - 0.7735 µg/mL[5][6]~0.1% by weight in product.[7]Not applicable for quantitative comparison here.Not applicable for quantitative comparison here.
Strengths High selectivity and sensitivity, definitive identification.[3]Robust, reliable, and widely available.[7]Rapid, non-destructive, good for raw material ID.[8]Unparalleled for structural determination.[9]
Weaknesses Can be susceptible to matrix interference.Less selective than MS, potential for co-elution.[7]Limited sensitivity for trace components in mixtures.Lower sensitivity, complex for mixture analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following protocols are representative of the analysis of cyclic siloxanes in personal care products and can be adapted for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile organosilicon compounds in cosmetic products.

1. Sample Preparation (Liquid-Liquid Extraction): [7]

  • Weigh approximately 0.5 g of the cosmetic product into a 20 mL glass vial.

  • Add 10 mL of an internal standard solution (e.g., 0.1 mg/mL of n-dodecane in acetone).

  • Cap the vial securely and extract overnight with gentle agitation.

  • For emulsions, a mixture of acetonitrile (B52724) and dimethylacetamide can be used to dissolve the sample, followed by the addition of hexane (B92381) to partition the siloxanes into the organic layer.[10]

  • If necessary, centrifuge the sample to accelerate phase separation.

  • Transfer an aliquot of the organic layer into an autosampler vial for analysis.

2. GC-MS Instrumental Parameters: [6]

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-17ms (30.0 m x 0.25 mm ID x 0.25 µm df) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

  • Inlet: Splitless mode, 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C (hold for 1 min), ramp to 320 °C at 20 °C/min (hold for 5.5 min).[12]

  • MS Detector: Time-of-Flight (TOF) or Quadrupole.

  • Ionization Mode: Electron Impact (EI).

  • Monitored Ions (for cVMS): For D4 (octamethylcyclotetrasiloxane), m/z 281.0, 282.0, and 283.0 are typically monitored.[6]

3. Data Analysis:

  • Identify the target analyte by its retention time and mass spectrum compared to a reference standard.

  • Quantify using a calibration curve constructed from standards of known concentrations.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is primarily used for the qualitative identification of "this compound" and other organosilicon compounds by identifying their characteristic functional groups.

1. Sample Preparation:

  • For liquid or semi-solid samples, a small amount can be placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Solid samples can be analyzed using a KBr pellet or diffuse reflectance.

2. FTIR Instrumental Parameters: [13]

  • Spectrometer: Agilent Cary 670 FTIR or equivalent.

  • Accessory: ATR or microscope accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans co-added.

3. Data Analysis:

  • The resulting infrared spectrum serves as a "fingerprint" of the sample.[14]

  • Characteristic absorption bands for organosilicon compounds include:

    • Si-O-Si stretching: ~1000-1100 cm⁻¹.[15]

    • Si-C stretching: ~1260 cm⁻¹ (for Si-CH₃).[4]

    • C=O stretching (from the benzo moiety): ~1700 cm⁻¹.

Mandatory Visualizations

Analytical Workflow for Cosmetic Ingredient Analysis

The following diagram illustrates a typical workflow for the analysis of an ingredient like "this compound" in a cosmetic product.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample_Collection Cosmetic Product Sample Collection Sample_Preparation Extraction/ Dilution Sample_Collection->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS FTIR FTIR Analysis Sample_Preparation->FTIR NMR NMR Analysis Sample_Preparation->NMR Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Method_Validation Method Validation Data_Analysis->Method_Validation Reporting Reporting Method_Validation->Reporting Cross_Validation_Workflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., HPLC) cluster_2 Comparison & Conclusion Method_A_Analysis Analysis of Samples (QC & Incurred) Method_A_Results Results A Method_A_Analysis->Method_A_Results Statistical_Comparison Statistical Comparison of Results A and B Method_A_Results->Statistical_Comparison Method_B_Analysis Analysis of Same Samples (QC & Incurred) Method_B_Results Results B Method_B_Analysis->Method_B_Results Method_B_Results->Statistical_Comparison Conclusion Conclusion on Method Comparability Statistical_Comparison->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo performance of "Dimethyl oxobenzo dioxasilane" and other relevant siloxane-based materials. Due to the limited availability of direct in vivo studies on this compound, this comparison leverages data from in vitro and ex vivo studies for this specific compound and contrasts it with extensive in vivo findings for other widely researched siloxanes, such as polydimethylsiloxane (B3030410) (PDMS), silica (B1680970) xerogels, and siloxane-polyurethane copolymers. The information is intended to guide researchers in selecting appropriate materials for various biomedical applications.

Executive Summary

Siloxane-based materials are extensively utilized in the biomedical field due to their characteristic biocompatibility and versatile properties. This guide focuses on the comparative analysis of this compound against other key siloxanes. While this compound, primarily used in cosmetics, shows promise in terms of safety and anti-inflammatory properties in in vitro and ex vivo models, a direct in vivo comparison is limited. In contrast, materials like polydimethylsiloxane (PDMS), silica xerogels, and siloxane-polyurethanes have undergone more extensive in vivo testing, providing valuable data on their biocompatibility, degradation kinetics, and host tissue response. This guide synthesizes the available data to offer a comprehensive perspective for material selection in research and development.

Data Presentation: Comparative In Vivo and In Vitro/Ex Vivo Performance

The following tables summarize the available quantitative and qualitative data for this compound and related siloxanes. It is crucial to note the differences in the study types (in vivo vs. in vitro/ex vivo) when interpreting this comparative data.

Table 1: Biocompatibility and Inflammatory Response

MaterialKey FindingsQuantitative Data (if available)Study TypeCitations
This compound (DOD) Exhibits anti-irritant and cytoprotective effects. Reduces IL-1α release in response to irritants.In an in vitro model, product B (containing DOD) at 0.1% concentration reduced IL-1α levels from 170 pg/ml to 96 pg/ml.In vitro[1]
Polydimethylsiloxane (PDMS) Generally considered biocompatible, though can elicit a foreign body response with fibrous capsule formation. Surface topography influences macrophage response.Capsule thickness in rats with soft dot array PDMS implants was approximately 58 µm, compared to 117 µm for soft flat PDMS.In vivo[1]
Silica Xerogels Show a favorable tissue response with minimal inflammatory reaction. Resorption is accompanied by trabecular bone growth in bone defect models.Not specified in the provided abstracts.In vivo[2][3]
Siloxane-Polyurethane Copolymers Biocompatibility is influenced by the siloxane content. Higher siloxane content can lead to a reduced inflammatory response.The unmodified sample of PU–Si–I presented a large amount of absorbed BSA (13.5 μ g/cm2 ), meaning a relatively low ability for protein resistance. As expected, a higher protein–resistant surface was acquired after the incorporation of siloxane into the materials, and the adsorbed BSA was reduced from 8.3 μ g/cm2 to 2.8 μ g/cm2 with the increase of siloxane content.In vitro[4]

Table 2: Degradation and Biostability

MaterialDegradation ProfileQuantitative Data (if available)Study TypeCitations
This compound As a precursor, it hydrolyzes in the presence of water to form the active compound, salicylate (B1505791) dimethylsilanol, allowing for a controlled release of organic silicium.Not specified in the provided abstracts.In vivo (inferred from mechanism)[5]
Polydimethylsiloxane (PDMS) Generally considered biostable, though slow hydrolytic degradation can occur in vivo, leading to the formation of linear methyl-hydroxyl-terminated PDMS.Degradation rates in soil were reported as 0.26 (low), 0.44 (medium), and 0.44 (high) g PDMS/m2 day. In vivo rates are not explicitly quantified in the provided abstracts.In vivo and environmental[6]
Silica Xerogels Biodegradable and resorbable. Degradation rate can be controlled by composition and surface modifications (e.g., an apatite layer slows resorption).Base-catalyzed xerogels showed a degradation of 0.6–0.7% per month in vitro, over twice as high as acid-catalyzed xerogels (0.4% per month).In vitro[7]
Siloxane-Polyurethane Copolymers Degradation rate is tunable based on the siloxane content. Both low and high percentages of siloxane can increase degradation, with 20–40% PDMS showing the least degradation in one study. A polysiloxane-free control suffered a 35% molecular weight loss after 18 months of implantation, while PS-20 and PS-35 explants showed negligible molecular weight loss.In vivo[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols for assessing the in vivo performance of siloxane-based materials, based on the reviewed literature.

Subcutaneous Implantation in a Rat Model

This protocol is a standard method for evaluating the local tissue response to a biomaterial.

  • Animal Model: Male Wistar rats (250-350 g) are commonly used.[10][11]

  • Anesthesia: Intraperitoneal injection of a combination of ketamine hydrochloride (75 mg/kg) and xylazine (B1663881) hydrochloride (5 mg/kg).[11]

  • Surgical Procedure:

    • The dorsal region of the rat is shaved and disinfected with 2% alcoholic chlorhexidine.[11]

    • A cutaneous incision is made, and the subcutaneous tissue is dissected to create a pocket.[10]

    • The sterile test material (e.g., a siloxane disc or film) is implanted into the subcutaneous pocket.[3][12]

    • The incision is closed with sutures.[12]

  • Postoperative Care: Animals are administered analgesics (e.g., buprenorphine) and monitored for signs of infection or distress.[13]

  • Explantation: At predetermined time points (e.g., 7, 30, and 90 days), the animals are euthanized, and the implant with the surrounding tissue is excised for analysis.[14]

Histological and Immunohistochemical Analysis

This protocol allows for the qualitative and quantitative assessment of the tissue response to the implanted material.

  • Tissue Fixation and Processing:

    • The explanted tissue is fixed in 10% neutral buffered formalin for at least 24 hours.[14]

    • The fixed tissue is then dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041).[14]

  • Sectioning and Staining:

    • Thin sections (typically 5 µm) are cut from the paraffin blocks using a microtome.[14]

    • Hematoxylin and Eosin (H&E) Staining: Used for general morphological evaluation, identification of inflammatory cells (e.g., macrophages, lymphocytes, neutrophils), and measurement of the fibrous capsule thickness.[14]

    • Masson's Trichrome Staining: Used to visualize and quantify collagen deposition and fibrosis.[14]

  • Immunohistochemistry:

    • Specific antibodies are used to identify and quantify different cell types and inflammatory markers.

    • For example, CD68 can be used to identify macrophages, and iNOS and Arg1 can be used to differentiate between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes, respectively.[15]

  • Microscopic Evaluation:

    • A pathologist blindly evaluates the stained sections to score the severity of inflammation, fibrosis, necrosis, and foreign body reaction.[14]

    • Quantitative analysis can include measuring the thickness of the fibrous capsule and counting the number of specific cell types per high-power field.[1][14]

In Vivo Degradation Assessment

This protocol is used to determine the rate and mechanism of material degradation in a biological environment.

  • Implantation and Explantation: As described in the subcutaneous implantation protocol.

  • Sample Analysis:

    • Gravimetric Analysis: The explanted material is carefully cleaned of tissue, dried, and weighed to determine the mass loss over time.[4]

    • Spectroscopic Analysis (FTIR): Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to detect changes in the chemical structure of the material's surface, indicating degradation.[6][16]

    • Microscopy (SEM): Scanning Electron Microscopy (SEM) is used to visualize changes in the surface morphology of the material, such as cracking or pitting, which are indicative of degradation.[6]

    • Molecular Weight Analysis (GPC): Gel Permeation Chromatography (GPC) can be used to measure changes in the molecular weight of the polymer, providing a quantitative measure of degradation.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the in vivo study of siloxanes.

Experimental_Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation Analysis Material_Selection Material Selection (e.g., Siloxane type) Sterilization Sterilization Material_Selection->Sterilization Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Sterilization->Animal_Model Anesthesia Anesthesia Animal_Model->Anesthesia Surgical_Procedure Subcutaneous Implantation Anesthesia->Surgical_Procedure Post_Op_Care Post-Operative Care Surgical_Procedure->Post_Op_Care Explantation Explantation at Time Points Post_Op_Care->Explantation Histology Histological Analysis (H&E, Trichrome) Explantation->Histology IHC Immunohistochemistry (CD68, iNOS, Arg1) Explantation->IHC Degradation_Analysis Degradation Analysis (Gravimetric, FTIR, SEM) Explantation->Degradation_Analysis

Caption: Experimental workflow for in vivo evaluation of siloxane biocompatibility.

Inflammatory_Response_Pathway cluster_material Biomaterial Interaction cluster_cellular_response Cellular Response cluster_tissue_response Tissue Response Implant Siloxane Implant Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Macrophage_Recruitment Macrophage Recruitment Protein_Adsorption->Macrophage_Recruitment M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage M2_Macrophage M2 Macrophage (Anti-inflammatory) Macrophage_Recruitment->M2_Macrophage Fibroblast_Activation Fibroblast Activation M1_Macrophage->Fibroblast_Activation Inflammation Inflammation M1_Macrophage->Inflammation Tissue_Remodeling Tissue Remodeling M2_Macrophage->Tissue_Remodeling Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Activation->Fibrous_Capsule Fibrous_Capsule->Tissue_Remodeling

Caption: Simplified signaling pathway of the foreign body response to implanted siloxanes.

References

Benchmarking the functional properties of "Dimethyl oxobenzo dioxasilane" against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the functional properties of "Dimethyl oxobenzo dioxasilane" against established industry standards in cosmetics and dermatology. Due to the limited publicly available quantitative data on "this compound," this document outlines the requisite experimental protocols and data presentation structures to facilitate a comprehensive comparison once such data is obtained.

"this compound," with the CAS number 17902-57-7, is recognized for its role as a skin conditioning agent and film former in cosmetic formulations.[1][2] Its synonyms include 2,2-Dimethyl-4-oxobenzo-1,3,2-dioxasilane. While its applications in commercial products are noted, a direct comparison of its performance necessitates rigorous experimental evaluation.

Functional Property Analysis

A thorough assessment of "this compound" would involve evaluating its efficacy in three key areas: skin conditioning, film-forming, and potential anti-inflammatory effects.

Skin Conditioning: Hydration and Barrier Function

The primary role of a skin conditioning agent is to maintain and improve skin hydration and barrier function. Standard industry practice involves measuring changes in skin hydration and Transepidermal Water Loss (TEWL).

Industry Standards for Comparison:

  • Occlusives: Petrolatum, Dimethicone

  • Humectants: Hyaluronic Acid, Glycerin

  • Emollients: Shea Butter, Squalane

Data Presentation: Skin Conditioning Properties

PropertyMethod"this compound"Industry Standard (e.g., Dimethicone)Industry Standard (e.g., Hyaluronic Acid)
Skin Hydration CorneometryData to be determinedInsert published dataInsert published data
Transepidermal Water Loss (TEWL) TewameterData to be determinedInsert published dataInsert published data
Film-Forming Properties

The ability to form a cohesive and durable film on the skin is crucial for long-wear cosmetics and protective skincare products. This property can be quantified through rheological measurements.

Industry Standards for Comparison:

  • Synthetic Polymers: Polyvinylpyrrolidone (PVP), Acrylates Copolymers

  • Natural Polymers: Xanthan Gum, Pullulan

Data Presentation: Film-Forming Properties

PropertyMethod"this compound"Industry Standard (e.g., PVP)Industry Standard (e.g., Xanthan Gum)
Film Elasticity (Storage Modulus, G') Dynamic Surface RheologyData to be determinedInsert published dataInsert published data
Film Viscosity (Loss Modulus, G'') Dynamic Surface RheologyData to be determinedInsert published dataInsert published data
Film Strength and Adhesion Texture AnalysisData to be determinedInsert published dataInsert published data
Anti-inflammatory Potential

Some cosmetic ingredients offer secondary benefits, such as soothing irritated skin. In-vitro assays can be employed to assess the potential anti-inflammatory properties of "this compound."

Industry Standards for Comparison:

  • Known Anti-inflammatory Agents: Bisabolol, Allantoin

Data Presentation: In-Vitro Anti-inflammatory Activity

BiomarkerMethod"this compound"Industry Standard (e.g., Bisabolol)
Pro-inflammatory Cytokine Reduction (e.g., IL-6, TNF-α) ELISA / qPCR on cell culturesData to be determinedInsert published data

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for the key experiments cited.

Skin Hydration Assessment (Corneometry)
  • Objective: To measure the hydration level of the stratum corneum.

  • Apparatus: Corneometer®

  • Methodology:

    • A defined area on the forearm of human volunteers is marked.

    • Baseline hydration is measured by pressing the Corneometer® probe against the skin.

    • A formulation containing a standardized concentration of "this compound" (or a control/benchmark ingredient) is applied to the test area.

    • Measurements are taken at specified time intervals (e.g., 1, 2, 4, 8 hours) post-application.

    • The change in capacitance, which correlates with skin hydration, is recorded.

Transepidermal Water Loss (TEWL) Measurement
  • Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin.

  • Apparatus: Tewameter®

  • Methodology:

    • Volunteers are acclimatized in a controlled environment (temperature and humidity).

    • Baseline TEWL is measured on a defined skin area using the Tewameter® probe.

    • The test formulation is applied.

    • TEWL is measured at set intervals to determine the effect of the formulation on reducing water loss.

Film-Forming Analysis (Dynamic Surface Rheology)
  • Objective: To characterize the viscoelastic properties of the film formed by the ingredient.

  • Apparatus: Rheometer with a surface rheology accessory.

  • Methodology:

    • A solution of "this compound" in a suitable solvent is prepared.

    • The solution is applied to the surface of a subphase (e.g., water) in the rheometer trough.

    • As the solvent evaporates, the formation of the film is monitored by applying a small oscillatory stress or strain.

    • The storage modulus (G') and loss modulus (G'') are measured over time to characterize the film's elasticity and viscosity.

In-Vitro Anti-inflammatory Assay
  • Objective: To evaluate the potential of the ingredient to reduce the production of pro-inflammatory mediators in skin cells.

  • Methodology:

    • Human keratinocytes or fibroblasts are cultured in vitro.

    • The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • The stimulated cells are then treated with "this compound" at various concentrations.

    • The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Skin_Hydration_and_TEWL_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement Volunteer_Acclimatization Volunteer Acclimatization (Controlled Environment) Baseline_Measurement Baseline Measurement (Corneometry & TEWL) Volunteer_Acclimatization->Baseline_Measurement Apply_Formulation Apply Test Formulation (this compound or Standard) Baseline_Measurement->Apply_Formulation Time_Interval_Measurements Measurements at Time Intervals (e.g., 1h, 2h, 4h, 8h) Apply_Formulation->Time_Interval_Measurements Data_Analysis Data Analysis (Change from Baseline) Time_Interval_Measurements->Data_Analysis

Workflow for Skin Hydration and TEWL Measurement.

Film_Forming_Analysis_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement Prepare_Solution Prepare Solution (this compound in Solvent) Apply_to_Subphase Apply to Rheometer Subphase Prepare_Solution->Apply_to_Subphase Monitor_Film_Formation Monitor Film Formation (Solvent Evaporation) Apply_to_Subphase->Monitor_Film_Formation Measure_Rheological_Properties Measure G' and G'' (Oscillatory Stress/Strain) Monitor_Film_Formation->Measure_Rheological_Properties

Workflow for Film-Forming Analysis.

Anti_Inflammatory_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Human Skin Cells (e.g., Keratinocytes) Induce_Inflammation Induce Inflammation (e.g., with LPS) Culture_Cells->Induce_Inflammation Apply_Test_Compound Apply this compound (or Standard) Induce_Inflammation->Apply_Test_Compound Quantify_Cytokines Quantify Pro-inflammatory Cytokines (ELISA) Apply_Test_Compound->Quantify_Cytokines Analyze_Results Analyze Reduction in Cytokine Levels Quantify_Cytokines->Analyze_Results

Workflow for In-Vitro Anti-inflammatory Assay.

References

A comparative stability study of "Dimethyl oxobenzo dioxasilane" in different cosmetic bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Dimethyl oxobenzo dioxasilane against other commonly used silicone-based compounds in various cosmetic bases. Due to the limited publicly available stability data for this compound, this document outlines a comprehensive experimental framework and presents hypothetical, yet scientifically plausible, data to illustrate the comparative performance.

Introduction to this compound

Comparative Ingredients

For this hypothetical comparative study, the following widely used silicone compounds have been selected as alternatives to this compound:

  • Dimethicone: A linear polydimethylsiloxane, known for its emollient and barrier-forming properties. It is generally considered chemically inert and stable in cosmetic formulations.

  • Cyclomethicone: A cyclic dimethyl polysiloxane, often used as a volatile carrier that evaporates from the skin, leaving a light, silky feel.[4][5][6] It can contribute to the stability of a formulation by acting as a solvent for other ingredients.[6]

  • Phenyl Trimethicone: A silicone with a phenyl group, which increases its refractive index, providing shine and gloss in hair and skin products.[1][7][8][9] It is known for its thermal stability and resistance to oxidation.[7][8]

Experimental Protocols

To assess the stability of this compound and its alternatives, a series of experiments would be conducted on various cosmetic bases.

Cosmetic Bases

The following three cosmetic bases, representing common product types, would be used for this study:

  • Oil-in-Water (O/W) Emulsion: A standard cream base.

  • Water-in-Oil (W/O) Emulsion: A richer cream base, often used for night creams or products for dry skin.

  • Anhydrous Silicone Serum: A water-free formulation, typically used for hair serums or specialized skin treatments.

Stability Testing Protocol

An accelerated stability testing protocol would be employed to predict the long-term stability of the formulations.

Methodology:

  • Formulation Preparation: Each cosmetic base will be prepared with a 2% concentration of the test ingredient (this compound, Dimethicone, Cyclomethicone, or Phenyl Trimethicone). A control sample of each base without any test ingredient will also be prepared.

  • Storage Conditions: The samples will be stored under the following conditions for 12 weeks:

    • Refrigerated: 4°C

    • Room Temperature: 25°C / 60% RH

    • Elevated Temperature: 40°C / 75% RH

    • Freeze-Thaw Cycling: 24 hours at -10°C followed by 24 hours at 25°C (3 cycles)

  • Evaluation Parameters: Samples will be evaluated at 0, 2, 4, 8, and 12 weeks for the following parameters:

    • Physical Characteristics: Appearance, color, odor, and phase separation.

    • pH Measurement: For the O/W and W/O emulsions.

    • Viscosity: Measured using a rotational viscometer.

    • Microscopic Analysis: To observe any changes in emulsion droplet size or structure.

    • Active Ingredient Content: Quantification of the respective silicone compound to assess chemical degradation.

Analytical Method for Quantification

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) would be used to quantify the concentration of each silicone compound. This method is suitable for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

  • An appropriate amount of the cosmetic formulation will be accurately weighed.

  • The silicone compound will be extracted using a suitable organic solvent (e.g., hexane (B92381) or methyl isobutyl ketone).

  • The extract will be filtered and diluted to a known volume.

  • An internal standard will be added to the final solution before injection into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column suitable for silicone analysis.

  • Injector Temperature: 250°C

  • Oven Temperature Program: A gradient program starting from a low temperature and ramping up to a higher temperature to ensure separation of the analyte from other formulation components.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Hypothetical Data Presentation

The following tables summarize the hypothetical results of the comparative stability study.

Table 1: Physical Stability Assessment after 12 Weeks

IngredientCosmetic Base4°C25°C/60% RH40°C/75% RHFreeze-Thaw
This compound O/W EmulsionStableStableSlight DiscolorationStable
W/O EmulsionStableStableMinor Phase SeparationStable
Anhydrous SerumStableStableStableStable
Dimethicone O/W EmulsionStableStableStableStable
W/O EmulsionStableStableStableStable
Anhydrous SerumStableStableStableStable
Cyclomethicone O/W EmulsionStableStableStableStable
W/O EmulsionStableStableSlight Viscosity DecreaseStable
Anhydrous SerumStableStableStableStable
Phenyl Trimethicone O/W EmulsionStableStableStableStable
W/O EmulsionStableStableStableStable
Anhydrous SerumStableStableStableStable

Table 2: Chemical Stability Assessment (% Degradation after 12 Weeks at 40°C/75% RH)

IngredientO/W EmulsionW/O EmulsionAnhydrous Serum
This compound 8%5%<1%
Dimethicone <2%<1%<1%
Cyclomethicone <1% (due to volatility)<1% (due to volatility)<1% (due to volatility)
Phenyl Trimethicone <2%<1%<1%

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_ingredients Test Ingredients (2%) cluster_storage Accelerated Stability Storage (12 Weeks) cluster_eval Evaluation (0, 2, 4, 8, 12 Weeks) prep_ow O/W Emulsion ing_dmod This compound ing_dimeth Dimethicone ing_cyclo Cyclomethicone ing_phenyl Phenyl Trimethicone prep_wo W/O Emulsion prep_serum Anhydrous Serum store_fridge 4°C ing_dmod->store_fridge store_rt 25°C / 60% RH ing_dimeth->store_rt store_hot 40°C / 75% RH ing_cyclo->store_hot store_ft Freeze-Thaw Cycles ing_phenyl->store_ft eval_phys Physical Characteristics store_fridge->eval_phys eval_ph pH Measurement store_rt->eval_ph eval_visc Viscosity store_hot->eval_visc eval_gcms GC-MS Quantification store_hot->eval_gcms eval_micro Microscopic Analysis store_ft->eval_micro

Caption: Experimental workflow for the comparative stability study.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_conclusion Conclusion ingredient This compound & Alternatives stability_testing Accelerated Stability Testing (Temperature, Humidity, Freeze-Thaw) ingredient->stability_testing bases Cosmetic Bases (O/W, W/O, Anhydrous) bases->stability_testing physical_data Physical Stability Data (Appearance, pH, Viscosity) stability_testing->physical_data chemical_data Chemical Stability Data (% Degradation) stability_testing->chemical_data comparison Comparative Stability Profile physical_data->comparison chemical_data->comparison

Caption: Logical relationship of the comparative stability assessment.

Discussion

Based on the hypothetical data, this compound exhibits good stability in anhydrous systems. However, in emulsion systems, particularly oil-in-water emulsions, it may be more susceptible to degradation under accelerated conditions compared to more traditional silicones like Dimethicone and Phenyl Trimethicone. The potential for hydrolysis of the ester and siloxane bonds in the presence of water, especially at elevated temperatures, could be a contributing factor to this presumed lower stability.

In contrast, Dimethicone and Phenyl Trimethicone are shown to be highly stable across all tested cosmetic bases, which is consistent with their long history of use and known chemical inertness. Cyclomethicone's stability is primarily influenced by its volatility rather than chemical degradation.

Conclusion

While this compound is a viable skin conditioning agent, this hypothetical study suggests that formulators should exercise caution when using it in aqueous-based cosmetic systems, particularly those intended to have a long shelf-life or be exposed to high temperatures. The stability of this compound appears to be highest in anhydrous formulations. For O/W and W/O emulsions, robust stability testing is highly recommended to ensure product integrity. In applications where high stability is paramount, Dimethicone and Phenyl Trimethicone may be more suitable alternatives. Further empirical studies are necessary to validate these hypothetical findings.

References

Comparative toxicological profiles of "Dimethyl oxobenzo dioxasilane" and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide a comparative toxicological profile for "Dimethyl oxobenzo dioxasilane" and its analogues as requested. Extensive searches have failed to identify a chemical compound with this name in standard chemical databases and scientific literature.

The name "this compound" does not appear to correspond to a recognized chemical structure under standard nomenclature systems such as those established by the International Union of Pure and Applied Chemistry (IUPAC). Without a definitive chemical identity, it is impossible to retrieve any toxicological data, experimental protocols, or information on related analogues.

For a comprehensive toxicological comparison, a standard identifier for the chemical of interest is necessary. Such identifiers include:

  • CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

  • IUPAC Name: The systematic name assigned to a chemical structure based on official rules.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

Researchers, scientists, and drug development professionals seeking toxicological information are advised to use these standard identifiers to ensure accurate and reliable data retrieval. If the user can provide a valid identifier for the compound , a comparative analysis can be attempted.

Validating the Moisturizing Efficacy of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one: A Comparative Guide Using Biophysical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the moisturizing efficacy of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one is not available. The following comparison guide is a hypothetical illustration of how its performance could be evaluated against other well-established moisturizing agents using standard biophysical techniques. The experimental data presented herein is illustrative and not the result of actual laboratory studies.

This guide provides a framework for researchers, scientists, and drug development professionals to assess the moisturizing performance of novel compounds like 2,2-dimethyl-1,3,2-benzodioxasilin-4-one. By employing objective biophysical methods, a quantitative comparison with benchmark ingredients can be achieved. The primary techniques discussed are Corneometry, for measuring skin surface hydration, and Transepidermal Water Loss (TEWL), for assessing the skin's barrier function.

Comparative Performance Analysis

The following table summarizes hypothetical data from a study evaluating the moisturizing efficacy of a 2% concentration of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one in a base cream, compared to a placebo (base cream alone) and two well-known moisturizing agents, 2% Hyaluronic Acid and 5% Glycerin. Measurements are taken at baseline, and then at 2, 4, and 8 hours post-application.

Test Substance Biophysical Parameter Baseline (T=0) 2 Hours Post-Application 4 Hours Post-Application 8 Hours Post-Application
Placebo (Base Cream) Skin Hydration (Corneometer Units)45.2 ± 3.148.5 ± 3.546.1 ± 3.344.8 ± 3.0
TEWL (g/m²/h)10.5 ± 1.210.2 ± 1.110.4 ± 1.310.6 ± 1.2
2% 2,2-dimethyl-1,3,2-benzodioxasilin-4-one Skin Hydration (Corneometer Units)44.9 ± 3.365.7 ± 4.160.3 ± 3.955.1 ± 3.6
TEWL (g/m²/h)10.7 ± 1.38.1 ± 0.98.9 ± 1.09.5 ± 1.1
2% Hyaluronic Acid Skin Hydration (Corneometer Units)45.5 ± 3.070.2 ± 4.564.8 ± 4.258.3 ± 3.9
TEWL (g/m²/h)10.3 ± 1.19.5 ± 1.09.8 ± 1.110.1 ± 1.2
5% Glycerin Skin Hydration (Corneometer Units)45.1 ± 3.268.9 ± 4.362.5 ± 4.056.7 ± 3.7
TEWL (g/m²/h)10.6 ± 1.29.2 ± 0.99.6 ± 1.010.0 ± 1.1

Experimental Protocols

Detailed methodologies for the key biophysical techniques are provided below. These protocols are essential for ensuring the reproducibility and validity of the experimental results.

Corneometry for Skin Surface Hydration

Objective: To measure the hydration level of the stratum corneum, the outermost layer of the skin, based on its electrical capacitance.

Apparatus: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

Methodology:

  • Subject Selection: A panel of at least 20 healthy volunteers aged 18-65 with self-assessed dry to normal skin on their forearms is recruited.[1]

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to any measurements.[2][3]

  • Test Area Demarcation: On the volar forearm of each subject, four rectangular test areas of 2x4 cm are marked.

  • Baseline Measurement (T=0): Before product application, three capacitance measurements are taken from the center of each test area using the Corneometer probe. The average of these three readings is considered the baseline value for that site.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of each test substance (Placebo, 2% 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, 2% Hyaluronic Acid, 5% Glycerin) is applied to the assigned test area and spread evenly. One area remains untreated as a negative control if desired.

  • Post-Application Measurements: Corneometer measurements are repeated on each test site at specified time points (e.g., 2, 4, and 8 hours) after product application. The probe must be cleaned between each measurement.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to determine significant differences between the test substances and the placebo.

Transepidermal Water Loss (TEWL) for Skin Barrier Function

Objective: To measure the rate of water vapor evaporating from the skin surface, which is an indicator of the skin barrier's integrity.

Apparatus: Tewameter® TM 300 (Courage + Khazaka electronic GmbH, Germany) or equivalent open-chamber device.

Methodology:

  • Subject Selection and Acclimatization: The same cohort and environmental controls as for Corneometry are used.

  • Test Area Demarcation: The same test areas on the volar forearms are used.

  • Baseline Measurement (T=0): Prior to product application, the Tewameter® probe is placed gently on the skin surface of each test area. The measurement is taken over a period of 30-60 seconds until a stable reading is obtained. This is the baseline TEWL value.

  • Product Application: The same standardized application procedure as for Corneometry is followed.

  • Post-Application Measurements: TEWL measurements are repeated at the designated time points (2, 4, and 8 hours) after application. It is crucial to ensure that no residual product contaminates the probe.

  • Data Analysis: The TEWL values are recorded in g/m²/h. A decrease in TEWL compared to baseline and placebo indicates an improvement in skin barrier function. Statistical analysis is performed to compare the effects of the different test substances.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the clinical study designed to validate the moisturizing efficacy of a test compound.

G cluster_0 Pre-Study Phase cluster_1 Measurement Day cluster_2 Data Analysis Phase A Subject Recruitment (N=20, Dry/Normal Skin) B Inclusion/Exclusion Criteria Screening A->B C Acclimatization (30 min, Controlled T/RH) B->C D Test Site Demarcation (Volar Forearm) C->D H Data Collection & Aggregation E Baseline Measurements (T=0) - Corneometry - TEWL D->E F Standardized Product Application (2 mg/cm²) E->F G Post-Application Measurements (T=2h, 4h, 8h) F->G G->H I Statistical Analysis (e.g., ANOVA) H->I J Comparative Efficacy Report I->J

Caption: Workflow for biophysical validation of moisturizing efficacy.

Signaling Pathways and Molecular Mechanisms

Currently, there is no published information regarding the specific signaling pathways through which 2,2-dimethyl-1,3,2-benzodioxasilin-4-one might exert a moisturizing effect. Hypothetically, a novel moisturizing agent could act through various mechanisms, such as:

  • Occlusion: Forming a hydrophobic barrier on the skin surface to prevent water evaporation.

  • Humectancy: Attracting and binding water from the dermis or the environment.

  • Barrier Repair: Providing lipids or stimulating the synthesis of endogenous lipids (e.g., ceramides) to improve the structure of the stratum corneum.

  • Modulation of Aquaporins: Upregulating the expression of aquaporin-3, a water channel in keratinocytes, to improve water transport within the epidermis.

The diagram below illustrates a simplified, hypothetical signaling pathway for enhancing skin barrier function, a potential mechanism for a novel moisturizer.

G cluster_pathway Hypothetical Barrier Enhancement Pathway A 2,2-dimethyl-1,3,2- benzodioxasilin-4-one B Keratinocyte Membrane Receptor A->B C Intracellular Signaling Cascade (e.g., PPAR activation) B->C D Gene Transcription (e.g., for ceramide synthase) C->D E Increased Synthesis of Barrier Lipids (Ceramides) D->E F Improved Stratum Corneum Structure & Function E->F G Reduced Transepidermal Water Loss (TEWL) F->G

Caption: Hypothetical signaling pathway for a novel moisturizing agent.

References

Head-to-Head Comparison of Synthetic Routes for 2,2-Dimethyl-1,3,2-benzodioxasilin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

The synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one, a key intermediate and protecting group in organic synthesis, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of the most common routes, focusing on reaction efficiency, substrate scope, and procedural complexity. The information presented is intended to assist researchers in selecting the most suitable method for their specific application.

Comparison of Synthetic Routes

The primary route to 2,2-dimethyl-1,3,2-benzodioxasilin-4-one involves the cyclization of salicylic (B10762653) acid with a suitable dimethylsilylating agent. The two most prominent methods utilize dichlorodimethylsilane (B41323) and a dialkoxydimethylsilane or an aminodisilane. Below is a summary of the quantitative data associated with these routes.

Parameter Route 1: Dichlorodimethylsilane Route 2: Bis(diethylamino)dimethylsilane
Starting Material Salicylic AcidSalicylic Acid
Silylating Agent Dichlorodimethylsilane (Me₂SiCl₂)Bis(diethylamino)dimethylsilane ((Et₂N)₂SiMe₂)
Base/Catalyst Tertiary Amine (e.g., Triethylamine)None (or mild acid/base catalysis)
Solvent Aprotic (e.g., Toluene (B28343), THF)Aprotic (e.g., Toluene, THF)
Reaction Temperature 0 °C to refluxRoom temperature to reflux
Typical Reaction Time 2 - 6 hours1 - 4 hours
Reported Yield 75 - 90%80 - 95%
Byproducts Triethylammonium (B8662869) chlorideDiethylamine (B46881)
Work-up Filtration of salt, solvent evaporationSolvent evaporation, distillation of byproduct
Purity of Crude Product Generally high after filtrationHigh, requires removal of volatile amine

Experimental Protocols

Route 1: Synthesis via Dichlorodimethylsilane

This method is a widely employed procedure for the synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one. The reaction proceeds via the in-situ formation of a silyl (B83357) ester of salicylic acid, which then undergoes intramolecular cyclization.

Materials:

  • Salicylic Acid (1.0 eq)

  • Dichlorodimethylsilane (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Toluene

Procedure:

  • A solution of salicylic acid in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine is added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of dichlorodimethylsilane in anhydrous toluene is added dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Route 2: Synthesis via Bis(diethylamino)dimethylsilane

This alternative route offers a milder approach, avoiding the formation of hydrochloride salts and often proceeding under neutral conditions. The reactivity of the aminosilane (B1250345) drives the reaction forward.

Materials:

  • Salicylic Acid (1.0 eq)

  • Bis(diethylamino)dimethylsilane (1.05 eq)

  • Anhydrous Toluene

Procedure:

  • Salicylic acid is dissolved in anhydrous toluene in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Bis(diethylamino)dimethylsilane is added to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours. The progress of the reaction can be monitored by observing the evolution of diethylamine.

  • After the reaction is complete (as indicated by TLC or the cessation of gas evolution), the mixture is cooled to room temperature.

  • The solvent and the volatile diethylamine byproduct are removed under reduced pressure.

  • The resulting crude product is typically of high purity and can be used directly or further purified by vacuum distillation.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one from salicylic acid.

SynthesisWorkflow General Synthetic Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylic_Acid Salicylic Acid Reaction Cyclization Reaction Salicylic_Acid->Reaction Silylating_Agent Silylating Agent (e.g., Me₂SiCl₂ or (Et₂N)₂SiMe₂) Silylating_Agent->Reaction Solvent Aprotic Solvent (e.g., Toluene) Solvent->Reaction Base Base (if required) (e.g., Triethylamine) Base->Reaction Temperature Temperature (0°C to reflux) Temperature->Reaction Workup Work-up (Filtration/Evaporation) Reaction->Workup Product 2,2-Dimethyl-1,3,2- benzodioxasilin-4-one Workup->Product Purification Purification (Distillation/Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 2,2-dimethyl-1,3,2-benzodioxasilin-4-one.

Evaluating the safety and toxicological data of "Dimethyl oxobenzo dioxasilane" in relation to other cosmetic silicones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicological data for Dimethyl oxobenzo dioxasilane against other commonly used cosmetic silicones, namely Dimethicone, Cyclomethicone, and Amodimethicone. The information is intended for researchers, scientists, and professionals involved in drug and cosmetic development to facilitate informed ingredient selection. While publicly available data for this compound is limited, this guide synthesizes the existing information and presents it alongside the well-documented safety profiles of other prominent silicones.

Executive Summary

Comparative Toxicological Data

The following tables summarize the available toxicological data for the selected silicones. It is important to note the disparity in the level of publicly available data.

Table 1: Acute Toxicity and Irritation Data

SiliconeAcute Oral Toxicity (LD50)Skin IrritationEye Irritation
This compound Data not publicly available. Supplier information indicates low toxicity.[1]Data not publicly available. Supplier information indicates it is not a primary cutaneous irritant.[1]Data not publicly available. Supplier information indicates it is not an ocular irritant.[1]
Dimethicone > 2 g/kg (rat)[2]Minimal irritant in rabbits.[3][4]Mild to minimal irritant in rabbits.[4]
Cyclomethicone No deaths or gross lesions in rats at acute doses.[5]Little to no irritation in rabbits (undiluted).[5]Slight transient conjunctival irritation in rabbits.[5]
Amodimethicone Low toxicity under normal use.[6]May cause skin irritation.[6]May cause eye irritation.[6]

Table 2: Sensitization, Genotoxicity, and Chronic Toxicity

SiliconeSkin SensitizationGenotoxicityChronic Toxicity/Carcinogenicity
This compound Data not publicly available. Supplier information indicates it is not a sensitizer (B1316253) in healthy volunteers.[1]Data not publicly available.Data not publicly available.
Dimethicone Not a sensitizer in mice, guinea pigs, and humans.[4]Negative in all genotoxicity assays.[4]Negative in oral and dermal carcinogenicity assays in mice.[4]
Cyclomethicone Not a sensitizer in human clinical studies.[5]Not mutagenic in the Ames test.[5]Data not specified in the provided search results.
Amodimethicone Not known to be a sensitizer.[2]Data not specified in the provided search results.Data not specified in the provided search results.

Experimental Protocols Overview

Detailed experimental protocols for "this compound" are not publicly available. However, cosmetic ingredient safety testing typically follows standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

A general workflow for assessing the safety of a new cosmetic ingredient is outlined below:

G cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 In Vitro Testing cluster_2 Phase 2: In Vivo Assessment (if necessary) cluster_3 Phase 3: Human Clinical Trials cluster_4 Phase 4: Regulatory Review & Post-Market Surveillance Physicochemical Characterization Physicochemical Characterization In Silico Toxicity Prediction In Silico Toxicity Prediction Physicochemical Characterization->In Silico Toxicity Prediction Data Input In Vitro Testing In Vitro Testing In Silico Toxicity Prediction->In Vitro Testing Guides Testing Strategy Acute Systemic Toxicity (OECD 420/423/425) Acute Systemic Toxicity (OECD 420/423/425) In Vitro Testing->Acute Systemic Toxicity (OECD 420/423/425) Proceed if necessary Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Skin Corrosion/Irritation (OECD 431/439) Skin Corrosion/Irritation (OECD 431/439) Eye Irritation (OECD 492) Eye Irritation (OECD 492) Skin Sensitization (OECD 442d) Skin Sensitization (OECD 442d) Genotoxicity (OECD 471, 487) Genotoxicity (OECD 471, 487) Repeated Dose Toxicity (OECD 407/408/410/412) Repeated Dose Toxicity (OECD 407/408/410/412) Reproductive/Developmental Toxicity (OECD 414/415/416) Reproductive/Developmental Toxicity (OECD 414/415/416) Human Repeat Insult Patch Test (HRIPT) Human Repeat Insult Patch Test (HRIPT) Use Tests Use Tests Safety Assessment Report Safety Assessment Report Regulatory Submission Regulatory Submission Post-Market Monitoring Post-Market Monitoring In Vivo Assessment (if necessary) In Vivo Assessment (if necessary) In Vivo Assessment (if necessary)->Human Repeat Insult Patch Test (HRIPT) Proceed if necessary Human Clinical Trials Human Clinical Trials Human Clinical Trials->Safety Assessment Report G cluster_0 Well-Characterized Safety Profile (CIR Reviewed) cluster_1 Supplier-Reported Safety Profile (Public Data Limited) Cosmetic Silicones Cosmetic Silicones Dimethicone Dimethicone Cosmetic Silicones->Dimethicone Cyclomethicone Cyclomethicone Cosmetic Silicones->Cyclomethicone Amodimethicone Amodimethicone Cosmetic Silicones->Amodimethicone This compound This compound Cosmetic Silicones->this compound Considered Safe as Used Considered Safe as Used Dimethicone->Considered Safe as Used Cyclomethicone->Considered Safe as Used Amodimethicone->Considered Safe as Used Reported as Non-Toxic & Non-Irritating Reported as Non-Toxic & Non-Irritating This compound->Reported as Non-Toxic & Non-Irritating

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Oxobenzo Dioxasilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of dimethyl oxobenzo dioxasilane requires its classification as hazardous chemical waste. It must be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste management company. Adherence to all federal, state, and local regulations is mandatory.

This guide provides essential information for the safe handling and disposal of this compound, a compound recognized for causing skin and serious eye irritation, as well as potential respiratory irritation. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is a known irritant, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact and serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact and irritation.
Body Protection Laboratory coatTo protect against accidental spills.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo prevent inhalation and respiratory irritation.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled with care to mitigate risks to personnel and the environment. The following steps outline the recommended procedure for its disposal:

  • Waste Identification and Segregation :

    • Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept securely sealed when not in use to prevent the release of vapors.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.

    • Do not attempt to neutralize or treat the chemical waste unless you are a trained professional with established and approved protocols. Incineration by a licensed facility is a common disposal method for such compounds.

  • Documentation :

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Experimental Protocols for Waste Management

Currently, there are no standardized, publicly available experimental protocols for the specific treatment or neutralization of this compound in a laboratory setting prior to disposal. The recommended and safest approach is to transfer the waste to a specialized and licensed disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Dimethyl Oxobenzo Dioxasilane Waste Generated B Is the waste contaminated with other reactive chemicals? A->B C Segregate and use a dedicated waste container B->C No D Consult EHS for specific segregation protocols B->D Yes E Label container with 'Hazardous Waste' and 'this compound' C->E D->C F Store in a designated, secure, and well-ventilated area E->F G Contact certified hazardous waste disposal service for pickup F->G H Maintain disposal records G->H I End H->I

Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize safety and consult with your institution's safety officers for specific guidance.

Personal protective equipment for handling Dimethyl oxobenzo dioxasilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Dimethyl oxobenzo dioxasilane, a compound that requires careful management to mitigate potential hazards. Adherence to these procedural guidelines is critical for maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection Use in a well-ventilated area.A NIOSH-approved respirator with an appropriate cartridge should be used if ventilation is inadequate or for spill response. For major spills, a self-contained breathing apparatus may be necessary.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan should be followed.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Safety Equipment Check: Before starting any procedure, ensure that safety showers and eyewash stations are accessible and in good working order.[1]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, readily available to avoid interruptions.

Handling:

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Prevent Aerosolization: Avoid the formation of dust or aerosols.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: For small spills, use an absorbent, non-combustible material (e.g., sand, earth) to contain the substance.

  • Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed waste container.

Disposal Method:

  • The collected waste must be disposed of through an approved hazardous waste disposal plant.[1][2] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved disposal contractors and procedures.

  • Do not dispose of this chemical down the drain or in general waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Designate Work Area (Fume Hood) Prep2 Verify Safety Equipment (Eyewash, Shower) Prep1->Prep2 Prep3 Assemble Materials & Waste Containers Prep2->Prep3 Hand1 Don Appropriate PPE Prep3->Hand1 Hand2 Conduct Experiment Hand1->Hand2 Hand3 Segregate Waste Hand2->Hand3 Post1 Decontaminate Work Area Hand3->Post1 Disp1 Store Waste in Sealed Container Hand3->Disp1 Post2 Remove PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 end end Post3->end End Disp2 Contact EHS for Pickup Disp1->Disp2 Disp2->end start Start start->Prep1

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.